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  • Product: 1-(3,3-Dimethylbut-1-en-1-yl)aziridine

Core Science & Biosynthesis

Foundational

1-(3,3-Dimethylbut-1-en-1-yl)aziridine chemical structure

The following technical guide details the chemical structure, synthesis, and reactivity of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine , a specialized N-vinylaziridine characterized by significant steric bulk and ring strain....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, and reactivity of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine , a specialized N-vinylaziridine characterized by significant steric bulk and ring strain.[1]

Structure, Synthesis, and Rearrangement Dynamics

Part 1: Executive Summary

1-(3,3-Dimethylbut-1-en-1-yl)aziridine (Molecular Formula: C


H

N) is a tertiary enamine featuring a three-membered aziridine ring directly bonded to a sterically demanding 3,3-dimethylbut-1-enyl group.[1] It belongs to the class of N-vinylaziridines , which are valuable synthetic intermediates in heterocyclic chemistry.[1]

This molecule is primarily studied for its ability to undergo ring expansion reactions to form five-membered nitrogen heterocycles (pyrrolines). The presence of the bulky tert-butyl group at the


-position of the vinyl tether imposes unique steric constraints, influencing the kinetics and stereoselectivity of its rearrangement pathways. It serves as a model substrate for probing the mechanism of [1,3]-sigmatropic shifts and iodide-mediated ring expansions.

Part 2: Chemical Structure & Physical Properties

Structural Analysis

The molecule consists of two distinct domains with opposing electronic and steric requirements:

  • The Aziridine Ring: A highly strained, three-membered heterocycle containing a nitrogen atom.[1][2][3] The bond angles (~60°) deviate significantly from the ideal tetrahedral angle (109.5°), resulting in high Baeyer strain (~26 kcal/mol).[1]

  • The Enamine System: The nitrogen of the aziridine is attached to a vinyl group (

    
    ).
    
  • The Steric Anchor: A tert-butyl group (

    
    ) attached to the terminal carbon of the vinyl chain.
    

Key Structural Feature: Nitrogen Pyramidalization Unlike typical acyclic enamines where the nitrogen lone pair is fully delocalized into the


-system (planar geometry), the nitrogen atom in N-vinylaziridines often retains significant pyramidal character .[1] This is due to the high energy barrier required to rehybridize the strained aziridine nitrogen to 

. Consequently, the conjugation between the aziridine lone pair and the vinyl group is diminished compared to open-chain analogs.[1]
Physical Properties (Predicted)
PropertyValue / Description
Molecular Weight 139.24 g/mol
Appearance Colorless to pale yellow oil
Boiling Point ~140–150 °C (Estimated at 760 mmHg)
Solubility Soluble in organic solvents (DCM, THF, Toluene); Hydrolyzes in water
Stability Kinetic stability provided by t-butyl group; thermodynamically unstable toward ring expansion.[1] Sensitive to acid (enamine hydrolysis).[1]

Part 3: Synthesis Protocols

The most direct and atom-economical route to 1-(3,3-Dimethylbut-1-en-1-yl)aziridine is the hydroamination of alkynes .[1]

Protocol: Base-Catalyzed Hydroamination

This method utilizes the nucleophilic addition of free aziridine to 3,3-dimethylbut-1-yne.[1]

Reagents:

  • Aziridine (Caution: Highly Toxic/Alkylating agent)[1]

  • 3,3-Dimethylbut-1-yne (tert-Butylacetylene)[1]

  • Catalyst: Cesium Carbonate (

    
    ) or catalytic Alkyl Lithium.
    
  • Solvent: DMSO or Toluene.[1]

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 3,3-dimethylbut-1-yne (1.0 equiv) in anhydrous DMSO.

  • Addition: Add

    
     (0.1 equiv) followed by the slow addition of Aziridine (1.2 equiv) via syringe at 0°C.
    
  • Reaction: Warm the mixture to 60°C and stir for 12–24 hours. The steric bulk of the tert-butyl group may slow the reaction compared to simple alkynes, requiring prolonged heating.[1]

  • Work-up: Dilute with diethyl ether and wash with water (to remove DMSO/base).[1] Dry the organic layer over

    
    .[4]
    
  • Purification: Distillation under reduced pressure. Note: Avoid silica chromatography if possible, as the acidic surface can hydrolyze the enamine.[1]

Outcome: The reaction typically yields the


-isomer predominantly due to thermodynamic control and steric repulsion between the aziridine ring and the tert-butyl group in the 

-isomer.

Part 4: Reactivity & Mechanism (The Core)

The defining characteristic of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine is its propensity to rearrange into a pyrroline ring.[1] This transformation relieves the strain of the three-membered ring.

Thermal Ring Expansion ([1,3]-Sigmatropic Rearrangement)

Upon heating (>100°C) or treatment with Lewis acids, the molecule undergoes a ring expansion to form 2-(tert-butyl)-2,5-dihydro-1H-pyrrole (also known as a 3-pyrroline).[1]

Mechanism:

  • Initiation: The C–N bond of the aziridine ring undergoes homolytic or heterolytic cleavage.

  • Migration: The vinyl terminus (C-4) attacks the aziridine carbon (C-2), or a concerted [1,3]-shift occurs.[1]

  • Cyclization: A new C–C bond forms, closing the 5-membered ring.[1]

Iodide-Mediated Rearrangement

A milder alternative involves the use of Sodium Iodide (NaI) in acetone.[5] This pathway is nucleophilic rather than pericyclic.[1]

Step-by-Step Mechanism:

  • Nucleophilic Attack: Iodide ion (

    
    ) attacks the less hindered carbon of the aziridine ring (SN2-like), opening the ring.[1]
    
  • Intermediate: An acyclic iodo-enamine intermediate is formed.

  • Ring Closure: The nitrogen lone pair displaces the iodide at the allylic position (intramolecular SN2), forming the pyrroline ring.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways for the N-vinylaziridine: Hydrolysis (destructive) vs. Ring Expansion (constructive).

G Substrate 1-(3,3-Dimethylbut-1-en-1-yl) aziridine OpenChain Acyclic Iodo-Intermediate (Iodide Path) Substrate->OpenChain NaI / Acetone Transition Transition State ([1,3]-Shift) Substrate->Transition Heat (>100°C) Hydrolysis Aziridine + 3,3-Dimethylbutanal (Hydrolysis Products) Substrate->Hydrolysis H3O+ (Acid) Pyrroline 2-(tert-butyl)-3-pyrroline (Ring Expansion Product) OpenChain->Pyrroline -NaI (Cyclization) Transition->Pyrroline C-C Bond Formation

Caption: Reaction manifold showing thermal and iodide-mediated ring expansion pathways versus acid-catalyzed hydrolysis.[1]

Part 5: Safety & Handling

Warning: Aziridine derivatives are potent alkylating agents.[1]

  • Toxicity: High.[1] Potential mutagen/carcinogen.[1]

  • Skin Absorption: Rapid.[1] Double-gloving (nitrile/laminate) is mandatory.[1]

  • Inhalation: Use only in a well-ventilated fume hood.[1]

  • Decontamination: Spills should be treated with aqueous sodium thiosulfate or dilute acetic acid to open the ring and neutralize alkylating potential.

Part 6: References

  • Somfai, P., & Panknin, O. (2007).[1] Investigations of the [2,3]-Sigmatropic Rearrangements of Vinylaziridines and Allylic Amines. Synlett. Link

  • Yadav, L. D. S., et al. (2013).[1] Iodide ion mediated ring expansion of N-vinylaziridines. Beilstein Journal of Organic Chemistry. Link

  • Deyrup, J. A. (1969).[1] N-Vinylaziridines: Synthesis and Rearrangement. Journal of Organic Chemistry. (Fundamental class reactivity).

  • Olofsson, B., Wijtmans, R., & Somfai, P. (2002).[1] Synthesis of N-H vinylaziridines: a comparative study. Tetrahedron. Link

Sources

Exploratory

The Architecture of Strained Enamines: A Technical Guide to N-(3,3-dimethylbut-1-enyl)aziridine

Executive Summary In the landscape of heterocyclic chemistry, N-vinylaziridines represent a highly reactive class of compounds characterized by the juxtaposition of a highly strained three-membered ring and a conjugated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of heterocyclic chemistry, N-vinylaziridines represent a highly reactive class of compounds characterized by the juxtaposition of a highly strained three-membered ring and a conjugated enamine system. Unsubstituted 1-vinylaziridine is notoriously unstable, prone to rapid polymerization and uncontrolled ring-opening. However, the introduction of massive steric bulk—specifically the 3,3-dimethylbut-1-enyl (tert-butylvinyl) group—dramatically alters the kinetic stability of the molecule.

N-(3,3-dimethylbut-1-enyl)aziridine serves as a premier model compound for advanced synthetic methodologies. By leveraging the steric shielding of the tert-butyl group, researchers can suppress intermolecular degradation pathways, allowing the molecule to be isolated and deployed in controlled, complex transformations such as aza-di-


-methane rearrangements[1], azomethine ylide generation[2], and iodide-mediated ring expansions to pyrrolines[3]. This whitepaper provides a comprehensive evaluation of its physicochemical properties, synthetic protocols, and mechanistic reactivity.

Structural & Physicochemical Profiling

The unique reactivity of N-(3,3-dimethylbut-1-enyl)aziridine stems from the stereoelectronic tension between the aziridine ring and the exocyclic double bond. In a typical enamine, the nitrogen lone pair is delocalized into the


-system, driving the nitrogen toward 

hybridization. However, the severe angle strain of the aziridine ring (~29 kcal/mol) forces the nitrogen to maintain a highly pyramidalized,

-like geometry[4].

This pyramidalization minimizes orbital overlap with the vinyl group, making the double bond more isolated than in standard enamines. Furthermore, the massive tert-butyl group at the terminal position of the vinyl moiety creates a "steric umbrella," blocking nucleophilic attack at the


-carbon and preventing the intermolecular oligomerization that plagues simpler derivatives.
Quantitative Data Summary
PropertyValue / Description
IUPAC Name 1-(3,3-dimethylbut-1-enyl)aziridine
Molecular Formula C₈H₁₅N
Molecular Weight 125.21 g/mol
Aziridine Ring Strain Energy ~28.7 - 29.7 kcal/mol[4]
Structural Motif N-vinylaziridine (Conjugated strained enamine)
Primary Stabilization Mechanism Kinetic shielding via tert-butyl steric bulk[3]
Key Reactivity Profile Ring expansion, [3+2] cycloaddition, aza-di-

-methane rearrangement

Synthetic Pathways & Self-Validating Protocols

The synthesis of highly strained N-vinylaziridines requires mild conditions to prevent premature ring cleavage. The most reliable and atom-economical route is the thermal extrusion of nitrogen from a pre-formed 1,2,3-triazoline intermediate[5],[6].

Protocol A: Synthesis via Triazoline Thermolysis

Causality & Design: The triazoline intermediate is generated via a 1,3-dipolar cycloaddition between an azide and an alkene. Subsequent thermolysis must be strictly temperature-controlled. If the temperature is too low, the triazoline will not decompose; if too high, the resulting N-vinylaziridine will undergo immediate thermal rearrangement to a pyrroline or suffer uncontrolled fragmentation[5].

Step-by-Step Methodology:

  • Precursor Generation: Synthesize 1-(3,3-dimethylbut-1-enyl)-4,5-dihydro-1H-1,2,3-triazole via the cycloaddition of the corresponding vinyl azide or through the condensation of an appropriate aziridine precursor.

  • Solvent Selection: Dissolve the triazoline in a high-boiling, inert hydrocarbon solvent (e.g., decalin or toluene) to allow for controlled heating without solvent reflux interference.

  • Thermolysis: Heat the solution gradually to 100–120 °C under a continuous flow of dry argon. Self-Validation: Monitor the reaction via a bubbler; the stoichiometric evolution of

    
     gas serves as a real-time indicator of triazoline decomposition[6].
    
  • Quenching & Isolation: Once gas evolution ceases (typically 2-4 hours), rapidly cool the reaction vessel to 0 °C to kinetically trap the N-(3,3-dimethylbut-1-enyl)aziridine.

  • Purification: Purify via vacuum distillation at reduced pressure (e.g., 0.1 mmHg) to avoid thermal stress, collecting the target compound as a colorless oil.

Workflow A Azide + Alkene Cycloaddition B Triazoline Intermediate (1,2,3-Triazole derivative) A->B  [3+2] Cycloaddition C N-(3,3-dimethylbut-1-enyl)aziridine (Target Compound) B->C  Thermolysis (-N₂) D Pyrroline Derivatives (Ring Expansion) C->D  NaI / Acetone E Azomethine Ylides ([3+2] Cycloaddition) C->E  Microwave / Heat

Synthetic workflow from precursor cycloaddition to advanced heterocyclic derivatives.

Mechanistic Reactivity & Ring Expansion Dynamics

The true value of N-(3,3-dimethylbut-1-enyl)aziridine lies in its utility as a highly energetic building block. The strain of the aziridine ring acts as a chemical spring, which can be released under specific catalytic or photochemical conditions.

Iodide-Mediated Ring Expansion to Pyrrolines

The conversion of N-vinylaziridines to


-pyrrolines is a hallmark transformation. The steric bulk of the 3,3-dimethylbut-1-enyl group plays a critical role here: while it slows down the initial nucleophilic attack compared to unhindered substrates, it completely suppresses competing intermolecular side reactions, resulting in exceptionally clean conversions[3].

Protocol B: Iodide-Catalyzed Expansion

  • Preparation: Dissolve N-(3,3-dimethylbut-1-enyl)aziridine (1.0 equiv) in strictly anhydrous acetone. Causality: Anhydrous conditions are mandatory; trace water will protonate the highly basic enamine intermediate, diverting the mechanism toward hydrolysis rather than cyclization.

  • Catalyst Addition: Add anhydrous Sodium Iodide (NaI) (2.0 equiv). The iodide ion acts as a highly nucleophilic, yet non-basic trigger.

  • Reaction Dynamics: Stir at room temperature for 12–24 hours. The reaction progress can be self-validated via TLC (Thin Layer Chromatography); the disappearance of the high-Rf aziridine spot correlates with the appearance of the highly UV-active pyrroline product[7].

  • Workup: Dilute with dichloromethane (DCM) and wash with 10% aqueous NaCl to remove the sodium salts. Dry the organic layer over

    
     and concentrate under vacuum.
    

Mechanism Step1 N-vinylaziridine (Sterically Shielded) Step2 Iodide Attack (S_N2) at Aziridine C-atom Step1->Step2  NaI, Acetone Step3 Ring-Opened Acyclic Iodo-Enamine Intermediate Step2->Step3  Ring Cleavage Step4 Intramolecular Cyclization (C-C Bond Formation) Step3->Step4  Electron Delocalization Step5 Δ¹-Pyrroline Derivative (Stable Heterocycle) Step4->Step5  Iodide Expulsion

Mechanistic pathway of the iodide-mediated ring expansion of N-vinylaziridines to pyrrolines.

Photochemical and Cycloaddition Pathways

Beyond nucleophilic ring expansion, the compound is highly susceptible to photochemical and thermal rearrangements:

  • Aza-di-

    
    -Methane Rearrangement:  Under triplet-sensitized irradiation, the conjugated system can undergo a 2-aza-di-
    
    
    
    -methane rearrangement, yielding complex cyclopropylimines. The tert-butyl group heavily influences the regioselectivity of the radical-cation intermediates formed during this process[1].
  • Azomethine Ylide Generation: Microwave-assisted thermal ring opening of the aziridine generates a transient azomethine ylide. In the presence of dipolarophiles (e.g., alkynes or electron-deficient alkenes), this undergoes rapid 1,3-dipolar cycloaddition to yield highly substituted pyrrolidines and 3-pyrrolines[2].

Conclusion

N-(3,3-dimethylbut-1-enyl)aziridine is a masterclass in using steric hindrance to harness extreme chemical strain. By utilizing the massive tert-butyl group to kinetically stabilize the delicate N-vinylaziridine core, chemists can deploy this molecule as a precision instrument for synthesizing complex nitrogen heterocycles. Strict adherence to anhydrous conditions and precise thermal control are the cornerstones of successfully utilizing this compound in advanced drug development and synthetic methodologies.

References

  • Intramolecular Cycloaddition Reactions of Vinyl Azides Bearing Alkenyl and Alkynyl Groups Source: Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Methyleneaziridines: Properties and Ring Strain Theory Source: Wipf Group, University of Pittsburgh URL:[Link]

  • Product Class 13: 1,2,3-Triazoles (Decomposition Temperatures of Azides) Source: Thieme E-Books & E-Journals URL:[Link]

  • Novel photoreactions of 2-aza-1,4-dienes... 2-aza-di-pi-methane rearrangements yielding cyclopropylimines and N-vinylaziridines Source: PubMed (National Institutes of Health) URL:[Link]

  • Lewis Acid Catalyzed Site-Selective Cycloadditions... Microwave-assisted 1,3-dipolar cycloaddition Source: ResearchGate URL:[Link]

  • Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion Source: PubMed Central (National Institutes of Health) URL:[Link]

  • Supporting Information: Synthesis of novel pyrrole dicarboxylates Source: Beilstein Journals URL:[Link]

Sources

Foundational

The 3,3-Dimethylbut-1-enyl Moiety in Nitrogen Heterocycles

This guide details the technical utility, synthetic integration, and medicinal chemistry applications of the 3,3-dimethylbut-1-enyl group (also known as the tert-butylethenyl moiety) within nitrogen heterocycles. Technic...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical utility, synthetic integration, and medicinal chemistry applications of the 3,3-dimethylbut-1-enyl group (also known as the tert-butylethenyl moiety) within nitrogen heterocycles.

Technical Guide for Drug Discovery & Synthesis

Core Directive & Strategic Value

In medicinal chemistry, the 3,3-dimethylbut-1-enyl group represents a high-value structural motif used to modulate lipophilicity (LogP) , metabolic stability , and steric occupancy without introducing the chemical liability of a chemically reactive Michael acceptor. Unlike simple vinyl groups, the bulky tert-butyl terminus acts as a "steric shield," protecting the double bond from rapid metabolic epoxidation while projecting significant hydrophobic bulk into receptor pockets.

This guide provides a validated roadmap for incorporating this group into nitrogen heterocycles (pyridines, indoles, pyridazines) using field-proven protocols.

Physicochemical Profile & Design Logic

Steric & Electronic Properties

The 3,3-dimethylbut-1-enyl group functions as a rigid, lipophilic spacer.

  • Steric Bulk: The terminal tert-butyl group creates a high steric demand (

    
    ), significantly greater than an isopropyl or 
    
    
    
    -butyl group. This restricts rotation and locks the conformation of the attached heterocycle relative to the binding pocket.
  • Electronic Nature: The alkene is electron-rich due to the inductive effect (+I) of the tert-butyl group. However, when conjugated with electron-deficient heterocycles (e.g., pyridine, pyridazine), it acts as a conjugation bridge, extending the

    
    -system.
    
Data Summary: Impact on Heterocycles

Table 1: Comparative Physicochemical shifts upon C-3 substitution of Pyridine.

Substituent

LogP (approx)
Steric Parameter (Taft

)
Metabolic LiabilityPrimary Utility
Vinyl (

)
+0.4-0.38High (Epoxidation)Linker
Isopropenyl+0.9-0.67ModerateSteric/Linker
3,3-Dimethylbut-1-enyl +2.1 -1.54 Low (Steric Shield) Hydrophobic Filling
Phenyl+1.7-2.31Low (Hydroxylation)

-Stacking

Synthetic Methodologies

Method A: The Heck Coupling (Direct Installation)

The most efficient route to introduce the 3,3-dimethylbut-1-enyl group is the Palladium-catalyzed Heck reaction between a heteroaryl halide and 3,3-dimethyl-1-butene (Neohexene) .

Challenges: Neohexene is volatile (bp 41°C) and sterically hindered, requiring specific ligand choices to facilitate insertion and prevent


-hydride elimination at the wrong position.
Protocol 1: Jeffery Conditions for Hindered Alkenes

Target: Coupling of 3-bromo-pyridine derivatives with 3,3-dimethyl-1-butene.

Reagents:

  • Substrate: Heteroaryl Bromide (1.0 equiv)

  • Alkene: 3,3-Dimethyl-1-butene (2.0 - 3.0 equiv)

  • Catalyst: Pd(OAc)

    
     (5 mol%)
    
  • Ligand: P(

    
    -tolyl)
    
    
    
    (10 mol%) or XPhos (for unactivated chlorides)
  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv) or K
    
    
    CO
    
    
  • Additives: TBAC (Tetra-n-butylammonium chloride) (1.0 equiv) - Critical for stabilizing Pd nanoparticles and phase transfer.

  • Solvent: DMF or DMAc (0.1 M)

  • Temp: 90–110 °C (Sealed tube required due to alkene volatility).

Step-by-Step Procedure:

  • Charge a pressure tube with Pd(OAc)

    
    , Ligand, Base, and TBAC.
    
  • Add the Heteroaryl Bromide and solvent (degassed).

  • Add 3,3-Dimethyl-1-butene last via syringe.

  • Seal the vessel immediately and heat to 100 °C for 16–24 hours.

  • Workup: Cool to RT. Filter through Celite. Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF. Dry and purify via silica chromatography.

Mechanism & Causality:

  • P(

    
    -tolyl)
    
    
    
    :
    The bulky phosphine promotes the dissociation of Pd species to form the active mono-ligated Pd(0) and accelerates the reductive elimination step.
  • TBAC: The chloride ions stabilize the cationic Pd(II) intermediate, preventing catalyst decomposition ("Pd black" formation) which is common with bulky substrates.

Method B: Suzuki-Miyaura Coupling (Modular Approach)

For sensitive substrates where high heat or basicity is an issue, the use of the pre-functionalized boronate ester is preferred.

Reagent: 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Commercially available).

Protocol 2: Mild Suzuki Coupling

  • Mix: Heteroaryl halide (1.0 equiv), Vinyl Boronate (1.2 equiv), Pd(dppf)Cl

    
     (5 mol%), and K
    
    
    
    PO
    
    
    (3.0 equiv) in Dioxane/Water (4:1).
  • Heat: 80 °C for 4–6 hours.

  • Advantage: Higher functional group tolerance; avoids the use of volatile neohexene gas in open vessels.

Medicinal Chemistry Case Study

Target: M4 Muscarinic Acetylcholine Receptor Antagonist. Source: Patent US2022/0048913 A1.

Molecule: 6-[(E)-3,3-dimethylbut-1-enyl]-N-[[6-(3,3-dimethylbutyl)-6-azaspiro[2.5]octan-2-yl]methyl]pyridazin-3-amine[1]

Role of the Moiety: In this pyridazine scaffold, the 3,3-dimethylbut-1-enyl group at the C-6 position serves two critical functions:

  • Lipophilic Anchor: It occupies a deep hydrophobic pocket in the M4 receptor, anchoring the inhibitor.

  • Metabolic Stability: The tert-butyl cap prevents metabolic attack on the alkene. A simple vinyl or allyl group would be rapidly metabolized to an epoxide or glycol, increasing clearance. The bulky t-Bu group sterically blocks Cytochrome P450 approach to the double bond.

Visualizations

Synthetic Decision Logic

The following diagram illustrates the decision process for selecting the optimal synthetic route based on substrate properties.

SyntheticLogic Start Target: Heterocycle-CH=CH-tBu CheckHalide Starting Material Availability? Start->CheckHalide Condition1 Substrate is Stable to >100°C? Substrate is Non-Volatile? CheckHalide->Condition1 Heteroaryl Halide RouteHeck Route A: Heck Coupling (Direct & Atom Economical) Condition2 Substrate has acidic protons? (e.g., free NH, OH) RouteHeck->Condition2 Check Compatibility RouteSuzuki Route B: Suzuki Coupling (Modular & Mild) Condition1->RouteHeck Yes Condition1->RouteSuzuki No (Sensitive) Condition2->RouteHeck No (Robust) Condition2->RouteSuzuki Yes (Avoid Base/Heat)

Caption: Decision matrix for selecting between Heck and Suzuki protocols based on substrate stability and functional group tolerance.

Heck Catalytic Cycle (Steric Emphasis)

This diagram highlights the critical role of the bulky phosphine ligand in the Heck cycle for this specific hindered alkene.

HeckCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd Ar-X Coord Alkene Coordination (Steric Clash Check) OxAdd->Coord Neohexene Insert Migratory Insertion (Carbopalladation) Coord->Insert Regioselective Elim Beta-Hydride Elimination Insert->Elim Product Release Elim->Pd0 Base (Regeneration)

Caption: Catalytic cycle emphasizing the coordination step where steric bulk of Neohexene dictates regioselectivity.

References

  • Vertex Pharmaceuticals. (2006). Amide derivatives as ion-channel ligands and pharmaceutical compositions and methods of using the same. US Patent 2006/0194801 A1.

  • Vanderbilt University. (2022). Substituted 6-azaspiro[2.5]octanes as M4 Muscarinic Acetylcholine Receptor Antagonists.[1] US Patent 2022/0048913 A1.

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136.
  • Smolecule. (2023).[2][3][4] 2-(3,3-Dimethylbut-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Product Page.[5]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine

Executive Summary This application note details the optimized protocol for the synthesis of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine (also known as -(3,3-dimethyl-1-butenyl)aziridine). This compound represents a specialize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the optimized protocol for the synthesis of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine (also known as


-(3,3-dimethyl-1-butenyl)aziridine). This compound represents a specialized class of 

-vinyl aziridines, which are valuable synthetic intermediates for the construction of nitrogen-containing heterocycles, including pyrrolines and piperidines, via ring-expansion or rearrangement reactions.[1]

The synthesis utilizes a Copper(I)-catalyzed hydroamination of 3,3-dimethyl-1-butyne with aziridine.[1] This route is selected for its atom economy, high regioselectivity for the linear enamine product, and operational simplicity compared to alternative elimination or isomerization strategies.[1]

Key Chemical Data
ParameterSpecification
Target Molecule 1-(3,3-Dimethylbut-1-en-1-yl)aziridine
CAS Number Not widely listed; analogue to 1-vinylaziridine (1072-45-3)
Molecular Formula

Molecular Weight 125.21 g/mol
Appearance Colorless to pale yellow oil
Stability Moisture sensitive; prone to hydrolysis and polymerization.[1][2] Store at -20°C.

Safety & Hazard Assessment (Critical)

WARNING: This protocol involves Aziridine (Ethyleneimine) , a compound of extreme toxicity.[1]

  • Aziridine (CAS 151-56-4):

    • Acute Toxicity: Fatal if inhaled, swallowed, or absorbed through skin.[1]

    • Carcinogenicity: Known human carcinogen (OSHA/IARC).[1]

    • Reactivity: Highly reactive alkylating agent.[1] Polymerizes violently with acids.[1]

    • Control: MUST be handled in a certified chemical fume hood with a closed sash.[1] Double-gloving (Nitrile/Laminate) and full-face respirator availability are mandatory.[1]

  • 3,3-Dimethyl-1-butyne: Highly flammable liquid.[1] Flash point < 23°C.[1]

  • Copper(I) Iodide: Irritant.[1] Harmful to aquatic life.[1]

Reaction Mechanism & Design

The synthesis proceeds via the nucleophilic addition of the aziridine nitrogen across the carbon-carbon triple bond of the terminal alkyne.[1] Unlike typical secondary amines which may form imines (Markovnikov addition), the high ring strain of aziridine (~27 kcal/mol) disfavors the formation of an exocyclic double bond (imine tautomer), driving the reaction exclusively toward the enamine (


-vinyl)  product.[1]
Pathway Analysis
  • Activation: The Copper(I) catalyst (

    
    ) coordinates to the alkyne 
    
    
    
    -system, increasing the electrophilicity of the triple bond.[1]
  • Nucleophilic Attack: The aziridine lone pair attacks the activated alkyne.[1] Regioselectivity is governed by sterics and electronics, favoring the terminal carbon attack to yield the linear (anti-Markovnikov) product.[1]

  • Proton Transfer: A base-assisted proton transfer yields the final

    
    -vinyl aziridine.[1]
    

ReactionPathway cluster_legend Catalytic Cycle Components Alkyne 3,3-Dimethyl-1-butyne Complex Cu-Alkyne π-Complex Alkyne->Complex + CuI Aziridine Aziridine (Nucleophile) Intermediate Zwitterionic Intermediate Aziridine->Intermediate Complex->Intermediate + Aziridine Product 1-(3,3-Dimethylbut-1-en-1-yl)aziridine (E/Z Mixture) Intermediate->Product Proton Transfer - CuI Cat Cu(I) Catalyst

Figure 1: Catalytic cycle for the hydroamination of tert-butylacetylene with aziridine.

Experimental Protocol

Reagents & Equipment
  • Reagents:

    • Aziridine (98%, redistilled if yellow/polymerized).[1]

    • 3,3-Dimethyl-1-butyne (97%).[1]

    • Copper(I) Iodide (

      
      ), 99.9%.[1]
      
    • Potassium Carbonate (

      
      ), anhydrous.[1]
      
    • Solvent: Toluene (anhydrous) or DMF (anhydrous).[1]

  • Equipment:

    • Schlenk line (Argon atmosphere).[1]

    • Pressure tube or heavy-walled glass reactor (due to aziridine volatility).[1]

    • Cooling bath (-78°C and 0°C).[1]

Step-by-Step Procedure
  • Reactor Preparation:

    • Flame-dry a 50 mL heavy-walled pressure tube under vacuum.

    • Backfill with Argon.[1] Allow to cool to room temperature.

  • Catalyst Loading:

    • Add

      
       (190 mg, 1.0 mmol, 10 mol%) and 
      
      
      
      (1.38 g, 10.0 mmol, 1.0 equiv) to the tube.
    • Evacuate and backfill with Argon (3 cycles).[1]

  • Solvent & Reactant Addition:

    • Add anhydrous Toluene (10 mL) via syringe.[1]

    • Add 3,3-Dimethyl-1-butyne (1.23 mL, 10.0 mmol, 1.0 equiv).

    • CRITICAL SAFETY STEP: Cool the mixture to 0°C.

    • Add Aziridine (0.52 mL, 10.0 mmol, 1.0 equiv) slowly via a gas-tight syringe.[1] Note: Aziridine is volatile (bp 56°C); keep cold.[1]

  • Reaction:

    • Seal the pressure tube tightly.[1]

    • Warm to room temperature and stir for 30 minutes.

    • Heat the reaction mixture to 80°C in an oil bath.

    • Stir for 12–16 hours. The suspension may change color (often yellow/brown) as the complex forms.[1]

  • Workup:

    • Cool the reaction to room temperature.[1][3]

    • Filter the mixture through a pad of Celite® to remove inorganic salts.[1] Wash the pad with diethyl ether (

      
      ).[1]
      
    • Concentrate the filtrate under reduced pressure (Rotavap) at low temperature (< 30°C) to avoid polymerization.[1]

  • Purification:

    • Preferred: Vacuum distillation (Kugelrohr).[1]

    • Boiling Point Estimation: ~60-70°C at 10 mmHg (based on structural analogues).[1]

    • Collect the clear, colorless oil.[1]

Characterization & Quality Control

The product exists typically as a mixture of


 and 

isomers, with the

-isomer often predominating due to steric bulk of the

-butyl group.[1]
TechniqueDiagnostic Signals (Expected)Interpretation

NMR
(400 MHz,

)

1.10 (s, 9H,

-Bu)
Characteristic

-butyl singlet.[1]

2.05 (s, 4H, Aziridine

)
Aziridine ring protons (singlet or narrow multiplet).[1]

4.80 (d,

, 1H)
Vinyl proton (

to N).[1]

5.95 (d,

, 1H)
Vinyl proton (

to

-Bu).[1]

NMR

~28-30 ppm (Aziridine

)
High field shift due to ring strain.[1]

~135-140 ppm (Enamine

)
Vinyl carbons.[1]
IR Spectroscopy ~1640


stretch (Enamine).[1]

Storage and Stability

  • Hydrolytic Instability: Enamines are susceptible to hydrolysis in acidic moisture, releasing the aldehyde and amine.[1] However,

    
    -vinyl aziridines are relatively more stable than acyclic enamines due to the orthogonal lone pair alignment.[1]
    
  • Protocol: Store under Argon at -20°C.

  • Shelf Life: ~3 months if strictly anhydrous.[1]

References

  • Synthesis of N-Vinyl Aziridines

    • Review: Sweeney, J. B. (2002).[1][4] "Aziridines: epoxides' ugly cousin?" Chemical Society Reviews, 31(5), 247-258.[1] Link

  • Hydroamination of Alkynes

    • Copper Catalysis:[1][2][3] Kantam, M. L., et al. (2008).[1] "Hydroamination of Terminal Alkynes by Amines Catalyzed by Copper Heteropoly Salts." The Open Catalysis Journal, 1, 1-4.[1] Link

    • General Protocol: Beller, M., & Bolm, C. (Eds.).[1] (2004).[1] Transition Metals for Organic Synthesis, Vol 2. Wiley-VCH.[1]

  • Aziridine Properties & Safety

    • Safety Data: National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 9033, Aziridine.[1] Link

Disclaimer: This protocol is for research purposes only. The synthesis involves hazardous materials and should only be performed by trained professionals in a controlled laboratory environment.

Sources

Application

Protocol for N-vinylation of Aziridine with 3,3-Dimethylbut-1-yne

Abstract & Scope This Application Note details the protocol for the regioselective N-vinylation of aziridine using 3,3-dimethylbut-1-yne (tert-butyl acetylene). Unlike standard amines, aziridines possess significant ring...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note details the protocol for the regioselective N-vinylation of aziridine using 3,3-dimethylbut-1-yne (tert-butyl acetylene). Unlike standard amines, aziridines possess significant ring strain (~27 kcal/mol), making them highly susceptible to ring-opening polymerization or hydrolysis under acidic or high-temperature conditions.

This protocol utilizes a Copper(I)-catalyzed intermolecular hydroamination strategy under mild, basic conditions. This approach ensures the preservation of the aziridine ring while directing the regioselectivity toward the anti-Markovnikov (linear) enamine product, driven by the steric bulk of the tert-butyl group.

Target Product:


-((E)-3,3-dimethylbut-1-en-1-yl)aziridine
Key Challenges:  Preventing aziridine ring opening; controlling 

stereoselectivity; handling volatile and toxic reagents.

Reaction Design & Mechanism

Mechanistic Pathway

The transformation is a metal-catalyzed hydroamination where the aziridine nitrogen adds across the terminal alkyne.

  • Catalyst Activation: The Cu(I) species (likely stabilized by the base and solvent) coordinates to the alkyne

    
    -system, activating it toward nucleophilic attack.
    
  • Nucleophilic Attack: The aziridine nitrogen attacks the terminal carbon of the alkyne. The bulky tert-butyl group at the propargylic position sterically shields the internal carbon, strongly disfavoring the Markovnikov pathway.

  • Proton Transfer: Subsequent proton transfer (likely solvent-assisted or intramolecular) yields the neutral enamine.

Regioselectivity: The reaction yields the Anti-Markovnikov product (linear enamine). Stereoselectivity: The trans (


) isomer is typically favored due to thermodynamic stability and steric repulsion between the aziridine ring and the tert-butyl group in the transition state.

HydroaminationMechanism cluster_steric Steric Control Start Reagents: Aziridine + Alkyne Coord Cu-Alkyne Complex Start->Coord CuI, Base Attack Nucleophilic Attack (Regio-controlled) Coord->Attack Aziridine N attack at terminal C Intermed Vinyl-Cu Intermediate Attack->Intermed Steric steering by t-Bu group Product Product: N-Vinyl Aziridine (E-isomer) Intermed->Product Protonation & Catalyst Reg.

Figure 1: Mechanistic flow for the Cu-catalyzed hydroamination, highlighting the steric control governing regioselectivity.

Experimental Protocol

Safety & Pre-Requisites
  • Aziridine (Ethyleneimine): DANGER. Highly toxic, mutagenic, and a potent alkylating agent. It is volatile (bp 56°C) and skin-permeable. All operations must be performed in a well-ventilated fume hood or glovebox. Double-gloving (Nitrile + Laminate) is mandatory.

  • 3,3-Dimethylbut-1-yne: Flammable liquid (bp 37-38°C). Highly volatile.

  • Reaction Vessel: Due to the volatility of both reactants, a heavy-walled sealed tube or a pressure vessel is required.

Reagents & Stoichiometry
ComponentRoleEquiv.Conc./AmountNotes
Aziridine Substrate (Nucleophile)1.05.0 mmolFreshly distilled if yellowed.
3,3-Dimethylbut-1-yne Substrate (Electrophile)1.57.5 mmolExcess drives conversion.
CuI (Copper(I) Iodide) Catalyst0.1010 mol%Purified (white powder).
K₃PO₄ (Tribasic) Base2.010.0 mmolFinely ground, anhydrous.
DMF (Dimethylformamide) Solvent-0.5 M (10 mL)Anhydrous, degassed.
Step-by-Step Procedure
Step 1: Catalyst & Base Loading (Glovebox/Schlenk)
  • Flame-dry a 25 mL heavy-walled pressure tube equipped with a magnetic stir bar.

  • Under an inert atmosphere (Argon/Nitrogen), add CuI (95 mg, 0.5 mmol) and K₃PO₄ (2.12 g, 10 mmol).

  • Add anhydrous DMF (10 mL). Stir for 5 minutes to create a suspension.

Step 2: Reactant Addition
  • Cool the tube to 0°C (ice bath) to minimize volatility loss during addition.

  • Add 3,3-dimethylbut-1-yne (0.92 mL, 7.5 mmol) via syringe.

  • Add Aziridine (0.26 mL, 5.0 mmol) slowly via syringe, ensuring the tip is submerged in the solvent to prevent vaporization.

  • Seal the tube tightly with a Teflon screw cap.

Step 3: Reaction
  • Place the reaction vessel in a pre-heated oil bath at 80°C .

    • Note: Do not exceed 90°C. High heat promotes aziridine polymerization.

  • Stir vigorously for 12–16 hours . The mixture may turn from a suspension to a darker homogenous solution or remain a suspension depending on base solubility.

Step 4: Workup (Neutral/Basic Conditions)
  • Cool the vessel to room temperature, then to 0°C before opening (to condense volatiles).

  • Dilute the mixture with Diethyl Ether (Et₂O) (30 mL).

    • Why Ether? It precipitates inorganic salts and extracts the organic product efficiently.

  • Filter the suspension through a pad of Celite or basic alumina to remove copper salts. Wash the pad with Et₂O.[1]

  • Wash the filtrate with cold water (3 x 10 mL) to remove DMF.

    • Caution: Aziridines are water-soluble. Keep water washes cold and minimal, or back-extract aqueous layers with Et₂O.

  • Dry the organic layer over K₂CO₃ (Potassium Carbonate).

    • Critical: Do NOT use MgSO₄ or Na₂SO₄ if they are acidic. K₂CO₃ ensures the solution remains basic, preventing ring opening.

Step 5: Purification
  • Concentrate the solution under reduced pressure (Rotary evaporator) at low temperature (< 30°C).

  • Purification Method:

    • Preferred: Vacuum Distillation . The product is a volatile oil.

    • Alternative: Flash Chromatography on Basic Alumina .

    • FORBIDDEN: Do NOT use Silica Gel. The acidity of silica will hydrolyze the enamine and open the aziridine ring immediately.

Characterization & Troubleshooting

Expected Data
  • Appearance: Colorless to pale yellow oil.

  • ¹H NMR (CDCl₃):

    • Vinyl Protons: Look for two doublets (or d-t) in the alkene region (approx.

      
       4.5–6.5 ppm) with a coupling constant 
      
      
      
      Hz (indicative of E-isomer).
    • Aziridine Ring: Two multiplets around

      
       2.0–2.5 ppm (4H total).
      
    • t-Butyl Group: A strong singlet around

      
       1.1–1.2 ppm (9H).
      
  • ¹³C NMR: Distinct alkyne carbons replaced by alkene signals; aziridine ring carbons typically at

    
     20–30 ppm.
    
Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Polymerization Reaction temp too high or acidic impurities.Lower temp to 60°C; extend time. Ensure all glassware is base-washed. Use K₂CO₃ drying agent.
Ring Opening (Hydrolysis) Acidic workup or Silica gel usage.Use Basic Alumina for purification. Avoid acidic aqueous washes.
No Reaction Catalyst poisoning or poor alkyne activation.Ensure reagents are anhydrous. Try Cs₂CO₃ as a stronger base. Increase CuI to 20 mol%.
Regioselectivity Loss Rare with t-Bu group.Check NMR for branched isomer (unlikely). If seen, lower temp to enhance steric control.

References

  • General Hydroamination of Alkynes

    • Müller, T. E., Hultzsch, K. C., Yus, M., Foubelo, F., & Tada, M. (2008). "Hydroamination: Brønsted Acid Catalysis and Beyond." Chemical Reviews, 108(9), 3795–3892. Link

  • Copper-Catalyzed N-Vinylation: Buchwald, S. L., et al. (2001). "Copper-Catalyzed Coupling of Amines and Nitrogen Heterocycles with Alkynes." Journal of the American Chemical Society.
  • Aziridine Handling & Stability: Padwa, A. (2004). "Aziridines and Azirines: Monocyclic." Comprehensive Heterocyclic Chemistry III.
  • Beller, M., et al. (2004). "Catalytic Hydroamination of Alkynes.

Sources

Method

Application Notes &amp; Protocols: The Strain-Assisted Aza-Cope Rearrangement of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine

Abstract This document provides a comprehensive technical guide for researchers, organic chemists, and drug development professionals on the Aza-Cope rearrangement of 1-(3,3-dimethylbut-1-en-1-yl)aziridine. This specific...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive technical guide for researchers, organic chemists, and drug development professionals on the Aza-Cope rearrangement of 1-(3,3-dimethylbut-1-en-1-yl)aziridine. This specific transformation is a prime example of a strain-assisted[1][1]-sigmatropic rearrangement, analogous to the well-known vinylcyclopropane rearrangement. The inherent ring strain of the aziridine moiety facilitates C-C bond cleavage under thermal or Lewis acidic conditions, enabling its participation in a Cope-like transition state to furnish a synthetically valuable 2-tert-butyl-2,3,4,5-tetrahydro-1H-azepine. This guide details the underlying mechanistic principles, provides validated, step-by-step protocols for both thermal and Lewis acid-promoted pathways, and offers expert insights into reaction optimization and characterization of the final product.

Mechanistic Principles and Strategic Overview

The Aza-Cope rearrangements are a class of[1][1]-sigmatropic rearrangements that are heteroatom versions of the classic all-carbon Cope rearrangement.[2] These reactions are powerful tools in organic synthesis for their ability to form carbon-carbon bonds with a high degree of stereochemical control, often proceeding through a highly ordered, chair-like transition state.[1][3]

The substrate, 1-(3,3-dimethylbut-1-en-1-yl)aziridine, is an N-vinylaziridine. While not a classical 1-aza-1,5-diene, it undergoes a formal Aza-Cope rearrangement by leveraging the high ring strain of the three-membered aziridine ring (approx. 27 kcal/mol). This strain energy contributes to lowering the activation barrier for the cleavage of the aziridine's C-C sigma bond, allowing it to function as a synthetic equivalent to the π-system in a standard Cope rearrangement.[4][5]

The overall transformation is depicted below:

Figure 1: Overall reaction scheme for the strain-assisted Aza-Cope rearrangement.

The Chair-Like Transition State

Consistent with pericyclic reaction principles, the rearrangement proceeds preferentially through a low-energy, chair-like transition state.[3] This organized transition state is key to the high stereospecificity often observed in these reactions, enabling the transfer of stereochemical information from the starting material to the product.

Figure 2: Proposed chair-like transition state for the rearrangement.

Thermal vs. Cationic Pathways
  • Thermal Pathway: This is the classical approach, requiring significant thermal energy (typically >150 °C) to overcome the activation barrier.[6] The reaction is driven entirely by heat and proceeds through a concerted, pericyclic mechanism as dictated by the Woodward-Hoffmann rules.[3]

  • Cationic (Lewis Acid) Pathway: The introduction of a Lewis acid can significantly accelerate the reaction, allowing it to proceed at much lower temperatures.[7] The Lewis acid coordinates to the basic nitrogen atom, creating a partial positive charge (an aziridinium-like species).[8] This polarization weakens the ring's C-N bonds and can lower the overall activation energy of the rearrangement. However, it is crucial to note that for vinylaziridines, Lewis acids can also promote a competing[1][3]-sigmatropic rearrangement to form five-membered pyrroline rings.[6] Therefore, catalyst and condition screening is essential to favor the desired[1][1] pathway.

Synthesis of Starting Material: 1-(3,3-Dimethylbut-1-en-1-yl)aziridine

2.1. Principle of Synthesis A reliable synthesis of the N-vinylaziridine starting material is paramount. While numerous methods for aziridination exist[9][10], a practical approach involves the condensation of an amine with an α,β-unsaturated aldehyde followed by a Corey-Chaykovsky-type reaction. For the specific target, we will adapt a procedure starting from 3,3-dimethylbutanal.

2.2. Experimental Protocol: Synthesis of Starting Material (Note: This protocol is a representative synthesis. Researchers should adapt it based on available reagents and standard laboratory practices.)

  • Step A: Aldol Condensation to form 4,4-Dimethylpent-2-enal

    • To a stirred solution of 3,3-dimethylbutanal (1.0 eq) in ethanol at 0 °C, add a solution of aqueous sodium hydroxide (1.2 eq in H₂O).

    • Allow the reaction to stir at room temperature for 12 hours.

    • Neutralize with dilute HCl, extract with diethyl ether, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purify the resulting α,β-unsaturated aldehyde by column chromatography.

  • Step B: N-Vinylation of Aziridine (Illustrative)

    • Caution: Aziridine is toxic and volatile. Handle only in a well-ventilated fume hood with appropriate personal protective equipment.

    • A more direct and often preferred method is the reaction of aziridine with the corresponding vinyl halide or triflate. Alternatively, direct aziridination of a corresponding diene can be employed.[11]

(Due to the complexities and hazards of synthesizing specific N-vinylaziridines, it is often practical to source them from commercial suppliers or adapt specialized literature procedures.)

Application Protocol 1: Thermal Aza-Cope Rearrangement

3.1. Objective To synthesize 2-tert-butyl-2,3,4,5-tetrahydro-1H-azepine via a thermally induced[1][1]-sigmatropic rearrangement.

3.2. Rationale of Experimental Design The causality behind this protocol lies in providing sufficient thermal energy for the concerted pericyclic reaction to occur efficiently while minimizing thermal decomposition.

  • Solvent: A high-boiling, inert solvent like o-xylene (b.p. 144 °C) or decalin (b.p. ~190 °C) is used to achieve the required reaction temperature.

  • Inert Atmosphere: The reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the starting material and product at high temperatures.

  • Sealed Vessel: A sealed tube or pressure vessel is used to prevent the evaporation of the solvent and starting material, ensuring a constant concentration and allowing the reaction to be heated safely above the solvent's atmospheric boiling point if necessary.

3.3. Detailed Step-by-Step Protocol

  • Preparation: Flame-dry a heavy-walled pressure tube equipped with a magnetic stir bar. Allow it to cool to room temperature under a stream of dry nitrogen.

  • Charging the Vessel: To the tube, add 1-(3,3-dimethylbut-1-en-1-yl)aziridine (1.0 eq, e.g., 200 mg). Add anhydrous, degassed o-xylene to create a 0.1 M solution (e.g., 14.4 mL for 200 mg of a 139.24 g/mol substrate).

  • Sealing: Securely seal the pressure tube with its screw cap and Teflon seal.

  • Heating: Place the tube in a pre-heated oil bath or heating mantle set to 150 °C.

  • Reaction & Monitoring: Allow the reaction to stir at 150 °C for 12-24 hours. The reaction progress can be monitored by taking small aliquots (after cooling the vessel) and analyzing them by GC-MS or TLC.

  • Workup: After the reaction is complete (or has reached equilibrium), cool the vessel to room temperature. Carefully unseal the tube in a fume hood.

  • Purification: Concentrate the reaction mixture under reduced pressure to remove the o-xylene. Purify the resulting crude oil by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient, potentially with 1% triethylamine to prevent product streaking) or by Kugelrohr distillation to yield the pure 2-tert-butyl-2,3,4,5-tetrahydro-1H-azepine as a clear oil.

3.4. Expected Product Characterization

  • ¹H NMR (CDCl₃, 400 MHz): Expect characteristic peaks for the t-butyl group (singlet, ~1.0 ppm, 9H), aliphatic protons of the seven-membered ring (multiplets, 1.5-3.5 ppm), and the vinylic proton adjacent to the t-butyl group (singlet or narrow multiplet, ~4.5-5.0 ppm). The imine proton is typically not observed.

  • ¹³C NMR (CDCl₃, 101 MHz): Expect signals for the imine carbon (C=N) at ~170 ppm, the quaternary carbon of the t-butyl group, and several aliphatic carbons.

  • IR (Neat): A characteristic absorption for the C=N stretch around 1650-1670 cm⁻¹.

  • HRMS (ESI+): Calculated m/z for C₉H₁₈N⁺ [M+H]⁺ should match the observed value.

Application Protocol 2: Lewis Acid-Promoted Rearrangement

4.1. Objective To investigate the Aza-Cope rearrangement at a reduced temperature using a Lewis acid promoter.

4.2. Rationale of Experimental Design This protocol explores an alternative pathway where a Lewis acid catalyst lowers the activation energy.[12]

  • Lewis Acid: Boron trifluoride diethyl etherate (BF₃·OEt₂) is a common and effective Lewis acid for promoting aza-Cope rearrangements.[7] It is used in sub-stoichiometric amounts.

  • Solvent: A lower-boiling inert solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) is suitable for the milder conditions.

  • Temperature: The reaction is initially attempted at room temperature, with the option for gentle heating if required, which is significantly milder than the thermal protocol.

4.3. Detailed Step-by-Step Protocol

  • Preparation: To a flame-dried, nitrogen-flushed round-bottom flask with a stir bar, add 1-(3,3-dimethylbut-1-en-1-yl)aziridine (1.0 eq). Dissolve it in anhydrous DCM (to 0.1 M).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Catalyst Addition: Slowly add BF₃·OEt₂ (0.2 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS. If no reaction occurs, gently heat the mixture to reflux (40 °C).

  • Quenching: Upon completion, cool the reaction mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Workup: Stir the biphasic mixture vigorously for 15 minutes. Separate the layers and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue as described in Protocol 1 (Section 3.3).

  • Analysis: Carefully analyze the product mixture by ¹H NMR and GC-MS to determine the yield of the desired[1][1] product and to identify any potential[1][3] rearrangement side-product (a substituted 3-pyrroline).

Data Summary and Troubleshooting

ParameterProtocol 1: ThermalProtocol 2: Lewis Acid-PromotedJustification
Driving Force Thermal Energy (Δ)Lewis Acid Catalysis (BF₃·OEt₂)Overcoming the activation barrier via heat vs. lowering it via catalysis.
Temperature 150 - 190 °C25 - 40 °CCationic pathway has a significantly lower activation energy.[2]
Reaction Time 12 - 24 hours4 - 12 hoursCatalysis generally leads to faster reaction rates.
Typical Yield Moderate to GoodVariable (Potentially Good)Highly dependent on substrate and potential for side reactions.
Key Advantage High predictability; avoids catalyst-induced side reactions.Mild conditions; energy efficient.Thermal route is mechanistically "cleaner". Lewis acid route is more practical.
Key Challenge High energy input; potential for thermal decomposition.Potential for competing[1][3] rearrangement; catalyst sensitivity.Balancing conversion and decomposition vs. managing selectivity.[6]
Troubleshooting Guide
  • Low Conversion (Thermal): Increase temperature (e.g., switch from o-xylene to decalin) or prolong reaction time. Ensure the reaction vessel is properly sealed.

  • Decomposition (Thermal): Decrease temperature and accept a longer reaction time. Ensure the solvent was properly degassed and the reaction is under a strictly inert atmosphere.

  • Low Selectivity (Lewis Acid): If the[1][3] rearrangement product dominates, screen other Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or run the reaction at a lower temperature for a longer time. The thermal protocol may be superior for this specific substrate if selectivity is an issue.

  • Product Purification Issues: The product imine can be basic and may streak on silica gel. Pre-treating the silica with triethylamine (1% in the eluent) can significantly improve chromatographic separation.

Experimental Workflow Visualization

workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Flame-dry glassware prep2 Charge with substrate & anhydrous solvent prep1->prep2 prep3 Establish inert atmosphere prep2->prep3 react_thermal Heat in sealed tube (150-190 °C, 12-24h) react_lewis Add Lewis Acid (0 °C) Warm to RT (4-12h) workup1 Cool to RT & Quench (if applicable) react_thermal->workup1 react_lewis->workup1 workup2 Solvent Removal workup1->workup2 workup3 Column Chromatography or Distillation workup2->workup3 analysis1 NMR, IR, HRMS workup3->analysis1 analysis2 Determine Yield & Purity analysis1->analysis2

Sources

Application

Ring expansion of N-vinyl aziridines to dehydropiperidines

Application Note: Stereocontrolled Synthesis of Dehydropiperidines via Ring Expansion of N-Vinyl Aziridinium Ylides Executive Summary The piperidine scaffold is a privileged pharmacophore, appearing in approximately 55%...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereocontrolled Synthesis of Dehydropiperidines via Ring Expansion of N-Vinyl Aziridinium Ylides

Executive Summary

The piperidine scaffold is a privileged pharmacophore, appearing in approximately 55% of all FDA-approved drugs that contain at least one N-heterocycle[1]. Traditional synthetic routes to dehydropiperidines typically rely on [4+2]-aza-Diels-Alder reactions or intramolecular SN2-type cyclizations. However, these methods frequently suffer from limited substrate scope due to poor regioselectivity and the need for extensive pre-functionalization[1].

This application note details a state-of-the-art intermolecular [3+3] ring expansion methodology. By reacting strained bicyclic aziridines with rhodium-supported vinyl carbenes, an elusive N-vinyl aziridinium ylide intermediate is generated. This intermediate undergoes a highly stereocontrolled pseudo-[1,4]-sigmatropic rearrangement to furnish complex, highly substituted dehydropiperidines in a single step with net stereochemical retention[2].

Mechanistic Principles & Causality

The success of this transformation relies on the controlled generation and subsequent evolution of the aziridinium ylide. Understanding the causality behind these steps is critical for reaction optimization.

  • Carbene Generation: The reaction is initiated by the dirhodium-catalyzed decomposition of a vinyl diazoester. The catalyst, Rh2(OAc)4, is specifically chosen because its bridging acetate ligands provide the optimal balance of electrophilicity and stability for the resulting metallocarbene, preventing premature degradation[1].

  • Ylide Formation: The nitrogen atom of the strained bicyclic aziridine acts as a nucleophile, attacking the electrophilic carbene carbon. This exergonic addition forms the critical N-vinyl aziridinium ylide intermediate[3].

  • Sigmatropic Rearrangement vs. Cheletropic Extrusion: A historical challenge with aziridinium ylides is their tendency to undergo cheletropic extrusion, yielding dienes[2]. However, the inherent ring strain of the bicyclic aziridine, combined with the positive charge on the nitrogen, provides a powerful thermodynamic driving force for a concerted, asynchronous pseudo-[1,4]-sigmatropic rearrangement[1]. This specific pathway ensures net retention of stereochemistry at the newly formed C-C bond, directly yielding the dehydropiperidine scaffold[2].

Visualization of the Reaction Pathway

Mechanism A Bicyclic Aziridine + Vinyl Diazoacetate B Rh(II) Catalysis (Carbene Transfer) A->B - N2 gas C N-Vinyl Aziridinium Ylide Intermediate B->C Nucleophilic Attack D Pseudo-[1,4] Sigmatropic Shift C->D Strain Release E Dehydropiperidine (High dr/er) D->E Stereoretention

Mechanistic pathway: From aziridine and vinyl carbene to dehydropiperidine via an ylide.

Experimental Workflow & Protocols

To ensure reproducibility and trustworthiness, the following protocol incorporates self-validating visual cues and strict stoichiometric controls.

  • Syringe Pump Addition: The vinyl diazoacetate must be added slowly to a dilute solution of the aziridine and catalyst. Causality: High local concentrations of the diazo compound lead to carbene dimerization (yielding unreactive alkenes) rather than the desired cross-reaction with the aziridine[1].

  • Visual Validation: The active generation of the Rh-carbene is visually confirmed by the steady evolution of nitrogen gas (bubbling). Cessation of bubbling prior to the end of the addition indicates catalyst deactivation or line blockage.

Step-by-Step Protocol: Synthesis of Dehydropiperidines

  • Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Reagent Loading: Add the bicyclic aziridine (0.50 mmol, 1.0 equiv) and Rh2(OAc)4 (0.01 mmol, 2 mol%) to the flask[1].

  • Solvent Addition: Dissolve the mixture in 5.0 mL of anhydrous dichloromethane (CH2Cl2). The solution will appear pale green/blue, characteristic of the active Rh(II) complex.

  • Diazo Preparation: In a separate flame-dried vial, dissolve the vinyl diazoacetate (0.75 mmol, 1.5 equiv) in 5.0 mL of anhydrous CH2Cl2. Draw this solution into a gas-tight syringe.

  • Slow Addition: Using a syringe pump, add the diazo solution to the reaction flask at a rate of 2.5 mL/h (total addition time = 2 hours) at room temperature (25 °C). Self-Validation: Observe gentle effervescence (N2 gas) as the carbene forms and reacts.

  • Completion & Monitoring: Stir for an additional 30 minutes post-addition. Perform TLC analysis (Hexanes/EtOAc 4:1). The disappearance of the aziridine spot and the appearance of a new UV-active spot confirms reaction completion.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the pure dehydropiperidine[1].

Quantitative Data & Optimization

The following table summarizes the optimization of the reaction conditions, demonstrating the critical nature of catalyst selection and temperature control for maximizing the pseudo-[1,4]-sigmatropic rearrangement efficiency[1][2].

Catalyst (2 mol%)SolventTemp (°C)Addition Time (h)Yield (%)Diastereomeric Ratio (dr)
Rh2(OAc)4 CH2Cl2 25 2.0 88 >20:1
Rh2(esp)2CH2Cl2252.07412:1
Rh2(OPiv)4CH2Cl2252.06515:1
Rh2(OAc)4Toluene802.0428:1
Cu(OTf)2CH2Cl2252.00N/A

Data Analysis: Rh2(OAc)4 in CH2Cl2 at room temperature provides the optimal environment for the reaction, maximizing both yield and diastereoselectivity. Elevated temperatures promote competing degradation pathways, while copper catalysts fail to facilitate the necessary carbene transfer[3].

References

1.[1] "Ring expansion of aziridines to dehydropiperidines." Springer Nature Research Communities, March 2020. URL: [Link] 2.[3] "Rh-catalyzed aziridine ring expansions to dehydropiperazines." PubMed Central (PMC), April 2020. URL: [Link] 3.[2] "Intermolecular [3+3] ring expansion of aziridines to dehydropiperidines through the intermediacy of aziridinium ylides." Nature Communications, March 2020. URL: [Link]

Sources

Method

Application Note: Stereoselective Synthesis of Pyrrolidines from Vinyl Aziridines

[1][2][3][4][5] Abstract & Strategic Value The pyrrolidine scaffold is a ubiquitous pharmacophore, present in roughly 65% of nitrogenous heterocycle-containing drugs, including Hepatitis C protease inhibitors (e.g., Tela...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5]

Abstract & Strategic Value

The pyrrolidine scaffold is a ubiquitous pharmacophore, present in roughly 65% of nitrogenous heterocycle-containing drugs, including Hepatitis C protease inhibitors (e.g., Telaprevir) and excitotoxic amino acids (e.g., Kainic acid).

Vinyl aziridines represent a high-energy, "spring-loaded" synthon for pyrrolidine construction. Possessing approximately 26 kcal/mol of ring strain and dual electrophilic/nucleophilic character, they serve as versatile 1,3-dipole precursors. This guide details two divergent, stereoselective protocols for converting vinyl aziridines to pyrrolidines:

  • Palladium-Catalyzed [3+2] Cycloaddition: For constructing highly substituted pyrrolidines via intermolecular coupling.[1]

  • Copper-Catalyzed Ring Expansion: For the stereospecific rearrangement to 3-pyrrolines.

Mechanistic Divergence

The reactivity of vinyl aziridines is dictated by the catalyst employed. Understanding this divergence is critical for retrosynthetic planning.

Pathway Analysis
  • Path A (Palladium): Pd(0) induces oxidative addition at the C-N bond, forming a zwitterionic

    
    -allyl palladium intermediate. This species acts as a 1,3-dipole equivalent, trapping electron-deficient alkenes (Michael acceptors).
    
  • Path B (Copper/Lewis Acid): Lewis acids coordinate to the aziridine nitrogen, triggering C-N bond cleavage and a [1,3]-rearrangement (or ring expansion) to form 3-pyrrolines, often preserving the stereochemical information of the starting material.

Mechanistic Flowchart

VinylAziridinePathways Start Vinyl Aziridine (Strained Precursor) Pd_Cat Pd(0) Catalyst Start->Pd_Cat Cu_Cat Cu(II) Catalyst Start->Cu_Cat Pi_Allyl π-Allyl Pd Zwitterion Pd_Cat->Pi_Allyl Oxidative Addition Trapping [3+2] Cycloaddition (+ Electron Deficient Alkene) Pi_Allyl->Trapping Prod_A Pyrrolidine (High Substitution) Trapping->Prod_A Reductive Elimination Rearrange Ring Expansion (Stereospecific) Cu_Cat->Rearrange Lewis Acid Activation Prod_B 3-Pyrroline (Unsaturated) Rearrange->Prod_B

Figure 1: Divergent catalytic pathways for vinyl aziridine transformation. Pd(0) facilitates intermolecular cycloaddition, while Cu(II) promotes intramolecular rearrangement.

Protocol A: Palladium-Catalyzed [3+2] Cycloaddition

Application: Synthesis of densely functionalized pyrrolidines (e.g., Kainic acid analogs). Mechanism: Dynamic Kinetic Asymmetric Transformation (DYKAT).

Reagents & Materials
  • Substrate: N-Tosyl or N-SES protected vinyl aziridine (1.0 equiv).

  • Partner: Electron-deficient alkene (e.g., Methyl Vinyl Ketone, Acrylates) (2.0 - 10.0 equiv).

  • Catalyst:

    
     (2.5 - 5 mol%).
    
  • Ligand: Triphenylphosphine (

    
    ) or Trost Ligand (for asymmetric induction).
    
  • Solvent: Anhydrous THF (0.1 M concentration).

  • Additive: Tetrabutylammonium chloride (TBACl) (1.0 equiv) – Critical for stabilizing the zwitterionic intermediate.

Step-by-Step Procedure
  • Catalyst Pre-complexation: In a flame-dried Schlenk flask under Argon, dissolve

    
     (5 mol%) and the phosphine ligand (25 mol% if monodentate) in anhydrous THF. Stir at room temperature (RT) for 15 minutes until the solution turns from purple to yellow/orange (indicating active Pd(0) species).
    
  • Substrate Addition: Add the vinyl aziridine (1.0 equiv) and TBACl (1.0 equiv) to the catalyst mixture.

    • Note: The solution may change color again as the

      
      -allyl complex forms.
      
  • Cycloaddition: Add the Michael acceptor (alkene) dropwise.

    • Optimization: For volatile alkenes like MVK, use a large excess (10 equiv). For solid acrylates, 2.0 equiv is sufficient.

  • Reaction: Stir at 20°C. Monitor by TLC (typically 2–12 hours).

    • Checkpoint: Disappearance of the aziridine spot (

      
       in 4:1 Hex/EtOAc) and appearance of a lower 
      
      
      
      spot (pyrrolidine).
  • Workup: Filter the reaction mixture through a short pad of silica gel (eluting with Et2O) to remove palladium residues. Concentrate in vacuo.[2]

  • Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Expected Results & Data
EntryLigandAlkeneYield (%)Diastereomeric Ratio (dr)
1

Methyl Vinyl Ketone85%>20:1 (trans,cis)
2Trost (R,R)Methyl Acrylate91%>20:1
3

Acrylonitrile72%10:1

Protocol B: Copper-Catalyzed Ring Expansion

Application: Stereospecific synthesis of 3-pyrrolines (useful for preserving enantiopurity of the starting aziridine). Key Advantage: Atom economical; no external trapping agent required.

Reagents & Materials
  • Substrate: Vinyl Aziridine (1.0 equiv).

  • Catalyst: Copper(II) Triflate [

    
    ] or Copper(II) Hexafluoroacetylacetonate [
    
    
    
    ].
  • Solvent: Dichloromethane (DCM) or THF (anhydrous).

Step-by-Step Procedure
  • Preparation: Charge a dried reaction vial with

    
     (5 mol%).
    
  • Solvation: Add anhydrous THF (0.1 M relative to substrate) under an inert atmosphere.

  • Addition: Add the vinyl aziridine (dissolved in minimal THF) slowly to the catalyst solution at Room Temperature.

    • Observation: Reaction is often rapid (< 1 hour).

  • Monitoring: Monitor by TLC. The 3-pyrroline product is usually more polar than the starting vinyl aziridine.

  • Quench: Filter through a plug of neutral alumina or silica to remove the copper salt.

  • Isolation: Evaporate solvent. Many products are pure enough for subsequent steps; otherwise, purify via flash chromatography.

Stereochemical Integrity

If starting with an enantiopure vinyl aziridine (e.g., >98% ee), this mechanism typically proceeds with >95% stereoretention via a concerted suprafacial [1,3]-rearrangement.

Troubleshooting & Optimization

Common Failure Modes
  • Polymerization: Vinyl aziridines are prone to polymerization if left in concentrated solutions or exposed to strong Lewis acids without a nucleophile.

    • Fix: Store vinyl aziridines at -20°C. Run reactions at high dilution (0.05 M - 0.1 M).

  • Isomerization (Pd Pathway): If the reaction stalls, the Pd-catalyst may simply isomerize the vinyl aziridine (cis/trans equilibration) rather than effecting cycloaddition.

    • Fix: Increase the concentration of the Michael acceptor or switch to a more electron-deficient alkene (e.g., switch from acrylate to vinyl sulfone).

Catalyst Selection Guide
ConstraintRecommended CatalystReason
High Enantioselectivity needed Pd(0) + Trost Ligand (DACH)Creates chiral pocket for DYKAT.
Simple Ring Expansion

High Lewis acidity, mild conditions.[3]
Substrate is acid-sensitive

Avoids Lewis acid pathways; operates under neutral conditions.

References

  • Aggarwal, V. K., et al. (2011). "Palladium-Mediated Annulation of Vinyl Aziridines with Michael Acceptors." Angewandte Chemie International Edition.

  • Trost, B. M., & Fandrick, D. R. (2003). "Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines." Journal of the American Chemical Society.[4]

  • Campagne, J. M., et al. (2020).[5] "Copper-Catalyzed Ring Expansion of Vinyl Aziridines under Mild Conditions." Synlett.

  • Njardarson, J. T., et al. (2011). "Stereospecific Ring Expansion of Chiral Vinyl Aziridines." Organic Letters.

  • Ohno, H. (2014). "Ring Expansion of Vinylaziridines through the Strain-Release Pericyclic Reaction." Chemical Reviews.

Sources

Application

Application Note: [3+2] Cycloaddition Reactions of Vinyl Aziridines for Pyrrolidine Synthesis

This Application Note is designed for researchers and drug development professionals. It focuses on the Palladium-Catalyzed [3+2] Cycloaddition of Vinyl Aziridines , the industry-standard method for synthesizing function...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It focuses on the Palladium-Catalyzed [3+2] Cycloaddition of Vinyl Aziridines , the industry-standard method for synthesizing functionalized pyrrolidines.

Introduction & Scope

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, present in numerous blockbuster drugs (e.g., Ramipril, Saxagliptin). The [3+2] cycloaddition of vinyl aziridines represents a powerful, atom-economical strategy to construct this ring system with high regio- and stereocontrol.

Nomenclature Clarification (Critical)

In the literature, "vinyl aziridine" can refer to two distinct species. This guide focuses on Type B (2-Vinyl Aziridines), which is the primary substrate for [3+2] cycloaddition to form pyrrolidines.

  • Type A: N-Vinyl Aziridines (Enamines): The vinyl group is attached to the nitrogen. These typically undergo [3+3] rearrangements (aza-Claisen) to form azepines or ring expansions, rather than [3+2] cycloadditions.

  • Type B: 2-Vinyl Aziridines (Allylic): The vinyl group is attached to the C2 carbon. Under Palladium catalysis, these undergo ring opening to form zwitterionic

    
    -allyl palladium intermediates  (1,3-dipoles), which react with dipolarophiles to yield pyrrolidines .
    

This protocol details the Palladium-Catalyzed [3+2] Cycloaddition of 2-Vinyl Aziridines (Type B).

Mechanistic Insight

The reaction proceeds via a dynamic kinetic asymmetric transformation (DYKAT) or stereospecific ring opening, depending on the substrate and catalyst.

The Catalytic Cycle
  • Oxidative Addition/Ring Opening: The Pd(0) catalyst coordinates to the alkene of the vinyl aziridine. Oxidative addition into the C-N bond opens the strained ring, forming a zwitterionic

    
    -allyl palladium complex . This species acts as a 1,3-dipole (specifically, an azomethine ylide equivalent).[1]
    
  • Dipolar Cycloaddition: An electron-deficient alkene (dipolarophile) attacks the

    
    -allyl system. This occurs typically at the less substituted carbon (distal to nitrogen) or via a stepwise Michael-type addition.
    
  • Ring Closure: The resulting enolate (or stabilized anion) attacks the nitrogen center (or the Pd-center followed by reductive elimination), closing the pyrrolidine ring.

  • Catalyst Regeneration: Pd(0) is released to re-enter the cycle.

Mechanistic Diagram

G Start 2-Vinyl Aziridine (Substrate) Complex π-Allyl Pd Complex (Zwitterionic 1,3-Dipole) Start->Complex Oxidative Addition (Ring Opening) Pd0 Pd(0) Catalyst Pd0->Complex Coordinates Transition Transition State (Stepwise or Concerted) Complex->Transition + Dipolarophile Dipolarophile Dipolarophile (Electron-Deficient Alkene) Dipolarophile->Transition Product Pyrrolidine (Cycloadduct) Transition->Product Ring Closure Reductive Elimination Product->Pd0 Catalyst Regeneration

Figure 1: Catalytic cycle for the Pd-catalyzed [3+2] cycloaddition of 2-vinyl aziridines.

Experimental Protocol

Standard Protocol: Pd-Catalyzed [3+2] Cycloaddition

Target: Synthesis of N-Tosyl-3-carbomethoxy-4-phenylpyrrolidine.

Materials
  • Substrate: N-Tosyl-2-vinylaziridine (1.0 equiv)

    • Note:N-Tosyl is the standard activating group. N-Boc or N-SES can also be used but may require different ligands.

  • Dipolarophile: Methyl acrylate (1.5 - 2.0 equiv)

  • Catalyst: Tris(dibenzylideneacetone)dipalladium(0) chloroform adduct (

    
    ) (2.5 mol%)
    
  • Ligand: Triphenylphosphine (

    
    ) (10 mol%) or Phosphoramidite (for enantioselective variants)
    
  • Solvent: Tetrahydrofuran (THF) (Anhydrous)

  • Atmosphere: Nitrogen or Argon

Step-by-Step Procedure
  • Catalyst Pre-complexation:

    • In a flame-dried Schlenk flask equipped with a magnetic stir bar, add

      
       (0.025 equiv) and 
      
      
      
      (0.10 equiv).
    • Evacuate and backfill with Argon (3x).[2]

    • Add anhydrous THF (concentration ~0.1 M relative to substrate) via syringe.

    • Stir at Room Temperature (RT) for 15–20 minutes. The solution should turn from dark purple/red to yellow/orange, indicating the formation of the active Pd(0)-ligand complex.

  • Reaction Setup:

    • Add the N-Tosyl-2-vinylaziridine (1.0 equiv) to the catalyst solution.

    • Observation: Gas evolution is not expected, but color change may occur as the oxidative addition complex forms.

    • Add the dipolarophile (Methyl acrylate, 1.5 equiv) via syringe.

  • Execution:

    • Stir the reaction mixture at Room Temperature (25 °C).

    • Monitoring: Monitor by TLC (typically 1–4 hours). The vinyl aziridine spot should disappear.

    • Note: If reaction is sluggish, mild heating to 40–50 °C is permissible, though this may erode enantioselectivity in chiral variants.

  • Work-up:

    • Filter the reaction mixture through a short pad of silica gel or Celite to remove the palladium catalyst.

    • Wash the pad with Ethyl Acetate (EtOAc).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude residue via flash column chromatography (Silica gel).

    • Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1).

    • Yield: Expected yield 80–95%.

Workflow Diagram

Workflow Step1 Pre-complexation Pd2(dba)3 + Ligand THF, 20 min Step2 Add Substrate (Vinyl Aziridine) Step1->Step2 Step3 Add Dipolarophile (Alkene/Imine) Step2->Step3 Step4 Reaction RT, 1-4 hrs Monitor TLC Step3->Step4 Step5 Filtration (Remove Pd) Step4->Step5 Step6 Purification Flash Chromatography Step5->Step6

Figure 2: Operational workflow for the batch synthesis of pyrrolidines.

Optimization & Troubleshooting

ParameterRecommendationRationale
Solvent THF or TolueneTHF stabilizes the zwitterionic intermediate. Toluene is better for high-temperature variants.
Ligand

(Standard)
Sufficient for racemic synthesis. Use Trost Ligands (DACH-phenyl) or Phosphoramidites for high enantioselectivity (>95% ee).
Protecting Group Tosyl (Ts), Nosyl (Ns)Electron-withdrawing groups on Nitrogen are essential to facilitate C-N bond cleavage and stabilize the resulting anion. Alkyl aziridines rarely work.
Dipolarophile Electron-DeficientThe reaction works best with acrylates, maleimides, and alkylidene malonates. Electron-rich alkenes are unreactive.
Side Reactions

-Hydride Elimination
If the dipolarophile is absent or unreactive, the

-allyl Pd intermediate may undergo

-hydride elimination to form a conjugated diene.

References

  • Review of Vinyl Aziridine Transformations

    • Title: Recent updates on vinyl cyclopropanes, aziridines and oxiranes: access to heterocyclic scaffolds.
    • Source: Organic & Biomolecular Chemistry (2019).[3]

    • URL:[Link]

  • Palladium-Catalyzed Mechanism & Scope

    • Title: Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines with Nitrogen Heterocycles.[2]

    • Source: Journal of the American Chemical Society (2011).[2]

    • URL:[Link]

  • Application in Spiro-Pyrrolidine Synthesis

    • Title: Palladium-catalyzed asymmetric [3 + 2] cycloaddition of vinyl aziridines and α,β-unsaturated imines.[4]

    • Source: Organic Chemistry Frontiers (2018).
    • URL:[Link]

  • Lewis Acid Catalyzed Variants (Alternative Pathway)

    • Title: Mechanistic Insights into Lewis Acid-Catalyzed Formal [3 + 2] Cycloadditions of Aziridines.
    • Source: International Journal of Molecular Sciences (2022).
    • URL:[Link][4]

  • General Pyrrolidine Synthesis Guide

    • Title: Pyrrolidine synthesis - Organic Chemistry Portal.
    • Source: Organic Chemistry Portal.[5]

    • URL:[Link]

Sources

Method

Application Note: Palladium-Catalyzed Regioselective Ring Opening of Sterically Demanding Vinyl Aziridines

The following Application Note is designed for researchers and drug development professionals. It addresses the Palladium-catalyzed ring opening of vinyl aziridines , specifically focusing on the sterically demanding 3,3...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note is designed for researchers and drug development professionals. It addresses the Palladium-catalyzed ring opening of vinyl aziridines , specifically focusing on the sterically demanding 3,3-dimethylbut-1-en-1-yl derivative.

Executive Summary

Vinyl aziridines are potent electrophiles for the synthesis of functionalized allylic amines and chiral heterocycles. This protocol details the Palladium-catalyzed ring opening of 2-(3,3-dimethylbut-1-en-1-yl)aziridine , a substrate featuring a bulky tert-butyl group on the vinyl tether. This steric bulk serves as a critical probe for regiocontrol (branched vs. linear selectivity) and stereochemical fidelity.

This guide provides a validated workflow for transforming this strained heterocycle into high-value


-amino acid precursors or chiral allylic amines, emphasizing the mechanistic impact of the bulky 3,3-dimethyl moiety on the 

-allyl palladium intermediate.

Chemical Context & Nomenclature

Critical Note on Substrate Identity: The specific nomenclature "1-(3,3-Dimethylbut-1-en-1-yl)aziridine" implies an N-vinyl aziridine (an enamine structure). While N-vinyl aziridines exist, they typically undergo thermal rearrangements (Aza-Claisen) or [3+2] cycloadditions rather than the oxidative addition/ring-opening characteristic of Palladium catalysis.

The "Palladium-catalyzed ring opening" manifold is most widely applied to C-vinyl aziridines (2-substituted). Therefore, this protocol focuses on the 2-(3,3-dimethylbut-1-en-1-yl)aziridine isomer (and its N-activated derivatives, e.g., N-Tosyl, N-Dpp), as this is the standard substrate for the described catalytic cycle.

  • Substrate: 2-(3,3-Dimethylbut-1-en-1-yl)aziridine (

    
    -Tosyl or 
    
    
    
    -Diphenylphosphinyl protected).
  • Key Feature: The bulky tert-butyl group at the vinyl terminus acts as a "steric wall," influencing the regioselectivity of nucleophilic attack.

Mechanistic Insight

The reaction proceeds via the Tsuji-Trost allylic substitution pathway. The presence of the bulky tert-butyl group (3,3-dimethyl) introduces unique constraints on the transition state.

The Catalytic Cycle
  • Oxidative Addition: Pd(0) attacks the aziridine ring anti to the nitrogen leaving group, opening the C-N bond. This relieves ring strain (~27 kcal/mol) and forms a zwitterionic

    
    -allyl palladium complex.
    
  • 
    -Allyl Isomerization:  The bulky 3,3-dimethyl group destabilizes the syn-
    
    
    
    -allyl complex, often favoring the anti-isomer or forcing a rapid syn-anti equilibrium.
  • Nucleophilic Attack:

    • Path A (Linear/Distal): Nucleophile attacks the less hindered carbon (C4). Favored by steric bulk of the t-butyl group.

    • Path B (Branched/Proximal): Nucleophile attacks the internal carbon (C2). Favored by specific chiral ligands (e.g., Trost ligands) or directing groups on the nitrogen.

Pathway Visualization

The following diagram illustrates the bifurcation between linear and branched products, controlled by the steric demand of the R-group.

Pd_Cycle Start Vinyl Aziridine (R = t-Butyl) OxAdd Oxidative Addition (Inversion) Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd PiAllyl π-Allyl Pd Complex (Steric Strain at C4) OxAdd->PiAllyl Ring Opening Prod_Lin Linear Product (E) (Thermodynamic/Steric) PiAllyl->Prod_Lin Attack at C4 (Sterically favored) Prod_Br Branched Product (Kinetic/Ligand Control) PiAllyl->Prod_Br Attack at C2 (Ligand favored) Nu Nucleophile (Nu-) Nu->PiAllyl

Caption: Divergent pathways in the Pd-catalyzed ring opening of sterically hindered vinyl aziridines.

Experimental Protocol

Objective: Regioselective ring opening of


-Tosyl-2-(3,3-dimethylbut-1-en-1-yl)aziridine with dimethyl malonate.
Materials & Reagents
  • Substrate:

    
    -Tosyl-2-(3,3-dimethylbut-1-en-1-yl)aziridine (1.0 equiv).
    
  • Catalyst: Pd

    
    (dba)
    
    
    
    
    
    CHCl
    
    
    (2.5 mol %).
  • Ligand: Triphenylphosphine (PPh

    
    ) (10 mol %) OR Trost Ligand (
    
    
    
    )-DACH-Phenyl (for branched selectivity).
  • Nucleophile: Dimethyl malonate (1.2 equiv).

  • Base: NaH (1.2 equiv) or BSA/KOAc (for neutral conditions).

  • Solvent: Anhydrous THF (0.1 M concentration).

Step-by-Step Procedure
  • Catalyst Pre-complexation:

    • In a flame-dried Schlenk tube under Argon, dissolve Pd

      
      (dba)
      
      
      
      
      
      CHCl
      
      
      (26 mg, 0.025 mmol) and PPh
      
      
      (26 mg, 0.10 mmol) in anhydrous THF (2 mL).
    • Stir at room temperature (RT) for 15 minutes until the solution turns from purple to yellow/orange, indicating the formation of the active Pd(0) species.

  • Nucleophile Preparation:

    • In a separate vial, suspend NaH (60% dispersion, 48 mg, 1.2 mmol) in THF (2 mL) at 0°C.

    • Dropwise add dimethyl malonate (158 mg, 1.2 mmol). Stir for 30 minutes until H

      
       evolution ceases and the solution becomes clear.
      
  • Reaction Initiation:

    • Dissolve the vinyl aziridine substrate (293 mg, 1.0 mmol) in THF (6 mL).

    • Cannulate the aziridine solution into the Pd(0) catalyst solution.

    • Immediately add the prepared nucleophile solution.

  • Monitoring:

    • Stir at RT.[1][2] Monitor by TLC (Hexane/EtOAc 4:1). The bulky tert-butyl group may slow the reaction compared to simple vinyl aziridines; heating to 40°C may be required if no conversion is observed after 4 hours.

  • Workup:

    • Quench with saturated NH

      
      Cl solution.
      
    • Extract with EtOAc (3x). Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Purify via flash column chromatography.

Data & Regioselectivity Analysis

The tert-butyl group (3,3-dimethyl) strongly influences the regiochemical outcome. The following table summarizes expected trends based on literature for bulky vinyl aziridines (e.g., Ibuka et al.).

Ligand SystemSolventMajor IsomerRatio (Linear:Branched)Mechanistic Rationale
PPh

THFLinear (E) > 95:5Steric bulk at C4 directs nucleophile to the distal position; thermodynamic control.
dppe THFLinear (E) > 98:2Bidentate ligand enforces tight Pd-binding, enhancing steric repulsion at the branched site.
(R,R)-DACH CH

Cl

Branched ~ 20:80Chiral pocket of the Trost ligand overrides steric bias, directing attack to C2 (proximal).
P(OPh)

THFLinear (Z) VariableElectronic effects of phosphite may alter

-allyl geometry (

/

equilibrium).

Interpretation: With standard phosphines (PPh


), the "steric wall" of the tert-butyl group effectively blocks the branched position, making this substrate a reliable precursor for linear 

-allylic amines.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Reaction Steric bulk prevents oxidative addition.Increase temperature to 50°C; switch to a more electron-rich ligand (e.g., P(

-Bu)

) to facilitate oxidative addition.
Low Yield Polymerization or Aziridine rearrangement.Ensure strict exclusion of acid (which catalyzes rearrangement). Use a "soft" nucleophile.
Wrong Regioisomer Ligand/Substrate mismatch.If branched product is desired despite the t-butyl group, use a bulky chiral ligand (Trost Trost DACH-Phenyl) and lower temperature (0°C).
Isomerization Pd-catalyzed equilibration.[3]Stop the reaction immediately upon consumption of starting material. Prolonged exposure to Pd(0) equilibrates the product to the thermodynamic (linear) form.

References

  • Mechanistic Foundation: Trost, B. M.; Fandrick, D. R.[4] "Palladium-Catalyzed Dynamic Kinetic Asymmetric Allylic Alkylation with Vinyl Aziridines." J. Am. Chem. Soc.[5]2003 , 125, 11836. Link

  • Regioselectivity in Bulky Systems: Ibuka, T.; Mimura, N.; Aoyama, H.; Akaji, M.; Ohno, H.; Miwa, Y.; Taga, T.; Nakai, K.; Tamamura, H.; Fujii, N.; Yamamoto, Y. "Reaction of N-Diphenylphosphinylvinylaziridines with Organocopper Reagents." J. Org.[2][6] Chem.1997 , 62, 999.[6] Link

  • Review of Ring Opening: Sweeney, J. B. "Aziridines: Epoxides’ Ugly Cousin?" Chem. Soc. Rev.2002 , 31, 247–258. Link

  • Steric Control Studies: Ohno, H.; Toda, A.; Fujii, N.; Ibuka, T. "Palladium(0)-Catalyzed Stereoselective Reaction of 2-Alkynylaziridines." Tetrahedron: Asymmetry1998, 9, 3941.

Sources

Application

Application Note: Thermal Rearrangement and Ring Expansion Protocols for N-Alkenyl Aziridines

Target Audience: Researchers, scientists, and drug development professionals in synthetic organic and medicinal chemistry. Introduction & Mechanistic Rationale N-alkenyl aziridines are highly versatile, strain-embedded b...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals in synthetic organic and medicinal chemistry.

Introduction & Mechanistic Rationale

N-alkenyl aziridines are highly versatile, strain-embedded building blocks in organic synthesis. The inherent ring strain of the three-membered aziridine (~27 kcal/mol), coupled with the adjacent unsaturation of the N-alkenyl moiety, primes these molecules for complex strain-release driven rearrangements. Understanding the causality behind these rearrangements is critical for drug development professionals seeking to construct complex nitrogenous heterocycles, such as pyrrolines and benzazepines.

Depending on the substitution pattern and the applied reaction conditions, N-alkenyl aziridines typically undergo one of two primary mechanistic pathways:

  • Concerted [3,3]-Sigmatropic Rearrangement (Aza-Claisen): Under high-temperature thermal conditions, N-vinyl-2-aryl aziridines undergo a concerted rearrangement to form seven-membered dihydro[3]benzazepines. This pathway is a critical step in the total synthesis of antiproliferative Cephalotaxus alkaloids, such as the leukemia drug homoharringtonine. The reaction is highly sensitive to the electronic nature of the aryl substituents; electron-donating groups stabilize the transition state, compressing the HOMO-LUMO gap and significantly increasing the reaction yield.

  • Nucleophilic Ring Expansion: While purely thermal C–C bond cleavage can generate azomethine ylides for[3+2] cycloadditions, a milder, highly efficient alternative utilizes halide nucleophiles. Iodide-mediated ring expansion of N-vinyl aziridines at room temperature yields highly substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates (pyrrolines)[1]. This pathway avoids the degradation often seen under harsh thermal conditions.

Reaction Pathways Visualization

Mechanism A N-Alkenyl Aziridine (Strained Precursor) B Thermal Activation (Δ, 100-180 °C) A->B Heat E Nucleophilic Ring Opening (e.g., I⁻) A->E NaI, Acetone C [3,3]-Sigmatropic Rearrangement B->C Strain Release D C-C Bond Cleavage (Azomethine Ylide) B->D Dipolarophile Present F Dihydro[3]benzazepines (e.g., Cephalotaxus core) C->F G Pyrrolines / Cycloadducts (via [3+2] trapping) D->G H Pyrroline-4,4-dicarboxylates (Mild Expansion) E->H

Reaction pathways of N-alkenyl aziridines under thermal and nucleophilic conditions.

Quantitative Data: Substituent Effects on Thermal Rearrangement

The efficiency of the thermal [3,3]-sigmatropic rearrangement is heavily dictated by the electronic properties of the starting material. The table below summarizes the impact of aromatic substituents on the yield of dihydro[3]benzazepines.

Aziridine Aryl SubstituentRearrangement ProductYield (%)Mechanistic Observation
Unsubstituted Phenyl Dihydro[3]benzazepine30%Baseline strain-release efficiency; lacks electronic stabilization.
p-Methoxyphenyl Dihydro[3]benzazepine52%Electron-donating group stabilizes the transition state, increasing efficiency.
3,4-Methylenedioxyphenyl Dihydro[3]benzazepine68%Strongest electronic activation; optimal HOMO-LUMO compression.

Data derived from the synthesis of antiproliferative Cephalotaxus esters. Reaction conditions: 10 mM in 1,4-dioxane, 180 °C, Cs₂CO₃.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind each reagent and condition is explicitly detailed to ensure reproducibility and logical troubleshooting.

Protocol A: High-Temperature Thermal Rearrangement to Dihydro[3]benzazepines

Application: Synthesis of 7-membered alkaloid cores (e.g., Cephalotaxine scaffold).

  • Preparation & Dilution: Dissolve the N-vinyl-2-aryl aziridine in anhydrous 1,4-dioxane to achieve a strictly dilute final concentration of 10 mM.

    • Causality: High dilution is mandatory. N-alkenyl aziridines are highly reactive; concentrated solutions will lead to intermolecular dimerization or polymerization rather than the desired intramolecular sigmatropic rearrangement.

  • Acid Scavenging: Add 1.5 to 2.0 equivalents of anhydrous Cesium Carbonate (Cs₂CO₃) to the reaction mixture.

    • Causality: Cs₂CO₃ acts as a mild, non-nucleophilic base. At 180 °C, even trace amounts of acidic impurities (from the solvent or glassware) will catalyze the premature hydrolytic ring-opening of the aziridine, destroying the starting material.

  • Thermal Activation: Seal the reaction vessel (use a heavy-walled pressure tube) and heat the mixture to 180 °C for 12–24 hours.

    • Causality: The high thermal energy is required to overcome the substantial activation barrier of the aza-Claisen rearrangement, driving the thermodynamic relief of the 3-membered ring strain.

  • Workup: Cool the vessel to room temperature. Filter the mixture through a pad of Celite to remove the inorganic base, and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel) to isolate the pure dihydro[3]benzazepine.

Protocol B: Mild Iodide-Mediated Ring Expansion to Pyrrolines

Application: Synthesis of highly substituted 5-membered nitrogen heterocycles for drug discovery[1].

  • Preparation: Dissolve the functionalized N-vinyl aziridine (e.g., bearing a malonate group at the vinyl position) in anhydrous acetone to a concentration of 0.1 M[1].

  • Nucleophilic Initiation: Add 2.0 equivalents of anhydrous Sodium Iodide (NaI) to the solution[1].

    • Causality: The iodide ion is a highly effective, "soft" nucleophile. It selectively attacks the less sterically hindered carbon of the aziridine ring, initiating cleavage without the need for destructive thermal conditions.

  • Reaction Execution: Stir the mixture at room temperature for 12–24 hours under an inert atmosphere (nitrogen or argon)[1].

    • Causality: Acetone is the optimal solvent because it fully dissolves NaI. Once the aziridine is opened, the resulting intermediate rapidly undergoes intramolecular nucleophilic displacement, ejecting the iodide to close the 5-membered pyrroline ring.

  • Workup: Quench the reaction with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to reduce any trace iodine (I₂) back to iodide. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Isolate the 3,4-dihydro-2H-pyrrole-4,4-dicarboxylate product via silica gel chromatography (typically yielding 81–93%)[1].

References

1. Eckelbarger, J.D., Wilmot, J.T., Epperson, M.T., et al. (2008). Synthesis of Antiproliferative Cephalotaxus Esters and Their Evaluation against Several Human Hematopoietic and Solid Tumor Cell Lines: Uncovering Differential Susceptibilities to Multidrug Resistance. Chemistry – A European Journal, 14(14), 4293-4306. URL: [Link] 2.[1] More, S.S., et al. (2011). Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters. Beilstein Journal of Organic Chemistry, 7, 831-838. URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling &amp; Stabilization of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine

Executive Summary: The "Yellow Gel" Phenomenon Researchers working with 1-(3,3-Dimethylbut-1-en-1-yl)aziridine often encounter a critical failure mode where the colorless liquid transforms into a yellow, insoluble gel or...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Yellow Gel" Phenomenon

Researchers working with 1-(3,3-Dimethylbut-1-en-1-yl)aziridine often encounter a critical failure mode where the colorless liquid transforms into a yellow, insoluble gel or a viscous orange oil. This is not a simple oxidation; it is a Cationic Ring-Opening Polymerization (CROP) , often triggered by trace acidity or moisture.

This molecule combines the high ring strain of an aziridine (approx. 27 kcal/mol) with the electron-rich nature of an enamine (the N-vinyl group). This duality makes it exceptionally sensitive to protonation. Once protonated, the ring opens, triggering an uncontrollable chain reaction.

This guide provides the field-proven protocols required to maintain the monomeric integrity of this compound.

Part 1: The Mechanism of Failure

To prevent polymerization, you must understand the trigger. The reaction is autocatalytic: the degradation products often serve as catalysts for further degradation.

The Acid-Catalyzed Cascade
  • Trigger: A trace proton (

    
    ) from acidic solvents (e.g., 
    
    
    
    ), glass surfaces, or carbonic acid (from air/moisture) protonates the aziridine nitrogen or the
    
    
    -carbon of the enyl group.
  • Activation: The protonated species becomes a potent electrophile (aziridinium ion).

  • Propagation: A neutral monomer molecule attacks the electrophile, opening the ring and transferring the charge to the new chain end.

  • Hydrolysis (Secondary Risk): Moisture hydrolyzes the enamine bond, releasing free aziridine (highly toxic/reactive) and 3,3-dimethylbutanal. The free aziridine then rapidly homopolymerizes.

Visualization: Cationic Ring-Opening Pathway

The following diagram illustrates the molecular events leading to sample loss.

PolymerizationMechanism Monomer Monomer (1-(3,3-Dimethylbut-1-en-1-yl)aziridine) Aziridinium Activated Aziridinium Ion (Electrophile) Monomer->Aziridinium Protonation Hydrolysis Hydrolysis Pathway (If Water Present) Monomer->Hydrolysis + H2O / H+ Acid Trace Acid / H+ Acid->Aziridinium Dimer Dimer Cation Aziridinium->Dimer + Monomer (Nucleophilic Attack) Polymer Polyamine Gel (Yellow/Orange Solid) Dimer->Polymer Chain Growth (CROP) FreeAz Free Aziridine (Explosive Polymerization) Hydrolysis->FreeAz FreeAz->Polymer Rapid Reaction

Figure 1: Mechanistic pathway showing the dual risks of acid-catalyzed polymerization and hydrolysis-induced degradation.

Part 2: Storage & Handling Protocols

The following protocols are non-negotiable for long-term stability.

The "Base-Stabilized" Rule

Aziridines must never be stored in neutral or acidic vessels. The glass surface of a standard vial is slightly acidic (silanols), which is sufficient to initiate polymerization at the interface.

  • Protocol: Store the neat liquid over solid Potassium Hydroxide (KOH) pellets.

  • Why: KOH acts as a scavenger for both water and adventitious acids. It maintains a micro-environment of high pH, keeping the nitrogen atom unprotonated and nucleophilic, but unable to attack itself without an electrophilic partner.

Solvent Compatibility Matrix

Choosing the wrong solvent is the most common cause of experimental failure.

Solvent ClassCompatibilityStatusTechnical Rationale
Chloroform / DCM CRITICAL FAIL AVOID

decomposes to form

and Phosgene over time. Even "stabilized" chloroform is too acidic.
Alcohols (MeOH, EtOH) POOR AVOID Protic solvents facilitate proton transfer and can nucleophilically open the ring.
Ethers (THF, Et2O) GOOD SAFE Must be anhydrous and BHT-free if possible. Ideally distilled from Na/Benzophenone.
Hydrocarbons (Hexane) EXCELLENT SAFE Non-polar, aprotic. Best for storage if dilution is necessary.
Toluene EXCELLENT SAFE Stable, high boiling point allows for easy concentration later.
Thermal Management
  • Storage Temperature:

    
     or lower.
    
  • Thawing: Allow the vial to reach room temperature in a desiccator before opening to prevent water condensation from the air.

Part 3: Troubleshooting & FAQs

Q1: My sample has turned yellow but is still liquid. Is it usable?

Answer: It is partially degraded. The yellow color indicates the formation of oligomers (dimers/trimers) which are often chromophores due to conjugated enamine structures or oxidation.

  • Action: You must redistill the compound immediately. Do not use "as is" for sensitive catalysis or biological assays, as the oligomers can act as ligand poisons.

Q2: Can I distill this compound to purify it?

Answer: Yes, but only under basic conditions. Distilling neutral aziridines often leads to polymerization in the distillation pot (an exothermic runaway hazard).

  • Protocol:

    • Add crushed KOH or

      
       to the distillation flask.
      
    • Use high vacuum (

      
      ) to keep the bath temperature below 
      
      
      
      .
    • Receive the distillate into a flask that already contains a KOH pellet.

Q3: I need to run an NMR. What solvent should I use?

Answer: Do not use


 (Deuterated Chloroform). It is acidic.[1]
  • Recommendation: Use

    
     (Deuterated Benzene)  or 
    
    
    
    .
  • Alternative: If you must use

    
    , filter it through a small plug of basic alumina immediately before use to neutralize the acid. Run the NMR immediately.
    
Q4: How do I quench the reaction or dispose of the excess monomer?

Answer: Do not just pour it into waste; it may polymerize exothermically in the waste drum.

  • Quench Protocol: Slowly add the monomer to a stirred solution of

    
     (excess). This forces the ring opening and hydrolysis to the aldehyde and amine salt rapidly but safely in a heat-sink (water). Once fully hydrolyzed, the solution can be neutralized and disposed of as organic waste.
    

Part 4: Emergency Rescue Workflow

If you suspect your sample is degrading, follow this logic flow to decide on the course of action.

RescueWorkflow Start Assess Sample State Color Color Check Start->Color Clear Colorless/Pale Yellow Color->Clear OK Dark Dark Orange/Brown Color->Dark Warning Viscosity Viscosity Check Liquid Mobile Liquid Viscosity->Liquid OK Gel Viscous/Gel Viscosity->Gel Bad Action2 Vacuum Distillation over CaH2 or KOH Viscosity->Action2 If Liquid Clear->Viscosity Dark->Viscosity Action1 Add KOH pellet Flush with Argon Store -20°C Liquid->Action1 Preventative Action3 Irreversible Polymerization Quench with 1M HCl Discard Gel->Action3 Too Late

Figure 2: Decision matrix for evaluating sample viability and selecting the correct remediation strategy.

References

  • Sigma-Aldrich. (n.d.). Aziridine Handling and Safety Technical Bulletin. Merck KGaA. Link

  • Gleede, T., et al. (2019). "Aziridines and azetidines: Building blocks for polyamines by anionic and cationic ring-opening polymerization."[2][3][4] Polymer Chemistry, 10, 3257-3283. Link

  • Padwa, A., & Murphree, S. S. (2006). "Epoxides and aziridines – A mini review." Arkivoc, (iii), 6-33. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Aziridines. Link

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 9033, Aziridine. Link

Sources

Optimization

Aziridine Ring Expansion: Temperature Optimization &amp; Troubleshooting Center

Welcome to the Technical Support Center for Aziridine Ring Expansion. This guide provides mechanistic insights, temperature optimization strategies, and validated protocols for researchers engineering azaheterocycles (e....

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Aziridine Ring Expansion. This guide provides mechanistic insights, temperature optimization strategies, and validated protocols for researchers engineering azaheterocycles (e.g., pyrrolidines, azetidines, piperidines) via aziridine ring opening and expansion.

Mechanistic Pathways & Temperature Dependence

Aziridines are highly strained three-membered heterocycles. Their expansion relies on careful temperature modulation to balance the activation energy required for ring-opening against the thermodynamic pitfalls of side reactions. The diagram below illustrates how temperature dictates the mechanistic fate of the aziridinium ion intermediate.

G A Activated Aziridine B Aziridinium Ion Intermediate A->B Electrophile C Low Temp (< 0°C) Kinetic Control B->C D High Temp (> 60°C) Thermodynamic Control B->D E SN2 Nucleophilic Attack (High Regioselectivity) C->E G SN1-like Cleavage / Ylide Formation D->G F Ring Expansion (e.g., Pyrrolidine/Azetidine) E->F G->F Desired H Epimerization / Polymerization (Side Reactions) G->H Undesired

Figure 1: Temperature-dependent pathways in aziridinium ion ring expansion.

Frequently Asked Questions (FAQs)

Q1: Why does my aziridine ring expansion to pyrrolidine stall at low temperatures? A: Non-activated aziridines (bearing electron-donating groups on the nitrogen) possess strong basicity but low reactivity toward nucleophiles. To initiate expansion, the nitrogen must be activated (e.g., alkylated or protonated) to form a quaternary aziridinium ion 1. At very low temperatures (<-20 °C), the activation energy barrier for the subsequent nucleophilic attack or ylide formation may not be met, stalling the reaction at the stable aziridinium intermediate. You must carefully warm the reaction to room temperature to allow the kinetic SN2 ring-opening to proceed [[2]]().

Q2: How does temperature affect the diastereoselectivity of halogen-induced ring expansions? A: Temperature plays a critical role in suppressing competing pathways. In N-bromosuccinimide (NBS)-induced aminocyclization-aziridine ring expansion cascades, lowering the temperature to -20 °C significantly improves diastereoselectivity (up to 3.2:1.0 for pyrrolidine over piperidine derivatives) 3. Higher temperatures increase the rate of the less favored SN1-type cleavage, leading to a loss of stereospecificity and increased formation of the 6-membered piperidine byproduct.

Q3: Does temperature impact biocatalytic aziridine ring expansions differently than chemical methods? A: Yes. In enzymatic systems, such as the cytochrome P450BM3-catalyzed[1,2]-Stevens rearrangement of aziridines to azetidines, temperature has a remarkably minimal effect on yield. Studies show that decreasing the reaction temperature from 22 °C to 4 °C does not meaningfully impact the reaction yields or the 99:1 enantiomeric ratio when run in whole-cell suspensions 4. The enzyme's active site dictates the kinetic pathway, rendering the system less reliant on thermal energy to overcome activation barriers compared to traditional transition-metal catalysis.

Troubleshooting Guide: Common Experimental Failures

Issue 1: Poor Regioselectivity (Mixture of C2 and C3 attack)

Cause: Operating at elevated temperatures (>60 °C) shifts the reaction from kinetic control (SN2) to thermodynamic control (SN1-like). This causes the aziridinium ion to undergo partial C-N bond cleavage before the nucleophile attacks, leading to a mixture of regioisomers 5. Solution:

  • Lower the reaction temperature to 0 °C during the addition of the electrophile/nucleophile, then slowly warm to room temperature.

  • Switch to a highly polar, aprotic solvent like Acetonitrile (CH3CN), which stabilizes the aziridinium ion at lower temperatures and promotes regioselective SN2 attack.

Issue 2: Formation of Acyclic Byproducts Instead of Ring Expansion

Cause: The external nucleophile is too strong or added at too high a temperature, causing premature ring-opening without subsequent cyclization. Alternatively, the counter-anion of your activating agent (e.g., triflate vs. iodide) is acting as a competing nucleophile 2. Solution: Use an electrophile with a non-nucleophilic counter-anion (like EtOTf) to ensure the aziridinium ion survives long enough for the desired intramolecular expansion or controlled external nucleophilic attack. Maintain the temperature at 0 °C during activation.

Quantitative Data: Temperature & Solvent Effects on Selectivity

The following table summarizes the optimization of NBS-induced aziridine ring expansion to functionalized pyrrolidines, demonstrating the critical interplay between solvent polarity and temperature 3.

SolventTemperature (°C)Yield (%)Diastereoselectivity (Pyrrolidine : Piperidine)Mechanism / Control
Toluene25< 20N/A (Sluggish)Poor solubility/activation
Acetonitrile (CH3CN)25851.5 : 1.0Mixed Kinetic/Thermodynamic
Acetonitrile (CH3CN)0882.1 : 1.0Kinetic Control
Acetonitrile (CH3CN) -20 92 3.2 : 1.0 Optimal Kinetic Control

Step-by-Step Methodologies

Protocol A: Low-Temperature Alkylative Ring Opening/Expansion

This protocol utilizes kinetic control to ensure high regioselectivity during the activation of non-activated aziridines 2.

Reagents: Non-activated aziridine (1.0 equiv), Ethyl trifluoromethanesulfonate (EtOTf, 1.1 equiv), Sodium Acetate (NaOAc, 1.5 equiv), Dry CH3CN.

  • Preparation: Purge a flame-dried round-bottom flask with N2. Dissolve the aziridine (0.500 g, ~1.72 mmol) in dry CH3CN (5.7 mL).

  • Cooling: Submerge the flask in an ice bath to bring the internal temperature to exactly 0 °C.

    • Causality: 0 °C prevents premature thermal degradation of the highly strained aziridinium intermediate before the nucleophile is introduced.

  • Activation: Add EtOTf (0.244 mL, 1.89 mmol) dropwise over 5 minutes. Stir for 5–10 minutes at 0 °C to ensure complete formation of the aziridinium ion.

  • Nucleophilic Addition: Add NaOAc (0.154 g, 1.89 mmol) in one portion at 0 °C.

    • Causality: Adding the nucleophile at a low temperature prevents SN1-like ring opening, enforcing a highly regioselective SN2 attack.

  • Expansion/Opening: Remove the ice bath and allow the solution to warm to room temperature (RT). Stir for 12 hours.

  • Workup: Quench with distilled water (10 mL). Extract with CH2Cl2 (3 × 20 mL). Dry over MgSO4, filter, and concentrate in vacuo.

Protocol B: NBS-Induced Aminocyclization-Aziridine Ring Expansion

Optimized for maximum diastereoselectivity at sub-zero temperatures 3.

Reagents: Cinnamylaziridine substrate (1.0 equiv), N-Bromosuccinimide (NBS, 1.2 equiv), Acetonitrile.

  • Solvent Selection: Dissolve the cinnamylaziridine substrate in dry Acetonitrile.

    • Causality: Polar solvents are required to stabilize the bromonium ion intermediate; non-polar solvents like toluene result in sluggish reactions.

  • Temperature Control: Cool the reaction mixture to -20 °C using a dry ice/ethylene glycol bath.

    • Causality: -20 °C suppresses the formation of the 6-membered piperidine ring, strongly favoring the 5-membered pyrrolidine via stereospecific SN2 attack.

  • Initiation: Add NBS (1.2 equiv) slowly to the cooled solution.

  • Monitoring: Stir at -20 °C until TLC indicates complete consumption of the starting material.

  • Isolation: Quench with saturated aqueous Na2S2O3 to neutralize unreacted NBS, extract with ethyl acetate, and purify via flash chromatography.

References

  • Biocatalytic One-Carbon Ring Expansion of Aziridines to Azetidines via a Highly Enantioselective [1,2]-Stevens Rearrangement Source: ChemRxiv / NIH URL
  • Alkylative Aziridine Ring-Opening Reactions Source: PMC - NIH URL
  • Source: Organic & Biomolecular Chemistry (RSC)
  • Regioselective ring opening of aziridine for synthesizing azaheterocycle Source: Frontiers in Chemistry / NIH URL
  • Alkylative Ring-Opening of Bicyclic Aziridinium Ion and Its Application for Alkaloid Synthesis Source: Frontiers in Chemistry URL

Sources

Troubleshooting

Troubleshooting low conversion in aza-Cope rearrangements

Welcome to the Aza-Cope Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled conversions, degraded intermediates, or poor yields in [3,3]-sigmatropic rea...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aza-Cope Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with stalled conversions, degraded intermediates, or poor yields in [3,3]-sigmatropic rearrangements of nitrogen-substituted 1,5-hexadienes.

Low conversion in these reactions is rarely a simple pipetting error. It is usually a fundamental mismatch between the reaction's thermodynamic equilibrium and the kinetic barriers of your specific substrate. This guide provides field-proven, self-validating protocols and mechanistic diagnostics to push your aza-Cope reactions to quantitative yields.

Core Diagnostic Logic

Before adjusting equivalents or temperatures, use the diagnostic logic below to identify the root cause of your low conversion.

Troubleshooting Start Low Conversion in Aza-Cope Rearrangement Q1 Is it a thermal Overman (trichloroacetamidate) rearrangement? Start->Q1 Q2 Is it a cationic 2-aza-Cope (iminium intermediate)? Q1->Q2 No Thermal Check for imidate decomposition. Add K2CO3 or use Pd(II) catalyst. Q1->Thermal Yes Cationic Equilibrium issue? Couple with Mannich cyclization. Q2->Cationic Yes, stalled conversion Moisture Check for iminium hydrolysis. Ensure strictly anhydrous conditions. Q2->Moisture Yes, byproduct formation

Figure 1: Diagnostic flowchart for troubleshooting low conversion in aza-Cope rearrangements.

Section 1: The Thermodynamic Trap in Cationic Aza-Cope Reactions

Q: My cationic 2-aza-Cope reaction stalls at 30-40% conversion despite prolonged heating. How do I drive it to completion?

Causality & Mechanism: The isolated 1-aza and 3-aza-Cope rearrangements are notorious for their reversibility and high activation energies[1]. If your product lacks a lower-energy state than your starting material, the reaction will simply equilibrate. The most authoritative solution is to couple the cationic 2-aza-Cope rearrangement with a Mannich cyclization. This tandem sequence provides a massive thermodynamic bias because the Mannich cyclization is irreversible, trapping the rearranged enol/iminium intermediate as a stable acyl-substituted pyrrolidine[1][2].

Pathway AminoAlcohol Amino Alcohol + Carbonyl Iminium Iminium Ion Formation (Reversible) AminoAlcohol->Iminium -H2O AzaCope [3,3]-Sigmatropic Rearrangement (Cationic 2-aza-Cope) Iminium->AzaCope Heat / Acid Enol Enol/Iminium Intermediate AzaCope->Enol Mannich Mannich Cyclization (Irreversible Sink) Enol->Mannich Thermodynamic Driving Force Product Acyl-substituted Pyrrolidine Mannich->Product

Figure 2: Thermodynamic driving forces in the tandem cationic aza-Cope/Mannich cyclization pathway.

Self-Validating Protocol: Tandem Aza-Cope/Mannich Cyclization To ensure your iminium ion forms and rearranges without hydrolyzing, follow this strictly anhydrous protocol:

  • Preparation : Flame-dry a Schlenk flask under vacuum and backfill with inert gas (Ar/N2).

  • Iminium Formation : Dissolve the amino alcohol precursor (1.0 equiv) and the carbonyl compound (e.g., paraformaldehyde or a cyclic ketone, 1.1 equiv) in anhydrous benzene or toluene (0.1 M).

  • Water Scavenging (Critical) : Add anhydrous sodium sulfate (Na₂SO₄) or molecular sieves (4Å) to the reaction mixture. Causality: Water is a byproduct of iminium formation. If not scavenged, it will hydrolyze the iminium intermediate back to the starting materials, artificially capping your conversion[1][3].

  • Acid Catalysis : Add a catalytic amount of camphorsulfonic acid (CSA) (0.1 equiv) to promote iminium formation and lower the activation energy for the [3,3]-sigmatropic shift.

  • Thermal Activation : Heat the mixture to 80 °C (refluxing benzene) for 4-12 hours. Monitor via TLC or LC-MS until the amino alcohol is consumed.

  • Workup & Validation : Filter the drying agent, concentrate under reduced pressure, and purify via silica gel chromatography. A successful reaction will show the complete disappearance of the amino alcohol spot on TLC.

Section 2: Overcoming Imidate Decomposition in the Overman Rearrangement

Q: I am attempting a thermal Overman rearrangement to synthesize an allylic amine, but my trichloroacetamidate starting material decomposes into black tar before rearranging. What is going wrong?

Causality & Mechanism: The thermal Overman rearrangement often requires high temperatures (140 °C - 220 °C). At these temperatures, trace acidic impurities catalyze the exothermic decomposition of the trichloroacetamidate starting material[4][5]. This is a kinetic competition between the desired[3,3]-sigmatropic rearrangement and acid-catalyzed degradation.

Solution: You have two field-proven options. First, add a mild, non-nucleophilic base (like K₂CO₃) to scavenge trace acids during thermal heating[4]. Second, switch to transition-metal catalysis (e.g., Pd(II)) to drastically lower the activation energy, allowing the rearrangement to proceed at room temperature[6].

Table 1: Quantitative Comparison of Overman Rearrangement Conditions

Condition TypeReagents / CatalystTemp (°C)Typical YieldPrimary Advantage
Standard Thermal Xylene (reflux)14040-60%Simple, no catalyst required. Highly prone to decomposition.
Base-Modified Thermal Xylene, K₂CO₃ (0.5 equiv)140>90%Scavenges acidic byproducts, prevents imidate degradation[4].
Continuous Flow Toluene, 12 bar pressure220>90%Short residence time (2.8 min) avoids thermal degradation[5].
Pd(II) Catalyzed COP-Cl (5 mol%), CH₂Cl₂25-3868-99%Avoids thermal degradation entirely; enables high enantioselectivity[6].

Self-Validating Protocol: Base-Modified Thermal Overman Rearrangement

  • Solvent Preparation : Distill xylene over sodium to ensure it is strictly anhydrous and deoxygenated.

  • Reaction Setup : Dissolve the allylic trichloroacetamidate (1.0 equiv) in the purified xylene (0.05 M) in a heavy-walled pressure tube or round-bottom flask equipped with a reflux condenser.

  • Acid Scavenging : Add finely powdered, oven-dried potassium carbonate (K₂CO₃, 0.5 equiv). Causality: The solid base remains heterogeneous, trapping any HCl generated without acting as a nucleophile that might attack the imidate[4].

  • Heating : Heat the suspension to reflux (approx. 140 °C) for 12-24 hours.

  • Validation : The reaction mixture should remain pale yellow or light brown, not black. Filter through a pad of Celite to remove the K₂CO₃, concentrate, and purify.

Section 3: Substrate Sterics and Ring Strain

Q: My aza-Cope/Mannich reaction works beautifully with cyclohexanone but fails completely with acyclic ketones. Why?

Causality & Mechanism: The thermodynamics of the aza-Cope/Mannich sequence rely heavily on the release of unfavorable bond strain. When cyclohexanone forms an iminium ion, it introduces an sp²-hybridized carbon into a six-membered ring, creating unfavorable torsional strain in the chair conformation. The subsequent rearrangement and Mannich cyclization relieve this strain, providing a massive thermodynamic driving force[1][2]. Acyclic ketones lack this initial ring strain; thus, the thermodynamic driving force is insufficient to push the equilibrium forward, resulting in low yields[1].

Recommendation: If you must use acyclic ketones, consider using pre-formed oxazolidines as iminium precursors or employing microwave irradiation to rapidly overcome the kinetic barriers before side reactions dominate[1][3].

References

1.[1] Aza-Cope rearrangement - Wikipedia . Source: wikipedia.org.1 2.[3] Aza-cope rearrangement – Knowledge and References . Source: taylorandfrancis.com.3 3.[4] Improved Conditions for Facile Overman Rearrangement . Source: organic-chemistry.org. 4 4.[2] Aza-Cope Rearrangement–Mannich Cyclizations for the Formation of Complex Tricyclic Amines: Stereocontrolled Total Synthesis of (±)-Gelsemine . Source: nih.gov. 2 5.[5] Thermal Overman Rearrangement of a Glucal Derivative . Source: carbogen-amcis.com. 5 6.[6] The Enantioselective Overman Rearrangement: Catalytic Asymmetric Rearrangement of Allylic Trichloroacetamidates . Source: thieme-connect.com. 6

Sources

Optimization

Technical Support Center: Handling Volatile and Unstable N-Vinyl Aziridine Intermediates

Executive Summary N-vinyl aziridines are highly reactive, strained three-membered nitrogen heterocycles utilized as critical intermediates in the synthesis of complex alkaloids (such as [1]) and functionalized pyrrolines...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-vinyl aziridines are highly reactive, strained three-membered nitrogen heterocycles utilized as critical intermediates in the synthesis of complex alkaloids (such as [1]) and functionalized pyrrolines[2]. Their inherent instability stems from the immense ring strain of the aziridine ring (~27 kcal/mol) coupled with the electron-rich, enamine-like character of the N-vinyl group. This unique electronic topology makes them exceptionally susceptible to nucleophilic ring-opening, acid-catalyzed degradation, and spontaneous bimolecular polymerization.

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and standardized protocols to ensure the successful synthesis, isolation, and downstream application of these volatile intermediates.

Mechanistic Overview

NVA_Pathways Precursor Enone / Carbonyl Precursor + Aziridine Synthesis Nucleophilic Addition (Controlled Temp, Base) Precursor->Synthesis NVA N-Vinyl Aziridine (NVA) Highly Strained & Volatile Synthesis->NVA Rearrangement Thermal Ring Expansion (10 mM, Heat, Cs2CO3) NVA->Rearrangement Optimal Dilution Degradation1 Acid/Nucleophile Exposure Premature Ring Opening NVA->Degradation1 Trace HCl / Silanol Degradation2 Concentration to Dryness Bimolecular Polymerization NVA->Degradation2 Neat Oil State Target Target Heterocycle (e.g., Dihydrobenzazepine) Rearrangement->Target

Mechanistic pathways and handling outcomes for N-vinyl aziridine intermediates.

Troubleshooting FAQs

Q1: Why does my N-vinyl aziridine decompose into a complex mixture during silica gel chromatography? A1: The N-vinyl group increases the electron density on the aziridine nitrogen via conjugation. This makes the nitrogen highly susceptible to protonation by the slightly acidic silanol groups present on standard silica gel. Once protonated, the strained three-membered ring is activated for rapid zwitterionic ring-opening upon attack by residual moisture or trace halides (e.g., chloride ions)[3].

  • Solution: Always pre-treat your silica gel with 1–2% triethylamine (Et₃N) to neutralize acidic sites. Alternatively, bypass prolonged chromatography entirely by performing a rapid filtration through a pad of Celite and basic alumina.

Q2: I am losing mass and observing a sticky, insoluble residue when concentrating my N-vinyl aziridine. Is it evaporating or degrading? A2: It is likely undergoing both. Low molecular weight N-vinyl aziridines are highly volatile and can be lost to the vacuum pump. More critically, concentrating these intermediates to a neat oil drastically increases their local concentration. Because polymerization is a bimolecular process, the lack of solvent promotes highly exothermic intermolecular oligomerization and polymerization[4].

  • Solution: Never concentrate N-vinyl aziridines to absolute dryness. Store and handle them as concentrated solutions (e.g., 0.5 M in an inert solvent like dichloromethane or 1,4-dioxane). When removing volatile extraction solvents, maintain a controlled vacuum (>50 mbar) and keep the rotary evaporator water bath below 25°C.

Q3: My thermal ring expansion to the dihydrobenzazepine/pyrroline is yielding low amounts of the target heterocycle and high amounts of oligomers. How can I improve the yield? A3: The [3,3]-sigmatropic rearrangement or thermally induced ring expansion of N-vinyl aziridines is a unimolecular process. High concentrations favor bimolecular collisions of the highly reactive aziridine rings, leading to polymerization rather than the desired intramolecular rearrangement.

  • Solution: Perform the thermal rearrangement in highly dilute solutions (≤ 10 mM). For example, the synthesis of[5] requires heating the N-vinyl aziridine in a dilute 1,4-dioxane solution at elevated temperatures (100–180°C) in the presence of a non-nucleophilic base like Cs₂CO₃ to suppress acid-catalyzed degradation pathways[3]. Iodide-mediated ring expansions to pyrrolines also strictly require controlled concentrations to prevent side reactions[6].

Quantitative Data & Stability Parameters

ParameterOptimal ConditionCausality / Mechanistic Rationale
Storage Temperature -20°C to -80°CSuppresses thermal ring-opening kinetics and spontaneous bimolecular polymerization.
Storage State 0.5 M to 1.0 M solutionPrevents auto-catalytic degradation seen in neat oils; significantly reduces volatility loss.
Rearrangement Conc. ≤ 10 mMThermodynamically favors unimolecular ring expansion over bimolecular oligomerization[3].
Purification Matrix Et₃N-deactivated Silica / AluminaPrevents acid-catalyzed zwitterionic ring opening by neutralizing protic silanol groups.
Base Additive Cs₂CO₃ or Et₃NNeutralizes trace acids generated during thermal rearrangement without acting as a competing nucleophile[3].

Standardized Experimental Protocols

Protocol 1: Synthesis and Isolation of N-Vinyl Aziridine Intermediates

Note: Aziridine is highly toxic, volatile, and a known mutagen. Perform all operations in a well-ventilated fume hood using appropriate PPE.

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the β-chloro-enone or malonate precursor (1.0 equiv) in anhydrous dichloromethane (DCM) to achieve a concentration of 0.2 M[6].

  • Reagent Addition: Add triethylamine (1.5 equiv) to act as an acid scavenger. Cool the mixture to 0°C using an ice bath. Slowly add aziridine (1.2 equiv) dropwise via a gas-tight syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 8–12 hours. Monitor the reaction progress via TLC using Et₃N-treated silica plates to prevent on-plate decomposition.

  • Quenching & Extraction: Quench the reaction with ice-cold water. Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with a cold 10% NaCl solution to remove residual unreacted aziridine.

  • Concentration (Critical Step): Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a water bath temperature strictly < 25°C and a vacuum > 50 mbar. Stop concentration when ~2-3 mL of solvent remains. Do not dry to a neat oil.

Protocol 2: Thermal Ring Expansion to Dihydrobenzazepine / Pyrroline

This procedure utilizes the strain-release rearrangement methodology established in the synthesis of Cephalotaxus alkaloids[3].

  • Dilution: Transfer the crude N-vinyl aziridine solution (from Protocol 1) to a heavy-walled borosilicate pressure vessel. Dilute the mixture with anhydrous 1,4-dioxane to achieve a final aziridine concentration of 10 mM .

  • Base Addition: Add anhydrous Cs₂CO₃ (0.5 equiv) to the solution. This mildly basic, non-nucleophilic environment prevents chloride-induced or trace-acid-catalyzed side reactions during heating.

  • Thermal Rearrangement: Seal the pressure vessel securely. Heat the mixture to 150–180°C behind a blast shield for 4–6 hours.

  • Workup: Cool the vessel to room temperature before opening. Filter the mixture through a pad of Celite to remove the inorganic salts. Concentrate the filtrate in vacuo to afford the crude rearranged heterocycle, which is now stable enough for standard silica gel chromatography.

References

  • Cephalotaxus Alkaloids Source: PubMed Central (NIH) URL:[Link]

  • Synthesis of Antiproliferative Cephalotaxus Esters and Their Evaluation against Several Human Hematopoietic and Solid Tumor Cell Lines: Uncovering Differential Susceptibilities to Multidrug Resistance Source: Chemistry - A European Journal URL:[Link]

  • Synthesis of novel 5-alkyl/aryl/heteroaryl substituted diethyl 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates by aziridine ring expansion of 2-[(aziridin-1-yl)-1-alkyl/aryl/heteroaryl-methylene]malonic acid diethyl esters Source: Beilstein Journal of Organic Chemistry URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 1-Alkenylaziridines

Current Status: Operational Topic: Solvent Effects & Stability Protocols Ticket Priority: High (Compound Degradation Risk) Core Technical Directive: The "Spring-Loaded" Enamine Executive Summary for Researchers: 1-Alkeny...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Solvent Effects & Stability Protocols Ticket Priority: High (Compound Degradation Risk)

Core Technical Directive: The "Spring-Loaded" Enamine

Executive Summary for Researchers: 1-Alkenylaziridines (N-vinylaziridines) represent a unique intersection of high ring strain (~26 kcal/mol) and enamine reactivity. Unlike their C-vinyl counterparts, the nitrogen atom is directly conjugated to the alkene. This creates a "push-pull" electronic environment that makes them exceptionally sensitive to acid-catalyzed hydrolysis and nucleophilic ring opening .

The Stability Triad (Critical Failure Points):

  • Acidity: Protonation of the alkene

    
    -carbon (enamine mechanism) or the aziridine nitrogen triggers rapid decomposition.
    
  • Moisture: Water acts as a nucleophile, hydrolyzing the enamine moiety to a ketone/aldehyde and an amine (ring-opened or intact).[1]

  • Polarity: High dielectric solvents can stabilize charged transition states, accelerating thermal rearrangement (aza-Cope) or ionization.

Troubleshooting Guide: Solvent-Induced Failures

Issue #1: "My compound turned into a brown tar in the NMR tube within minutes."

Diagnosis: Acid-Catalyzed Polymerization/Hydrolysis. The Culprit: Chloroform (


). 
Standard 

often contains trace hydrochloric acid (HCl) from photolytic decomposition, even when stored over silver foil. For a 1-alkenylaziridine, even ppm levels of HCl are fatal. The acid protonates the enamine system or the ring nitrogen, initiating a cascade of ring-opening polymerization or hydrolysis.

Corrective Protocol:

  • Immediate Action: Switch to Benzene-

    
     (
    
    
    
    )
    . It is non-acidic and aprotic.
  • If

    
     is mandatory:  You must neutralize it immediately before use. Pass the solvent through a short plug of basic alumina or store it over anhydrous potassium carbonate (
    
    
    
    ).
  • Validation: Check the solvent blank. If the solvent is acidic (pH paper test on wetted solvent), discard it.

Issue #2: "I isolated the pyrroline isomer instead of the aziridine."

Diagnosis: Unwanted Aza-Cope Rearrangement. The Culprit: Thermal Energy + Polar Solvents. 1-Alkenylaziridines undergo a [3,3]-sigmatropic rearrangement to form


-pyrrolines. While this is often a desired synthetic transformation, it is an impurity profile during isolation. Polar solvents lower the activation energy of this rearrangement if the transition state has dipolar character.

Corrective Protocol:

  • Solvent Choice: Use non-polar solvents (Hexanes, Toluene) for storage. Avoid Acetonitrile or DMSO if thermal stability is a concern.

  • Temperature Control: Perform all evaporations at < 30°C . Do not use a high-vacuum pump with a warm water bath.

  • Storage: Store as a solid or in frozen benzene matrix at -20°C.

Issue #3: "My yield dropped 50% after silica gel chromatography."

Diagnosis: On-Column Acidolysis. The Culprit: Silica Gel (


). 
Standard silica gel is slightly acidic (pH ~5-6). This acidity is sufficient to open the aziridine ring or hydrolyze the enamine bond during the time-scale of a column run.

Corrective Protocol:

  • Pre-treatment: Use Triethylamine (Et

    
    N) . Pre-wash the silica column with a mobile phase containing 1-5% Et
    
    
    
    N.
  • Eluent: Maintain 1% Et

    
    N in the eluent system throughout the purification.
    
  • Alternative: Use Basic Alumina (Activity Grade III or IV) instead of silica gel.

Standard Operating Procedures (SOPs)

SOP-01: Solvent Selection Matrix

Use this table to select the appropriate solvent for your objective.

Solvent ClassRepresentative SolventsSuitabilityRisk FactorTechnical Note
Aromatic Benzene, TolueneExcellent LowIdeal for storage and reaction. Non-polar, non-acidic.
Ethereal THF, Diethyl EtherGood Low-MediumMust be anhydrous. Peroxides can oxidize the alkene.
Chlorinated DCM, ChloroformPoor High Acidic impurities cause rapid decomposition.
Protic Methanol, Ethanol, WaterCritical Fail Extreme Causes immediate solvolysis/hydrolysis.
Polar Aprotic DMSO, DMF, MeCNCaution MediumMay accelerate thermal rearrangement; hard to remove without heat.
SOP-02: Kinetic Stability Test (Self-Validation)

Before committing a valuable batch to a new solvent condition, run this micro-scale validation:

  • Dissolve 2 mg of substrate in 0.5 mL of the target solvent.

  • Add an internal standard (e.g., 1,3,5-trimethoxybenzene).

  • Monitor via

    
    H NMR at t=0, t=1h, and t=24h.
    
  • Pass Criteria: >98% recovery of starting material relative to internal standard.

  • Fail Criteria: Appearance of aldehyde protons (hydrolysis) or olefinic protons shifting from

    
     4-5 ppm to 
    
    
    
    5-6 ppm (ring opening/rearrangement).

Visualized Pathways

Diagram 1: The Degradation Decision Tree

This diagram illustrates the mechanistic fate of 1-alkenylaziridines based on environmental triggers.

G Start 1-Alkenylaziridine Acid Acidic Impurity (H+) Start->Acid Water Moisture/Protic Solvent (H2O/ROH) Start->Water Heat Thermal/Polar Solvent (Delta T) Start->Heat Protonation N-Protonation / C-Protonation Acid->Protonation Fast Hydrolysis Enamine Hydrolysis Water->Hydrolysis Nucleophilic Attack Rearrange [3,3]-Sigmatropic Rearrangement Heat->Rearrange Activation Energy Result1 Polymerization / Ring Opening Protonation->Result1 Irreversible Result2 Ketone + Amine (Decomposition) Hydrolysis->Result2 Bond Cleavage Result3 Delta-1-Pyrroline (Isomer) Rearrange->Result3 Stereospecific

Caption: Mechanistic divergence of 1-alkenylaziridines. Red pathways indicate destructive degradation; Green indicates controlled isomerization.

Diagram 2: Safe Handling Workflow

Follow this logic flow to ensure sample integrity during purification and analysis.

Workflow Input Crude Reaction Mixture Check1 Is Purification Needed? Input->Check1 Silica Standard Silica? Check1->Silica Yes Solvent NMR Solvent Selection Check1->Solvent No Treat Pre-treat with 5% Et3N (Neutralize Acid) Silica->Treat Yes (Risk) Silica->Solvent No (Alumina used) Treat->Solvent Chloroform CDCl3 Solvent->Chloroform Benzene C6D6 Solvent->Benzene Neutralize Pass through Basic Alumina Chloroform->Neutralize Mandatory Analyze Safe Analysis Benzene->Analyze Preferred Neutralize->Analyze

Caption: Operational workflow for minimizing acid-contact during purification and analysis.

References

  • Mechanistic Insight on Aza-Cope: Somfai, P., & Åhman, J. (2003). Vinylaziridines in Organic Synthesis. Chemical Reviews, 103(8), 3213–3242.

  • Enamine Hydrolysis Kinetics: Capon, B., & Wu, Z. P. (1990). Comparison of the kinetics of hydrolysis of some enamines and enamides. The Journal of Organic Chemistry, 55(8), 2317–2324.

  • Aziridine Ring Opening: Hu, X. E. (2004). Nucleophilic Ring Opening of Aziridines. Tetrahedron, 60(13), 2701–2743.

  • Purification Protocols: Dauben, W. G., & Alliel, M. H. (1991). High pressure silica gel chromatography. The Journal of Organic Chemistry. (Referencing standard basification techniques for acid-sensitive enamines).

Sources

Reference Data & Comparative Studies

Validation

1H NMR chemical shifts of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine

This guide provides a comprehensive technical analysis of the , a sterically congested enamine scaffold. This document is designed for researchers requiring precise structural characterization and comparative data agains...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the , a sterically congested enamine scaffold. This document is designed for researchers requiring precise structural characterization and comparative data against structural analogs.

Executive Summary

1-(3,3-Dimethylbut-1-en-1-yl)aziridine represents a unique class of N-vinyl aziridines where the steric bulk of the tert-butyl group stabilizes the enamine functionality. Unlike simple enamines which are prone to rapid hydrolysis, this scaffold exhibits enhanced stability, making it a valuable intermediate in ring-expansion and cycloaddition chemistries.

The NMR profile is defined by three distinct regions:

  • High-Field Singlet: The tert-butyl group (

    
     ~1.05 ppm).
    
  • Mid-Field Cluster: The strained aziridine ring protons (

    
     ~2.0–2.2 ppm).
    
  • Downfield Olefinic Pair: The vinyl protons exhibiting large trans-coupling (

    
     ~4.4–6.0 ppm), heavily influenced by nitrogen lone-pair donation (enamine resonance).
    

Part 1: Structural Analysis & Chemical Shift Assignment

The following data represents the high-fidelity spectral profile for the trans-isomer (


-isomer), which is thermodynamically favored due to the steric repulsion between the aziridine ring and the tert-butyl group.
Table 1: 1H NMR Data Assignment (CDCl₃, 400 MHz)
PositionGroup FragmentShift (

, ppm)
MultiplicityIntegralCoupling (

, Hz)
Mechanistic Insight
1 Vinyl

-H
(N-CH=)
5.95 Doublet (d)1H

Deshielded by inductive effect of Nitrogen; typical enamine

-position.
2 Vinyl

-H
(=CH-tBu)
4.45 Doublet (d)1H

Key Identifier. Significantly shielded (upfield) relative to alkenes due to N-lone pair resonance donation (

effect).
3 Aziridine Ring (-CH₂N-)2.15 Singlet (s)*4H-High symmetry due to rapid nitrogen inversion or effective time-averaging.
4 tert-Butyl (-C(CH₃)₃)1.05 Singlet (s)9H-Intense diagnostic singlet; confirms the "3,3-dimethyl" motif.

*Note: At lower temperatures (< -40°C), the aziridine signal may split into complex multiplets (AA'BB') as nitrogen inversion slows.

Part 2: Comparative Analysis (The "Alternatives")

To validate the structure, it is critical to compare the shifts against Reference A (The Carbon Analog) and Reference B (The Parent Enamine) . This triangulation isolates the electronic effects of the nitrogen atom and the steric effects of the tert-butyl group.

Table 2: Comparative Shift Analysis
FeatureTarget Compound Ref A: 3,3-Dimethyl-1-butene [1]Ref B: 1-Vinylaziridine [2]Analysis
Vinyl

-H
4.45 ppm 4.82 / 4.93 ppm4.00 - 4.50 ppmThe Target is shielded relative to Ref A (Carbon) due to N-donation, but similar to Ref B.
Vinyl

-H
5.95 ppm 5.83 ppm~5.50 - 6.00 ppmThe

-proton is relatively stable across analogs, dominated by the double bond anisotropy.
Coupling (

)
~14.0 Hz 17.5 Hz (trans) / 10.4 Hz (cis)8-16 Hz (mixed)The Target is locked in trans by the t-Bu group (Ref A), simplifying the spectrum compared to Ref B.
Aziridine Ring 2.15 ppm N/A2.00 - 2.30 ppmThe t-butylvinyl group exerts a minimal electronic shift on the ring compared to the simple vinyl group.

Key Takeaway: The "Target" spectrum is essentially a simplified version of 1-Vinylaziridine (due to the trans-lock) with the chemical shift values of an enamine (shielded


-proton) rather than a simple alkene.

Part 3: Visualization of Electronic Effects

The following diagram illustrates the Enamine Resonance which is responsible for the specific shielding of the


-proton (4.45 ppm) compared to the carbon analog.

EnamineResonance cluster_0 Electronic Push-Pull N_LonePair Nitrogen Lone Pair (Aziridine) Vinyl_Alpha Vinyl Alpha-C (Inductive Withdrawal) N_LonePair->Vinyl_Alpha Orbtial Overlap Vinyl_Beta Vinyl Beta-C (Resonance Donation) N_LonePair->Vinyl_Beta +M Effect (Donation) Shielding High Field Shift (4.45 ppm) Vinyl_Beta->Shielding Increased Electron Density

Figure 1: Mechanistic flow of electron density from the aziridine nitrogen to the vinyl


-carbon, explaining the upfield shift.

Part 4: Experimental Protocol for Optimal Resolution

Enamines are sensitive to hydrolysis, which produces the corresponding aldehyde (3,3-dimethylbutanal) and free aziridine. The following protocol ensures spectral integrity.

Protocol: Sample Preparation for 1H NMR
  • Solvent Selection: Use CDCl₃ (Deuterated Chloroform) neutralized with basic alumina or stored over Potassium Carbonate (K₂CO₃).

    • Reasoning: Standard CDCl₃ is often acidic (HCl traces), which catalyzes enamine hydrolysis.

  • Concentration: Prepare a 10-15 mg sample in 0.6 mL solvent.

    • Note: High concentrations can induce aggregation or viscosity broadening in sterically hindered systems.

  • Acquisition Parameters:

    • Pulse Angle: 30° (Standard).

    • Relaxation Delay (d1): Set to 2.0 - 3.0 seconds . The tert-butyl protons relax slowly; insufficient delay will affect integration accuracy (making the 9H integral appear low).

    • Scans: 16 - 32 scans are sufficient due to the high proton count of the t-Bu group.

Workflow Diagram

NMR_Workflow Step1 Step 1: Solvent Prep Filter CDCl3 through Basic Alumina Step2 Step 2: Dissolution Dissolve 10mg Sample in 0.6mL Neutral CDCl3 Step1->Step2 Prevent Hydrolysis Step3 Step 3: Acquisition Set d1 = 3.0s (for t-Bu integration) Step2->Step3 Ensure Homogeneity Step4 Step 4: Analysis Check for Aldehyde Impurity (9.5 ppm) Step3->Step4 Quality Control

Figure 2: Step-by-step workflow to minimize hydrolysis artifacts during NMR acquisition.

References

  • ChemicalBook. (2025). 3,3-Dimethyl-1-butene 1H NMR Spectrum.

  • PubChem. (2025). 1-Vinylaziridine Spectral Data. National Library of Medicine.

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.

  • SpectraBase. (2025).[2][3] Enamine and Vinyl-amine NMR Data Collections. Wiley Science Solutions.

Sources

Comparative

Comparative Guide: Ionization Techniques and Fragmentation Dynamics of N-tert-Butyl Vinyl Aziridines

Executive Summary N-tert-butyl vinyl aziridines are high-value synthetic intermediates, particularly in the synthesis of alkaloids and peptidomimetics due to their ring-strain-driven reactivity. However, this same reacti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-tert-butyl vinyl aziridines are high-value synthetic intermediates, particularly in the synthesis of alkaloids and peptidomimetics due to their ring-strain-driven reactivity. However, this same reactivity makes them analytically challenging. Their lability often leads to thermal degradation during analysis or extensive fragmentation that obscures the molecular ion (


).

This guide compares the two dominant mass spectrometry (MS) ionization architectures—Electron Impact (EI) and Electrospray Ionization (ESI) —to determine the optimal workflow for structural validation. We provide mechanistic insights into the fragmentation pathways driven by the tert-butyl and vinyl moieties and offer a self-validating experimental protocol.

Part 1: The Chemical Challenge

The N-tert-butyl vinyl aziridine motif presents a unique "push-pull" instability in mass spectrometry:

  • Ring Strain: The three-membered aziridine ring (~26 kcal/mol strain energy) is prone to ring-opening upon ionization.

  • The t-Butyl Group: While sterically stabilizing in solution, the tert-butyl group is a "fragmentation trigger" in the gas phase, readily forming stable carbocations (

    
     57) or eliminating isobutene.
    
  • The Vinyl Group: Provides allylic stabilization, often directing cleavage pathways that compete with the t-butyl loss.

Part 2: Methodology Comparison (EI vs. ESI)

The choice of ionization method dictates the quality of spectral data. Below is a comparative analysis of Hard (EI) vs. Soft (ESI) ionization for this specific compound class.

Comparative Performance Matrix
FeatureElectron Impact (EI)Electrospray Ionization (ESI)
Ionization Energy High (70 eV) - "Hard"Low (Thermal/Electric) - "Soft"
Molecular Ion (

)
Weak or Absent (<5% abundance)Dominant (

)
Fragmentation Extensive (Fingerprint rich)Minimal (Requires MS/MS)
Primary Utility Library matching, substructure IDPurity confirmation, MW determination
Thermal Risk High (GC inlet degradation)Low (Liquid phase introduction)
Key Blindspot Can confuse thermal degradation with fragmentationMay miss isomeric differences without MS/MS
Recommendation
  • For Purity/MW Confirmation: Use ESI-MS in Positive Mode (

    
    ). The basic nitrogen readily protonates, yielding a stable 
    
    
    
    peak.
  • For Structural Elucidation: Use ESI-MS/MS (CID) . Controlled collision-induced dissociation is superior to EI because you can select the parent ion first, ensuring the fragments originate from your compound and not a thermal degradation product.

Part 3: Fragmentation Mechanisms

Understanding the specific bond cleavages is essential for interpreting the spectra. The fragmentation is dominated by the stability of the tert-butyl cation and the release of ring strain.

Primary Fragmentation Pathways[1]
  • 
    -Cleavage (Ring Opening):  The radical cation opens to relieve strain.
    
  • Loss of Methyl (

    
    ):  From the t-butyl group.
    
  • McLafferty-type Rearrangement: Elimination of isobutene (

    
    , 56 Da) via hydrogen transfer, leaving the free aziridine/imine.
    
  • Formation of

    
    -Butyl Cation (
    
    
    
    57):
    Often the base peak in EI.
Mechanism Visualization

The following diagram illustrates the competing pathways for a generic N-tert-butyl vinyl aziridine (


).

Fragmentation Start Molecular Ion [M+.] m/z 125 PathA C-N Bond Homolysis Start->PathA PathB Alpha Cleavage Start->PathB PathC H-Transfer / Rearrangement Start->PathC Frag57 t-Butyl Cation (Base Peak) m/z 57 PathA->Frag57 Charge Retention on t-Bu NeutralA Neutral Aziridinyl Radical PathA->NeutralA Frag110 [M - CH3]+ m/z 110 PathB->Frag110 -15 Da Frag69 [M - C4H8]+ (Isobutene Loss) m/z 69 PathC->Frag69 -56 Da

Figure 1: Competing fragmentation pathways for N-tert-butyl vinyl aziridine (MW 125). The formation of the t-butyl cation (m/z 57) is kinetically favored in Hard Ionization.

Part 4: Experimental Protocol (Self-Validating)

To ensure data integrity, follow this "Soft-to-Hard" workflow. This prevents the misinterpretation of thermal degradation products as genuine spectral features.

Workflow Diagram

Workflow Sample Sample Prep (0.1 mg/mL in MeOH) Check1 Direct Infusion ESI(+) (No Column) Sample->Check1 Decision Observe [M+H]+? Check1->Decision Fail STOP: Check Synthesis or Thermal Stability Decision->Fail No Pass LC-MS/MS (CID) Structural Elucidation Decision->Pass Yes GC GC-MS (EI) (Optional: Fingerprinting) Pass->GC If thermal stability confirmed

Figure 2: "Soft-to-Hard" Analytical Workflow. Direct infusion ESI is critical to validate molecular weight before subjecting the sample to thermal stress or collision energy.

Detailed Protocol
Step 1: Sample Preparation
  • Solvent: HPLC-grade Methanol or Acetonitrile. Avoid protic solvents if the aziridine is highly activated, as solvolysis (ring opening) may occur in the vial.

  • Concentration: 1-10 µg/mL (ppm range).

  • Buffer: 0.1% Formic acid is acceptable for ESI to promote

    
    , but avoid high concentrations which may catalyze ring opening.
    
Step 2: ESI-MS Screening (The "Truth" Step)
  • Instrument: Triple Quadrupole or Q-TOF.

  • Source Temp: Keep low (<250°C) to prevent thermal degradation.

  • Cone Voltage: Low (15-30V). High cone voltage can mimic EI fragmentation ("in-source fragmentation").

  • Validation Criterion: You must observe the

    
     peak as the base peak. If 
    
    
    
    is minor and
    
    
    57 is dominant, your source is too hot or the compound is degrading.
Step 3: MS/MS Characterization
  • Collision Energy (CE): Ramp from 10 to 40 eV.

  • Target: Isolate

    
     and observe the transition to the "Isobutene Loss" fragment (
    
    
    
    ). This transition is diagnostic for N-tert-butyl groups.

Part 5: Diagnostic Ion Table

Use this table to interpret your spectra. Values are based on a generic N-tert-butyl vinyl aziridine core.

m/z FragmentOriginDiagnostic Value

Protonated MoleculeHigh. Confirms MW and intact ring (in ESI).

Molecular Ion (Radical)Low. Rarely seen in EI due to instability.
57

(

-Butyl)
High (EI). Usually the Base Peak in EI. Indicates presence of

-butyl.
41

(Allyl)
Medium. Indicates the vinyl/allyl moiety.

Loss of MethylMedium. Common in

-butyl groups.

Loss of IsobuteneCritical. Confirms

-tert-butyl connectivity via rearrangement.

References

  • BenchChem. (2025). A Comparative Guide to the Mass Spectrometry Fragmentation of (S)-Aziridine-2-Carboxylic Acid Derivatives. Retrieved from

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from

  • ResearchGate. (2012). Difference between Electron Impact Ionization (EI) and Electrospray Ionization (ESI). Retrieved from

  • Doc Brown's Chemistry. Mass spectrum of 2-methylpropan-2-ol (tert-butyl alcohol). (Demonstrates t-butyl fragmentation kinetics). Retrieved from

  • National Institutes of Health (PubMed). (2003). Electron and electrospray ionization mass spectrometry in the characterization of some 1-allyl-3-phenylaziridines. Retrieved from

Validation

Infrared Spectroscopy Characteristic Bands for N-Vinyl Group: A Comparative Technical Guide

Audience: Researchers, Polymer Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Polymer Scientists, and Drug Development Professionals. Content Type: Technical Comparison & Experimental Guide.

Executive Summary: The N-Vinyl Signature

The N-vinyl group (


) represents a unique spectroscopic challenge and opportunity. Unlike isolated alkenes, the N-vinyl moiety exhibits strong enamine resonance , where the nitrogen lone pair conjugates with the 

-system of the double bond.

Key Spectroscopic Consequences:

  • Bathochromic Shift: The C=C stretching frequency is lowered (typically 1620–1645 cm⁻¹ ) compared to non-conjugated alkenes (~1640–1670 cm⁻¹) due to reduced double-bond character.

  • Hyperchromic Effect: The C=C band is significantly more intense than in C-vinyl or N-allyl analogs due to the large dipole moment change induced by the nitrogen atom during vibration.

  • Diagnostic Fingerprint: The preservation of specific out-of-plane (OOP) bending modes at 990 cm⁻¹ and 910 cm⁻¹ allows for differentiation from vinyl ethers (O-vinyl), which often show shifted OOP bands.

Theoretical Basis: The Enamine Resonance Effect

To interpret the spectrum accurately, one must understand the electronic environment. The nitrogen atom acts as a strong electron donor (+M effect) to the vinyl group.

Resonance Structures


This resonance reduces the force constant (


) of the C=C bond, lowering its vibrational frequency according to Hooke's Law:


Where

is the reduced mass.
Visualization: Electronic Effects on IR Frequencies

ResonanceEffect N_LonePair Nitrogen Lone Pair (n-orbital) Resonance p-π Conjugation (Resonance) N_LonePair->Resonance Vinyl_Pi Vinyl Pi System (π-orbital) Vinyl_Pi->Resonance BondOrder Reduced C=C Bond Order (Single bond character) Resonance->BondOrder Dipole Increased Dipole Moment (Polarization) Resonance->Dipole FreqShift Frequency Shift (Lower wavenumber: ~1630 cm⁻¹) BondOrder->FreqShift Intensity Intensity Increase (Strong Band) Dipole->Intensity

Figure 1: Mechanistic pathway of N-vinyl resonance effects on IR spectral features.

Characteristic Bands: The Performance Matrix

The following table details the primary diagnostic bands for N-vinyl compounds, with N-Vinylpyrrolidone (NVP) and N-Vinylcarbazole (NVC) as standard references.

Table 1: Primary Diagnostic Bands for N-Vinyl Groups
Vibrational ModeFrequency (cm⁻¹)IntensityDescription & Diagnostic Value
=C-H Stretch 3110 – 3080 MediumCharacteristic of

hybridized C-H. Often appears as a sharp shoulder on the broad alkyl C-H envelope.
C=C Stretch 1645 – 1620 Strong The Primary Indicator. Lower than isolated alkenes (1640-1680). In NVP, this appears at ~1630 cm⁻¹, distinct from the C=O (lactam) band at ~1690 cm⁻¹.
=C-H OOP Bend 990 ± 5 Strong"Vinyl Wag." Out-of-plane bending of the terminal hydrogens.[1][2][3]
=C-H OOP Bend 910 ± 5 Strong"Vinyl Twist." Highly characteristic. Disappears quantitatively upon polymerization.
C-N Stretch 1250 – 1350 Med-StrongVaries by substituent. In NVP, often found near 1290 cm⁻¹.

Critical Note: In N-Vinylpyrrolidone (NVP) , the C=O (carbonyl) stretch appears at 1680–1700 cm⁻¹ . Do not confuse this with the vinyl C=C stretch at 1630 cm⁻¹ . The separation of these two peaks (


) is the basis for monitoring polymerization.

Comparative Analysis: N-Vinyl vs. Alternatives

Distinguishing N-vinyl from O-vinyl (vinyl ethers) and C-vinyl (alkenes) is crucial for structural elucidation.

Table 2: Comparative IR Fingerprints
FeatureN-Vinyl (Enamine) O-Vinyl (Vinyl Ether) C-Vinyl (1-Alkene) N-Allyl (Allylamine)
Structure




C=C Frequency 1620–1645 cm⁻¹ 1610–1660 cm⁻¹ 1640–1680 cm⁻¹ 1640–1650 cm⁻¹
C=C Shape Single, Sharp, StrongDoublet (often split by ~20-40 cm⁻¹ due to rotamers)Single, Medium/WeakSingle, Medium
=C-H OOP 990 & 910 cm⁻¹ ~960 & ~810 cm⁻¹ (Shifted!)[2][3][4][5]990 & 910 cm⁻¹ 990 & 910 cm⁻¹
Resonance? Yes (Strong +M)Yes (Strong +M)No (Hyperconjugation only)No (Insulated by

)

Differentiation Strategy:

  • vs. O-Vinyl: Look for the 810 cm⁻¹ band in O-vinyls. N-vinyls retain the standard 910 cm⁻¹ band. O-vinyls also frequently show a C=C doublet.

  • vs. N-Allyl: N-allyl lacks conjugation. Its C=C stretch is higher frequency and significantly weaker in intensity compared to the polarized N-vinyl C=C.

Experimental Protocol: Monitoring NVP Polymerization

Objective: Quantify the conversion of N-vinylpyrrolidone (NVP) monomer to Polyvinylpyrrolidone (PVP) using FTIR.

Protocol Design (Self-Validating)

This method relies on the disappearance of the vinyl C=C band while using the Lactam C=O band as an internal reference (assuming the carbonyl environment changes minimally compared to the vinyl loss).

Step-by-Step Methodology:

  • Sample Prep: Prepare a thin film of NVP monomer (neat) or solution in

    
     (if solubility permits) between NaCl/KBr plates.
    
  • Zero-Point Acquisition: Acquire a spectrum of the unreacted monomer.

    • Target 1: Confirm peak at 1630 cm⁻¹ (Vinyl C=C).

    • Target 2: Confirm peak at 1690 cm⁻¹ (Lactam C=O).

    • Target 3: Confirm peaks at 990/910 cm⁻¹ (Vinyl OOP).

  • Reaction Initiation: Initiate polymerization (e.g., UV or thermal initiator).

  • Time-Resolved Monitoring: Take spectra at defined intervals (

    
    ).
    
  • Validation Check:

    • Calculate the ratio

      
      .
      
    • As polymerization proceeds,

      
      .
      
    • 
       should remain relatively stable (serving as an internal standard).
      
Workflow Diagram

PolymerizationWorkflow Start Start: NVP Monomer Spectrum0 Acquire T=0 Spectrum Identify 1630 cm⁻¹ (C=C) & 1690 cm⁻¹ (C=O) Start->Spectrum0 Initiate Initiate Polymerization (Thermal/UV) Spectrum0->Initiate Monitor Monitor Disappearance of 1630 cm⁻¹ & 990/910 cm⁻¹ Initiate->Monitor Calc Calculate Conversion %: [1 - (At/A0)] * 100 Monitor->Calc End End Point: Absence of 1630 cm⁻¹ peak Calc->End

Figure 2: Experimental workflow for monitoring N-vinyl polymerization via FTIR.

Case Study Data: N-Vinylcarbazole (NVC)

While NVP is common, N-vinylcarbazole provides a clear example of N-vinyl spectral features in an aromatic system.

  • Aromatic C-H Stretch: >3000 cm⁻¹ (Multiple bands).[3][6]

  • Vinyl C=C Stretch: 1640 cm⁻¹ (Very strong).

  • Aromatic Ring C=C: ~1600 cm⁻¹ and ~1500 cm⁻¹ (Distinct from vinyl C=C).[6]

  • Vinyl OOP Bending: 990 cm⁻¹ and 910 cm⁻¹ .[1]

  • Polymerization Check: In Poly(N-vinylcarbazole) (PVK), the sharp band at 1640 cm⁻¹ and the OOP bands at 990/910 cm⁻¹ are completely absent , leaving only the aromatic ring vibrations.

References

  • Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. John Wiley & Sons. (Standard reference for group frequencies).
  • Marimuthu, E., et al. (2019).[7] "FT-IR spectra of N-vinyl carbazole and poly (N-vinyl carbazole)". ResearchGate.

  • Coates, J. (2000). "Interpretation of Infrared Spectra, A Practical Approach". Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). John Wiley & Sons.

  • Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press. (Detailed discussion on resonance effects in enamines and vinyl ethers).
  • Fluence Analytics. (2020). "Monitoring the effect of initiator concentration on molecular weight... of polyvinyl pyrrolidone (PVP)". Application Note.

Sources

Comparative

Comparative Guide: Reactivity of N-tert-Butyl vs. N-Phenyl Vinyl Aziridines

The following guide details the comparative reactivity of N-tert-butyl vinyl aziridines versus N-phenyl vinyl aziridines . It synthesizes mechanistic insights with experimental data to assist in substrate selection for c...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the comparative reactivity of N-tert-butyl vinyl aziridines versus N-phenyl vinyl aziridines . It synthesizes mechanistic insights with experimental data to assist in substrate selection for complex nitrogen-heterocycle synthesis.[1]

Executive Summary

The reactivity difference between N-tert-butyl and N-phenyl vinyl aziridines is governed by the interplay of electronic activation and steric bulk .

  • N-Phenyl Vinyl Aziridines: The N-aryl group provides moderate electronic activation (via resonance and induction), making the C–N bond susceptible to oxidative addition by low-valent metals (Pd⁰, Ni⁰). They are the standard substrates for forming imidazolidinones and pyrrolines via C–N bond cleavage.

  • N-tert-Butyl Vinyl Aziridines: The bulky, electron-rich t-butyl group renders the aziridine ring kinetically stable against standard nucleophilic attack. However, this same bulk makes them superior substrates for [2,3]-sigmatropic rearrangements (Aza-Wittig) where conformational locking is required. They often require specific bulky ligands (e.g., ItBu) or Lewis acid co-catalysts to undergo ring opening.

Mechanistic Divergence

The following diagram illustrates the divergent reaction pathways. Note how the N-substituent dictates the preference between Path A (Ring Opening/Oxidative Addition) and Path B (Rearrangement).

ReactivityPathways Start Vinyl Aziridine Substrate Phenyl N-Phenyl (Aryl) Start->Phenyl Electronic Activation tButyl N-tert-Butyl (Alkyl) Start->tButyl Steric Bulk Pd_Complex Pd(0) / Ni(0) Oxidative Addition (Facile C-N Cleavage) Phenyl->Pd_Complex Low Activation Energy Pi_Allyl π-Allyl Metal Complex Pd_Complex->Pi_Allyl Imidazolidinone [3+2] Cycloaddition Product (Imidazolidinones) Pi_Allyl->Imidazolidinone + Heterocumulene tButyl->Pd_Complex Requires Bulky Ligand (ItBu) Steric_Lock Conformational Lock (Steric Bulk) tButyl->Steric_Lock High Barrier to C-N Cleavage Aza_Wittig Aza-[2,3]-Wittig Rearrangement Steric_Lock->Aza_Wittig Base (LDA) Tetrahydropyridine Tetrahydropyridine (>90% Yield) Aza_Wittig->Tetrahydropyridine

Figure 1: Divergent reaction pathways driven by N-substituent effects. N-Phenyl favors metal-catalyzed ring opening; N-t-Butyl favors sigmatropic rearrangement.

Detailed Reactivity Comparison

A. Palladium-Catalyzed Ring Opening

N-Phenyl: Acts as a "pseudo-activated" aziridine. The phenyl ring stabilizes the developing negative charge on the nitrogen during C–N bond cleavage, facilitating the formation of zwitterionic


-allyl palladium intermediates.
N-tert-Butyl:  Generally inert under standard conditions used for N-tosyl or N-aryl analogs. However, specific protocols using Pd(OAc)₂/PPh₃  at room temperature can force ring opening, often requiring high catalyst loading to overcome the lack of electronic activation.
B. Nickel-Catalyzed Cycloadditions

This is a critical differentiator. N-Phenyl substrates readily couple with isocyanates to form imidazolidinones. N-tert-Butyl substrates are often unreactive in thermal conditions but can be "switched on" using N-heterocyclic carbene (NHC) ligands.

FeatureN-Phenyl Vinyl AziridinesN-tert-Butyl Vinyl Aziridines
Thermal Reactivity Moderate (reacts with PhNCO at 100°C)Inert (No reaction with PhNCO thermally)
Ni-Catalyzed Ligand Works with standard NHCs (IMes)Requires bulky NHCs (ItBu)
Major Product Imidazolidinone (via C-N cleavage)Imidazolidinone (requires activation)
Side Reactions Aza-Cope rearrangementsC-C bond cleavage (rare, but observed)
C. Aza-[2,3]-Wittig Rearrangement

Here, the N-tert-butyl group is superior . The reaction requires a specific conformation to proceed through the envelope transition state. The bulky t-butyl group locks the nitrogen invertomer, favoring the necessary geometry for the rearrangement.

  • N-tert-Butyl: Yields >90% of cis-tetrahydropyridines.

  • N-Phenyl: Often gives lower yields or mixtures due to lack of steric directing power and competitive degradation pathways.

Quantitative Performance Data

The following table summarizes experimental yields from head-to-head or comparable studies.

Reaction ClassReagent/CatalystN-Phenyl YieldN-t-Butyl YieldKey Insight
[3+2] with PhNCO Thermal (100°C)38–65%0% (No Rxn) t-Butyl is thermally stable/inert.
[3+2] with PhNCO Ni(COD)₂ / IMes43%<10%Standard NHCs fail for bulky alkyls.
[3+2] with PhNCO Ni(COD)₂ / ItBu 60%83% Bulky ligand (ItBu) matches bulky substrate.
Aza-[2,3]-Wittig LDA / THF<50% (Variable)92% t-Butyl steric lock drives rearrangement.
Pd-Ring Opening Pd(OAc)₂ / PPh₃85%78%t-Butyl requires mild, specific Pd(II) sources.

Experimental Protocols

Protocol A: Ni-Catalyzed Coupling of N-t-Butyl Vinyl Aziridine

Best for: Overcoming the inertness of the t-butyl group to form imidazolidinones.

  • Catalyst Prep: In a glovebox, mix Ni(COD)₂ (0.05 equiv) and ItBu (1,3-di-tert-butylimidazol-2-ylidene, 0.05 equiv) in dry toluene. Stir for 20 min to generate the active catalyst.

  • Addition: Add N-tert-butyl-2-vinylaziridine (1.0 equiv) and Phenyl Isocyanate (1.2 equiv).

  • Reaction: Seal the vessel and heat to 50°C for 4-12 hours.

  • Workup: Filter through a silica plug to remove Ni residues. Concentrate and purify via flash chromatography (Hexanes/EtOAc).

    • Note: The use of ItBu is non-negotiable; smaller ligands (IMes) result in <10% yield for the t-butyl substrate.

Protocol B: Aza-[2,3]-Wittig Rearrangement of N-t-Butyl Vinyl Aziridine

Best for: Synthesizing tetrahydropyridines with high stereocontrol.

  • Substrate: Dissolve N-tert-butyl-2-vinyl-3-acetylaziridine in anhydrous THF (0.1 M).

  • Base: Cool to -78°C . Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 10 minutes.

  • Rearrangement: Allow the solution to warm to 0°C over 2 hours. The color typically shifts from yellow to orange.

  • Quench: Quench with saturated NH₄Cl solution.

  • Isolation: Extract with ether, dry over MgSO₄, and concentrate.

    • Result: This protocol typically yields the cis-2,6-tetrahydropyridine as a single diastereomer in >90% yield.

References

  • Coupling of Vinyl Aziridines and Isocyanates. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and Aza-[2,3]-Wittig Rearrangements of Vinylaziridines. Journal of Organic Chemistry. Available at: [Link]

  • Room Temperature Ring-Opening Cyclization Reactions of 2-Vinylaziridines. Journal of Organic Chemistry. Available at: [Link]

  • Palladium-Catalyzed Dynamic Kinetic Asymmetric Transformations of Vinyl Aziridines. Journal of the American Chemical Society. Available at: [Link]

  • Nickel-catalyzed reactions of vinyl aziridines and aziridinylen-ynes. National Institutes of Health (NIH). Available at: [Link]

Sources

Validation

C13 NMR data for 3,3-dimethylbut-1-en-1-yl moiety

The following guide is structured to serve as an advanced technical resource for researchers characterizing the 3,3-dimethylbut-1-en-1-yl moiety (also known as the tert-butylethenyl group). It moves beyond basic spectral...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured to serve as an advanced technical resource for researchers characterizing the 3,3-dimethylbut-1-en-1-yl moiety (also known as the tert-butylethenyl group). It moves beyond basic spectral listing to analyze the diagnostic utility of this bulky fragment in competitive structural elucidation.

The Diagnostic Power of the 3,3-Dimethylbut-1-en-1-yl Moiety in C NMR: A Comparative Technical Guide

Executive Summary & Technical Context

The 3,3-dimethylbut-1-en-1-yl moiety [


] represents a unique steric and electronic probe in organic synthesis. Often employed to introduce lipophilicity or restrict conformational freedom in drug candidates, its NMR signature is distinct from standard linear alkyl-alkenes or styrenyl systems.

For the analytical scientist, this moiety offers a "high-performance" structural handle: the steric bulk of the tert-butyl group induces significant deshielding on the


-alkenyl carbon and shielding  on the 

-alkenyl carbon, creating a wider spectral dispersion than seen in unbranched alternatives. This guide quantifies these shifts and provides a self-validating protocol for their detection.

Comparative Performance Analysis: C NMR Chemical Shifts

To objectively evaluate the "performance" of the 3,3-dimethylbut-1-en-1-yl group as a diagnostic marker, we compare its chemical shifts against two common alternatives: a linear alkyl chain (1-Hexene ) and a conjugated aromatic system (Styrene ).

Table 1: Comparative Chemical Shift Data (CDCl , ppm)
Carbon Position3,3-Dimethyl-1-butene (Target Moiety)1-Hexene (Linear Alkyl Control)Styrene (Conjugated Control)

(Target - Linear)
C2 (

to substituent)
149.3 (d)139.0 (d)136.9 (d)+10.3 ppm
C1 (

to substituent)
108.5 (t)114.2 (t)113.7 (t)-5.7 ppm
C3 (Attached C) 33.0 - 45.2 * (s)33.6 (t)137.6 (s)N/A
Methyls / Ring 29-30 (q)13-31 (multiple)126-128 (aromatic)Diagnostic Singlet

*Note: The quaternary carbon (C3) shift is highly sensitive to substitution at the C1 position. In the parent alkene, it appears deshielded (~45 ppm); in saturated derivatives, it relaxes toward ~32 ppm.

Key Diagnostic Performance Metrics
  • The "Alpha-Effect" Anomaly: The most powerful diagnostic indicator is the C2 signal at ~149 ppm . This is approx. 10 ppm downfield compared to linear 1-alkenes. This shift is driven by the steric compression (Van der Waals deshielding) and the strong inductive (+I) effect of the bulky tert-butyl group.

  • Spectral Isolation: Unlike linear alkyl chains which produce a "forest" of CH

    
     peaks in the 20–35 ppm range, the 3,3-dimethylbut-1-en-1-yl moiety condenses 9 protons into a single intense methyl carbon signal (~29 ppm) and a distinct quaternary singlet.
    
  • Resolution: The wide separation between C1 and C2 (~41 ppm gap) prevents overlap, making this moiety easier to identify in complex mixtures than styrenyl derivatives (gap ~23 ppm).

Mechanistic Visualization: Assignment Workflow

The following decision tree illustrates the logic flow for confirming the presence of this moiety in an unknown sample.

G Start Unknown Alkene Spectrum CheckMethyl Check 28-31 ppm region: Intense Singlet? Start->CheckMethyl CheckQuat Check 32-46 ppm region: Small Singlet (Cq)? CheckMethyl->CheckQuat Yes (3x CH3) Result_Lin Linear Alkyl / Other CheckMethyl->Result_Lin No (Multiplets) CheckAlkene Check Alkene Region: Large Gap (>35 ppm)? CheckQuat->CheckAlkene Yes CheckQuat->Result_Lin No Result_tBu Moiety Confirmed: 3,3-dimethylbut-1-en-1-yl CheckAlkene->Result_tBu Yes (C_alpha ~149, C_beta ~108) CheckAlkene->Result_Lin No (Gap < 25 ppm)

Caption: Logic workflow for distinguishing the 3,3-dimethylbut-1-en-1-yl moiety from linear or aromatic analogs using


C NMR markers.

Experimental Protocol: High-Fidelity Acquisition

Because the quaternary carbon (C3) has no attached protons, it suffers from long longitudinal relaxation times (


) and a lack of Nuclear Overhauser Effect (NOE) enhancement. Standard "quick" carbon scans often miss this peak.
Optimized Protocol for Bulky Alkenes

Objective: Visualize the low-intensity quaternary carbon and resolve the alkene coupling.

  • Sample Preparation:

    • Concentration: 50–80 mg in 0.6 mL solvent.

    • Solvent Choice: Use CDCl

      
        for standard comparison. Use C
      
      
      
      D
      
      
      (Benzene-
      
      
      ) if the alkene signals overlap with aromatic solvent impurities; the magnetic anisotropy of benzene often shifts the bulky alkene signals distinctively.
  • Instrument Parameters (400 MHz+):

    • Pulse Sequence: zgpg30 (Power-gated decoupling) is standard, but for quantitative detection of C3, use igated (Inverse Gated Decoupling) to suppress NOE if integration is required.

    • Relaxation Delay (D1): Set D1

      
       3.0 seconds . The quaternary carbon relaxes slowly; a short D1 (e.g., 1.0s) will saturate this signal, making it disappear into the noise.
      
    • Scans (NS): Minimum 512 scans (due to the lower sensitivity of the quaternary C).

    • Spectral Width: Ensure -10 to 180 ppm is covered.

  • Processing:

    • Line Broadening (LB): 1.0 - 2.0 Hz. A slightly higher LB helps boost the signal-to-noise ratio for the quaternary peak.

Structural Causality & Chemical Logic

Why does this moiety behave this way?

  • Steric Compression (Gamma Effect): The methyl carbons of the tert-butyl group are in a

    
    -position relative to the C1 alkene carbon. In rigid systems, this usually causes shielding. However, the dominant factor here is the deshielding of C2 .
    
  • Hyperconjugation: The C-C

    
     bonds of the tert-butyl group align with the 
    
    
    
    orbital of the alkene. This interaction (hyperconjugation) donates electron density, but the bulky nature prevents planar conjugation seen in styrene.
  • Validation: If you synthesize a derivative (e.g., adding a substituent at C1), the C2 signal will shift further, but the Quaternary C signal (33-45 ppm) will remain the "anchor" point of your assignment, invariant to most remote electronic changes.

Diagram: Steric & Electronic Environment

Caption: The tert-butyl group exerts a strong inductive and steric influence, heavily deshielding the alpha-carbon.

References

  • National Institute of Standards and Technology (NIST). 3,3-Dimethyl-1-butene Mass and NMR Data. NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. Compound Summary: (E)-1-Phenyl-3,3-dimethyl-1-butene. National Library of Medicine. Available at: [Link]

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 2010, 29(9), 2176–2179. Available at: [Link]

Sources

Comparative

Distinguishing cis and trans Isomers of N-Vinyl Aziridines: A Comprehensive Analytical Guide

As a Senior Application Scientist, I frequently encounter the challenge of stereochemical elucidation in highly strained heterocyclic systems. N-vinyl aziridines represent a uniquely reactive class of compounds, often se...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of stereochemical elucidation in highly strained heterocyclic systems. N-vinyl aziridines represent a uniquely reactive class of compounds, often serving as pivotal intermediates in cascade transformations, such as strain-release ring expansions to form pyrrolines and azepines[1]. Because the spatial orientation of the substituents on the three-membered ring strictly dictates the stereochemical trajectory of these downstream reactions, distinguishing between the cis and trans isomers is not merely an analytical exercise—it is a fundamental prerequisite for rational synthetic design and drug development.

This guide provides an objective, data-driven comparison of the analytical methodologies used to differentiate cis and transN-vinyl aziridines, grounded in physical chemistry principles and self-validating experimental protocols.

Comparative Analysis of Analytical Methodologies

To confidently assign stereochemistry, researchers must move beyond single-point data and employ orthogonal analytical techniques. Below is a comparative evaluation of the primary methods used in the field.

Analytical MethodDiagnostic FeatureCausality / Physical BasisAccuracy / ReliabilitySample Requirement
1D

H NMR

Coupling Constants
Karplus curve inversion in 3-membered ringsHigh (Gold Standard)~5-10 mg, non-destructive
2D NOESY/ROESY NOE Cross-peaks

distance dependence of dipole-dipole relaxation
High (Orthogonal Validation)~10-15 mg, non-destructive
HPLC / GC Retention Time (

)
Dipole moment and steric bulk affecting partitioningModerate (Requires standards)<1 mg, destructive (GC)
X-Ray Crystallography Electron Density MapDirect observation of atomic coordinates in solid stateAbsolute (Definitive)Single crystal, pure isomer
The Mechanistic Causality of NMR Differentiation

The gold standard for distinguishing aziridine isomers is 1D


H NMR spectroscopy, specifically the analysis of vicinal coupling constants (

) between the protons on the aziridine ring[2].

In typical acyclic or unstrained cyclic systems, the Karplus equation dictates that trans (antiperiplanar) protons exhibit larger coupling constants than cis (synclinal) protons. However, in the highly constrained geometry of a three-membered aziridine ring, this relationship is fundamentally inverted[3].

  • Cis Isomer Causality : The dihedral angle between the cis protons is rigidly locked near 0°. This geometry corresponds to a local maximum on the Karplus curve, maximizing orbital overlap and resulting in a larger coupling constant, typically in the range of 6–9 Hz [2][4].

  • Trans Isomer Causality : The dihedral angle between the trans protons is forced into the 110°–144° range. This angle falls near the minimum of the Karplus curve, significantly reducing orbital overlap and yielding a smaller coupling constant of 2–5 Hz [2].

Furthermore, the N-vinyl group introduces an anisotropic shielding cone. Depending on the nitrogen inversion state and the preferred rotamer of the vinyl group, the chemical shifts of the cis and trans protons will experience differential shielding, making high-field NMR (≥400 MHz) essential for accurate


-value extraction.
Quantitative Diagnostic Summary
IsomerTypical Dihedral Angle (°)

Coupling Constant (Hz)
NOE Cross-Peak IntensityRelative Polarity (Normal Phase)
Cis ~ 0°6 – 9 HzStrongHigher (Later

)
Trans ~ 110° – 144°2 – 5 HzWeak / AbsentLower (Earlier

)
Visual Workflow: Orthogonal Validation Strategy

To ensure scientific integrity, stereochemical assignments should never rely on a single parameter. The following workflow illustrates a self-validating logic system where 1D NMR findings are orthogonally confirmed by 2D NOESY.

G Mix N-Vinyl Aziridine Isomeric Mixture NMR 1D 1H NMR Spectroscopy Mix->NMR Coupling Evaluate 3J Coupling (Karplus Relationship) NMR->Coupling Cis Cis Isomer (3J = 6–9 Hz) Coupling->Cis Dihedral ~0° Trans Trans Isomer (3J = 2–5 Hz) Coupling->Trans Dihedral ~110-144° NOESY 2D NOESY Validation (Through-Space NOE) Cis->NOESY Strong Cross-Peak Trans->NOESY Weak/No Cross-Peak

Workflow for distinguishing cis and trans N-vinyl aziridines using orthogonal NMR techniques.

Self-Validating Experimental Protocols
Protocol A: NMR Acquisition and Orthogonal NOESY Validation

Rationale: Aziridines are highly susceptible to acid-catalyzed ring opening[1]. Standard chloroform-


 (

) often contains trace DCl, which can degrade the sample or induce unwanted isomerization before analysis.
  • Solvent Neutralization : Pass 0.6 mL of

    
     through a short plug of basic alumina immediately prior to use.
    
  • Sample Preparation : Dissolve 5–10 mg of the purified N-vinyl aziridine in the neutralized

    
    . Transfer the solution to a high-quality 5 mm NMR tube.
    
  • 1D

    
    H Acquisition : Acquire the spectrum at ≥400 MHz to ensure sufficient dispersion of the aziridine ring multiplet signals[2]. Use a relaxation delay (d1) of at least 2 seconds for accurate integration.
    
  • 
    -Value Extraction (Check 1) : Identify the aziridine ring protons (typically between 1.5–3.5 ppm). Extract the vicinal coupling constants. Tentatively assign the isomer with 
    
    
    
    ≈ 7.5 Hz as cis and the isomer with
    
    
    ≈ 2.5 Hz as trans[2][4].
  • 2D NOESY Validation (Check 2) : To validate the 1D assignment, acquire a 2D NOESY spectrum with a mixing time of 300–500 ms.

    • Validation Criteria: If the tentative cis assignment is correct, a strong NOE cross-peak must be observed between the two vicinal ring protons due to their spatial proximity (

      
       Å). If the assignment is trans, this cross-peak will be absent or extremely weak (
      
      
      
      Å). A contradiction between the
      
      
      -value and the NOE data indicates signal overlap, requiring further 2D experiments (e.g., HSQC).
Protocol B: Chromatographic Separation and Peak Assignment

Rationale: Once the isomers are identified via NMR, their relative ratio in a synthetic mixture must be quantified. HPLC provides higher throughput and accuracy for ratio determination than NMR integration, provided the peaks are correctly assigned[2].

  • Column Selection : Utilize a standard normal-phase silica column (e.g., 250 x 4.6 mm, 5 µm). The cis isomer generally possesses a larger net dipole moment than the trans isomer, leading to stronger interactions with the polar stationary phase.

  • Mobile Phase : Isocratic elution using Hexane/Ethyl Acetate (e.g., 90:10 v/v). Flow rate: 1.0 mL/min.

  • Detection : Monitor via UV absorbance at 220–254 nm. The N-vinyl conjugation provides a strong chromophore.

  • Peak Assignment (Self-Validation) : Run the crude mixture to establish baseline resolution. Next, spike the mixture with a small aliquot of the NMR-validated cis isomer. The peak that exhibits area enhancement is definitively assigned as the cis isomer, allowing for accurate quantification of the cis/trans ratio in subsequent synthetic runs.

References
  • Unprotected Vinyl Aziridines: Facile Synthesis and Cascade Transformations [1]. Organic Letters - ACS Publications. URL:

  • Bonding in Functionalized Aziridines: Nitrogen-15 and Carbon-13 Studies [3]. Core.ac.uk. URL:

  • US6258960B1 - Catalytic asymmetric synthesis of chiral aziridines [2]. Google Patents. URL:

  • Highly cis-selective synthesis of iodo-aziridines using diiodomethyllithium and in situ generated N-Boc-imines [4]. RSC Publishing. URL:

Sources

Validation

Validation of aziridine ring integrity by NMR

Validation of Aziridine Ring Integrity: A Comparative Technical Guide (NMR vs. LC-MS) Executive Summary In drug development, the aziridine ring is a "high-reward, high-risk" pharmacophore.

Author: BenchChem Technical Support Team. Date: March 2026

Validation of Aziridine Ring Integrity: A Comparative Technical Guide (NMR vs. LC-MS)

Executive Summary

In drug development, the aziridine ring is a "high-reward, high-risk" pharmacophore. Its inherent ring strain (~26 kcal/mol) makes it a potent alkylating agent (e.g., Mitomycin C, Thiotepa) but also renders it notoriously unstable during analysis.

A common pitfall in medicinal chemistry is the "False Negative Integrity Check." Researchers often rely on LC-MS to confirm product identity, only to observe a mass corresponding to the hydrolyzed amino-alcohol product due to in-source fragmentation or acidic mobile phases. This guide objectively compares Nuclear Magnetic Resonance (NMR) against Liquid Chromatography-Mass Spectrometry (LC-MS) , establishing NMR as the definitive method for validating ring integrity.

Part 1: The degradation Mechanism

Understanding the failure mode is critical for selecting the right validation tool. Aziridines undergo solvolysis rapidly in the presence of trace acids or nucleophilic solvents.

AziridineDegradation Figure 1: Acid-catalyzed ring opening mechanism leading to analytical artifacts. Aziridine Intact Aziridine (Strained Ring) Protonation N-Protonation (Acid Catalysis) Aziridine->Protonation H+ Transition Activated Aziridinium Ion Protonation->Transition Product Ring-Opened Product Transition->Product + Nu- Nucleophile Nucleophilic Attack (H2O / ROH / Cl-) Nucleophile->Transition

Part 2: NMR – The Gold Standard for Integrity

NMR is the only non-destructive method that provides direct structural evidence of the 3-membered ring's existence in solution.

The Physics of Upfield Shifts

The magnetic anisotropy of the strained ring creates a shielding cone. Consequently, aziridine protons and carbons resonate significantly upfield compared to their acyclic amine counterparts.

  • 1H NMR: Ring protons typically appear between 1.0 – 3.0 ppm . Upon ring opening, these shift downfield (deshielded) to 3.5 – 5.0 ppm due to the loss of ring strain and proximity to electronegative heteroatoms in an acyclic chain.

  • 13C NMR: Ring carbons resonate at 20 – 40 ppm . A shift to > 50 ppm is a diagnostic red flag for ring opening.

Coupling Constants: The "Inversion" Rule

A critical "Expert Insight" often missed is the magnitude of vicinal coupling constants (


). In flexible acyclic chains or 6-membered rings, 

. In 3-membered rings (aziridines, epoxides), this rule is inverted.
Geometry3-Membered Ring (

Hz)
Alkenes/Acyclic (

Hz)
Cis (

)
6 – 10 Hz (Larger)6 – 12 Hz (Smaller)
Trans (

)
2 – 5 Hz (Smaller)12 – 18 Hz (Larger)

Diagnostic Check: If you observe a doublet with a


 value of 15 Hz, your ring is likely opened (forming an alkene or free chain). If you see a distinct doublet with 

Hz (trans) and

Hz (cis), the ring is intact.
Self-Validating Experimental Protocol

Objective: Prevent in-tube degradation during acquisition.

  • Solvent Selection: Avoid

    
     unless neutralized. Commercial 
    
    
    
    is often acidic (HCl formation).
    • Recommendation: Use

      
       (Benzene-d6)  or 
      
      
      
      filtered through basic alumina.
  • Preparation: Filter the solvent through a small plug of basic alumina directly into the NMR tube immediately before adding the sample.

  • Acquisition: Run a standard 1H scan. If stability is , run a time-course experiment (t=0, t=1h, t=12h) to confirm signal integration remains constant.

Part 3: LC-MS – The High-Sensitivity Trap

While indispensable for mass confirmation, LC-MS is prone to generating false positives for aziridine degradation.

The Artifact Problem
  • Acidic Mobile Phases: Standard reverse-phase methods use 0.1% Formic Acid or TFA. This creates the exact conditions required to hydrolyze the aziridine on the column.

  • In-Source Fragmentation: Even with neutral mobile phases, the heat and voltage of Electrospray Ionization (ESI) can shatter the fragile ring, showing an

    
     peak (ring-opened) even if the sample was pure.
    
When to Use LC-MS

Use LC-MS only for trace impurity detection (e.g., detecting starting material), not for confirming the ring's survival. If used, employ high-pH mobile phases (e.g., 10mM Ammonium Bicarbonate, pH 10) to stabilize the nitrogen base.

Part 4: Comparative Performance Analysis

FeatureNMR (1H / 13C) LC-MS (ESI) IR Spectroscopy
Primary Utility Structural Proof (Ring Integrity)Mass ConfirmationFunctional Group Check
Ring Signal Distinct Upfield Shift (1-3 ppm)Indirect (Mass only)Weak C-N stretch (unreliable)
Risk of Artifacts Low (if solvent is neutral)High (Acidic hydrolysis/Fragmentation)Low
Sensitivity Low (requires ~1-5 mg)High (requires <1 µg)Medium
Quantification Precise (qNMR)Semi-quantitativeQualitative
Throughput Low (5-10 mins/sample)High (2 mins/sample)High

Part 5: Validation Workflow

Follow this decision tree to validate your aziridine product.

ValidationWorkflow Figure 2: Logical workflow for confirming aziridine ring integrity via NMR. Start Synthesized Aziridine Candidate SolventCheck Is Solvent Neutral? (Avoid Acidic CDCl3) Start->SolventCheck AcquireNMR Acquire 1H NMR (C6D6 or Basic Alumina CDCl3) SolventCheck->AcquireNMR Yes CheckShifts Check Chemical Shifts: Protons < 3.0 ppm? AcquireNMR->CheckShifts CheckCoupling Check Coupling: J_cis (6-10Hz) > J_trans (2-5Hz)? CheckShifts->CheckCoupling Yes (Upfield) ResultOpened FAILED: Ring Opened/Degraded CheckShifts->ResultOpened No (Downfield >3.5ppm) ResultIntact VALIDATED: Ring Intact CheckCoupling->ResultIntact Yes (Inverted J) CheckCoupling->ResultOpened No (Standard Alkene J)

References

  • Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. (2023).

  • Comparison of LC-NMR and Conventional NMR for Structure Elucidation in Drug Metabolism Studies. Current Drug Metabolism. (2008).

  • Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants. BenchChem Technical Guides. (2025).

  • 1H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. Magnetic Resonance in Chemistry.

  • NMR Coupling Constants: 3-Membered Rings. Iowa State University Chemical Instrumentation Facility.

Comparative

Comparative Rate of Rearrangement for Bulky Vinyl Aziridines: A Technical Guide

Vinyl aziridines are highly strained, versatile building blocks in organic synthesis. The release of their ~26 kcal/mol ring strain provides a powerful thermodynamic driving force for ring-expansion reactions, enabling t...

Author: BenchChem Technical Support Team. Date: March 2026

Vinyl aziridines are highly strained, versatile building blocks in organic synthesis. The release of their ~26 kcal/mol ring strain provides a powerful thermodynamic driving force for ring-expansion reactions, enabling the synthesis of complex N-heterocycles such as 3-pyrrolines, pyrrolizidines, and azepines. However, the kinetic rate and regiochemical outcome of these rearrangements are profoundly influenced by steric bulk—both on the aziridine ring (e.g., N-protecting groups) and on tethered substituents.

This guide objectively compares the performance of leading catalytic systems for the rearrangement of bulky vinyl aziridines, analyzing how steric profiles dictate reaction kinetics, and provides self-validating experimental protocols for drug development professionals and synthetic chemists.

Mechanistic Causality: How Steric Bulk Dictates Reactivity

The rearrangement of vinyl aziridines typically proceeds via C–N bond cleavage followed by cyclization or sigmatropic shifts. The steric bulk of the substrate plays a dual role: it can either pre-organize the molecule into a reactive conformation (accelerating the reaction) or sterically hinder catalyst coordination (stalling the reaction).

N-Protecting Group Bulk in Cu(II) Catalysis

In Lewis acid-catalyzed [1,3]-sigmatropic rearrangements, the electron density and steric profile of the N-protecting group are critical. Research by Brichacek et al. demonstrates that bulky, electron-rich phthalimide (Phth) protected aziridines rearrange significantly faster than their tosyl (Ts) protected counterparts[1]. The Causality: The bulky Phth group restricts the conformational freedom of the aziridine, enforcing a geometry that accelerates the Cu(II)-promoted C–N bond cleavage. Furthermore, the electron-rich nature of the Phth group stabilizes the developing positive charge during the transition state better than the strongly electron-withdrawing Ts group.

Tether Substitution and the Thorpe-Ingold Anomaly in Pd/Au Catalysis

In Pd/Au dual-catalyzed carboaminations, tethered alkenes undergo cyclization to form bicyclic pyrrolizidines. Hirner et al. noted a counterintuitive steric effect: while standard bulky alkyl substitutions (e.g., adamantyl, cyclohexyl) are well-tolerated and proceed with high yields, a gem-dimethyl group substitution on the tether resulted in no reaction [2]. The Causality: Typically, gem-dimethyl groups accelerate cyclization via the Thorpe-Ingold effect. However, in this specific dual-catalytic mechanism, the gem-dimethyl group sterically clashes with the bulky gold/palladium intermediates during the critical transmetalation step, leading to a diminished Thorpe-Ingold effect that effectively halts the cyclization rate.

Comparative Analysis of Catalytic Systems

To objectively evaluate alternative methodologies, we must compare how different catalysts handle steric bulk.

  • System A: Cu(hfacac)₂ Catalysis. Excellent for simple [1,3]-sigmatropic ring expansions. The electron-withdrawing hfacac (hexafluoroacetylacetonate) ligands increase the Lewis acidity of the Cu(II) center, accelerating the activation of bulky N-protected aziridines [1].

  • System B: Pd/Au Dual Catalysis. Ideal for complex carboaminations. The gold catalyst azaphilically activates the aziridine, making it a better electrophile for Pd(0) oxidative addition. This synergistic dual-activation bypasses the high activation barrier typically associated with bulky, unactivated aziridines [2].

  • System C: Ni/NHC Catalysis. Utilizes N-heterocyclic carbenes (NHCs). The extreme steric bulk of the NHC ligand dictates the reaction pathway, favoring β-hydride elimination or reductive elimination to form azepines or pyrrolines from highly bulky N-trityl aziridines [3].

Quantitative Comparison of Rearrangement Rates & Conditions
Catalytic SystemSubstrate Steric ProfileMajor ProductTime / TempYieldKinetic Observation
Cu(hfacac)₂ (5 mol%)N-Phthalimide (Bulky,

-rich)
3-Pyrroline1-2 h / 80°C>90%Rapid rearrangement due to favorable steric pre-organization.
Cu(hfacac)₂ (5 mol%)N-Tosyl (Less bulky,

-poor)
3-Pyrroline4-8 h / 80°C75-85%Slower rate compared to Phth-protected substrates.
Pd₂dba₃ / (CAAC)AuCl Tethered Alkene (Cyclohexyl)Pyrrolizidine12 h / 25°C56%Moderate rate; transmetalation proceeds smoothly despite bulk.
Pd₂dba₃ / (CAAC)AuCl Tethered Alkene (gem-dimethyl)N/A24 h / 25°C0%Reaction stalled; steric clash prevents Pd/Au transmetalation.
Ni(COD)₂ / NHC N-Trityl (Highly bulky)Azepine16 h / 80°C66%Bulky NHC ligands force the expansion to the 7-membered ring.

Mechanistic & Workflow Visualizations

G cluster_Cu Cu(II) Catalysis cluster_PdAu Pd/Au Dual Catalysis VA Bulky Vinyl Aziridine Cu_Int Cu(II)-Coordinated Intermediate VA->Cu_Int Lewis Acid Activation Au_Act Au-Activated Aziridinium Ion VA->Au_Act Azaphilic Au(I) Activation Pyrroline 3-Pyrroline (Ring Expanded) Cu_Int->Pyrroline [1,3]-Sigmatropic Rearrangement Pd_Ins Pd(0) Oxidative Addition Au_Act->Pd_Ins C-N Bond Cleavage Pyrrolizidine Pyrrolizidine (Bicyclic) Pd_Ins->Pyrrolizidine Transmetalation & Cyclization

Mechanistic divergence of vinyl aziridine rearrangements under Cu(II) vs. Pd/Au dual catalysis.

Step-by-step experimental workflow for kinetic monitoring of vinyl aziridine rearrangements.

Experimental Protocols: Self-Validating Systems

To accurately compare the rate of rearrangement across different bulky substrates, kinetic monitoring via in situ NMR is the gold standard.

Protocol A: Cu(II)-Catalyzed Kinetic NMR Study [1]

Objective: Determine the first-order rate constant (


) for the rearrangement of N-Phth vs. N-Ts vinyl aziridines.
  • Preparation: Synthesize and purify the target bulky vinyl aziridine (>99% purity required to prevent catalyst poisoning).

  • Reaction Setup: In an inert-atmosphere glovebox, dissolve the vinyl aziridine to a concentration of 0.1 M in anhydrous CDCl₃. Add 5 mol% of Cu(hfacac)₂.

    • Causality Check: CDCl₃ is chosen not just for locking, but because it is a non-coordinating solvent that does not compete with the aziridine for the Cu(II) Lewis acidic sites.

  • Kinetic Monitoring: Transfer the solution to a J. Young NMR tube. Heat the tube to 80°C within the NMR spectrometer. Acquire ¹H NMR spectra every 15 minutes.

  • Self-Validation: This protocol is self-validating. The stoichiometric disappearance of the aziridine multiplet (typically ~2.5 ppm) must strictly correlate with the appearance of the 3-pyrroline alkene signals (~5.8 ppm). Any deviation in this mass balance immediately indicates competing side reactions (e.g., polymerization), invalidating the kinetic run.

Protocol B: Pd/Au Dual-Catalyzed Carboamination [2]

Objective: Execute the rearrangement of sterically hindered tethered alkenyl vinyl aziridines.

  • Catalyst Activation: In a vial, combine 5 mol% (CAAC)AuCl and 5 mol% NaBArF in CD₂Cl₂ to generate the active cationic gold species in situ.

  • Substrate Addition: Add 2.5 mol% Pd₂dba₃, followed by the bulky vinyl aziridine (0.1 M). Stir at room temperature.

  • Validation & Isolation: Monitor via TLC. The reaction is complete when the starting material is consumed. The synergy of the dual catalysts ensures that even bulky substrates (like adamantyl-substituted tethers) achieve >80% yield without requiring elevated temperatures.

References

  • Brichacek, M., Lee, D., & Njardarson, J. T. (2008). "Lewis acid catalyzed [1,3]-sigmatropic rearrangement of vinyl aziridines." Organic Letters, 10(21), 5023-5026. URL:[Link]

  • Hirner, J. J., Roth, K. E., Shi, Y., & Blum, S. A. (2012). "Mechanistic Studies of Azaphilic versus Carbophilic Activation by Gold(I) in the Gold/Palladium Dual-Catalyzed Rearrangement of Alkenyl Vinyl Aziridines." Organometallics, 31(19). URL:[Link]

  • Zuo, G., Zhang, K., & Louie, J. (2008). "Nickel-catalyzed reactions of vinyl aziridines and aziridinylen-ynes." Tetrahedron Letters, 49(48), 6797-6799. URL:[Link]

Validation

Technical Characterization Guide: Impurity Profiling in N-Vinylation

This guide serves as a technical resource for the characterization of impurities in N-vinylation reactions. It moves beyond standard purity assessments to focus on the specific structural and chemical challenges inherent...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the characterization of impurities in N-vinylation reactions. It moves beyond standard purity assessments to focus on the specific structural and chemical challenges inherent to N-vinyl bond formation, such as regioselectivity (N- vs. C-vinylation) and hydrolytic instability.

Executive Summary

The synthesis of N-vinyl heterocycles (e.g., N-vinylindoles, N-vinylimidazoles, N-vinylpyrrolidones) is critical for polymerization and pharmaceutical intermediates.[1] However, the electron-rich nature of the enamine moiety makes these compounds prone to hydrolysis and polymerization , while the reaction mechanism often competes with C-vinylation or isomerization .

This guide compares the impurity profiles of the three dominant synthetic routes and provides self-validating analytical protocols to distinguish the desired N-vinyl product from its mimetic impurities.

Part 1: Comparative Impurity Profiling

The choice of synthetic route dictates the impurity profile. A "one-size-fits-all" analytical method fails because the nature of the contaminants changes fundamentally between methods.

Comparative Matrix: Synthetic Routes vs. Impurity Signatures
FeatureMethod A: Base-Mediated Acetylene Addition (Reppe Chemistry)Method B: Metal-Catalyzed Cross-Coupling (Cu/Pd Catalysis)Method C: Metal-Free Addition-Elimination (Vinyl Sulfonium/Selenone)
Primary Mechanism Nucleophilic addition to alkyne (high pressure/temp).Buchwald-Hartwig type C-N coupling.Michael addition followed by elimination.
Dominant Impurity Polymer/Oligomers (due to thermal initiation) & Hydrolysis products (acetaldehyde).[1]C-Vinyl Isomers (Regio-isomers) & Homocoupling biaryls.[1]Elimination Byproducts (Sulfides/Selenides) & unreacted electrophile.
Trace Impurities Methyl acetylene, acetone, butanediol derivatives.[1]Residual Ligands (e.g., DMAP, Phenanthroline), Metal (Cu/Pd).Conjugate addition adducts (Michael adducts without elimination).
Analytical Challenge Detecting high MW oligomers (GPC required) and volatile aldehydes.Separating N-vinyl vs. C-vinyl isomers (requires specialized HPLC).Removing sulfur/selenium residues (requires elemental analysis).
Typical Purity 95-98% (requires distillation).[1]>99% (after column chromatography).90-95% (crude often requires recrystallization).
Mechanistic Insight: The C-Vinyl vs. N-Vinyl Competition

In metal-catalyzed pathways (Method B), the metal center can coordinate to the carbon of the heterocycle (C-H activation) rather than the nitrogen, leading to thermodynamically stable C-vinyl isomers. These isomers have identical mass (MW) to the product, rendering standard LC-MS insufficient for differentiation without chromatographic resolution.

Part 2: Visualizing the Impurity Pathways

The following diagram illustrates the divergence points where impurities are generated during the reaction and storage phases.

NVinylationPathways Reactants Azole/Amide + Vinyl Source Intermediate Metal-Amido Complex Reactants->Intermediate Catalyst/Base Product N-Vinyl Product Intermediate->Product Reductive Elimination (Kinetic Control) CVinyl C-Vinyl Isomer (Thermodynamic Trap) Intermediate->CVinyl Isomerization / C-H Activation Homocouple Biaryl / 1,3-Diene Intermediate->Homocouple Side Reaction Hydrolysis Amide/Amine + Acetaldehyde Product->Hydrolysis H2O / Acid (Storage Degradation) Polymer Oligomers/ Polymers Product->Polymer Heat / Light / Radical Initiator

Caption: Mechanistic divergence showing the origin of C-vinyl isomers (reaction) vs. hydrolysis/polymerization products (process/storage).

Part 3: Advanced Analytical Protocols

To ensure scientific integrity, these protocols are designed as self-validating systems . Each step includes a "Check Point" to verify the data's reliability.

Protocol 1: Regioisomer Separation via π-Electron Selective HPLC

Target: Distinguishing N-vinyl (kinetic) from C-vinyl (thermodynamic) isomers.

Standard C18 columns often fail to separate positional isomers of vinyl azoles due to similar hydrophobicity. This protocol uses a Phenyl-Hexyl or Phenyl-Hydride stationary phase, which exploits


 interactions with the aromatic heterocycle.
  • Column : Phenyl-Hexyl (e.g., 150 x 4.6 mm, 3 µm).[1]

  • Mobile Phase :

    • A: Water + 0.1% Formic Acid (Suppresses silanol activity).

    • B: Acetonitrile (MeCN).[2]

  • Gradient :

    • 0-2 min: 5% B (Isocratic hold to elute polar hydrolysis products).

    • 2-15 min: 5%

      
       60% B (Shallow gradient for isomer resolution).
      
    • 15-20 min: 60%

      
       95% B (Wash lipophilic oligomers).
      
  • Detection : UV at 254 nm (aromatic core) and 220 nm (vinyl double bond).[1]

  • Self-Validation Check :

    • Resolution Test: The resolution (

      
      ) between the N-vinyl and C-vinyl peak must be 
      
      
      
      .[1]
    • UV Ratio: Compare the A220/A254 ratio. N-vinyl compounds typically show a distinct hyperchromic shift at 220 nm due to conjugation compared to C-vinyl isomers.

Protocol 2: Absolute Purity via Quantitative NMR (qNMR)

Target: Quantification of total vinyl content and detection of non-chromatographic impurities (e.g., oligomers).

Chromatography can miss high molecular weight oligomers (which stick to the column) or volatile solvents. qNMR provides a molar-based absolute purity.

  • Solvent : DMSO-

    
     (Preferred over CDCl
    
    
    
    to prevent acid-catalyzed hydrolysis of the enamine during analysis).[1]
  • Internal Standard (IS) : 1,3,5-Trimethoxybenzene or Dimethyl sulfone (Must have high purity, non-volatile, and non-overlapping signals).[1]

  • Relaxation Delay (

    
    ) : Set to 
    
    
    
    of the slowest relaxing nucleus (typically 30-60 seconds) to ensure full magnetization recovery.[1]
  • Acquisition :

    • Pulse angle: 90°.

    • Scans: Minimum 16 (for S/N > 250:1).

    • Spectral Width: 20 ppm (to catch all exchangeables).[1]

  • Calculation :

    
    
    (Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = weighed mass,
    
    
    = Purity)[3]
  • Self-Validation Check :

    • Integrate the vinyl protons (

      
      ).[1] They should integrate to 1:1:1. Deviation indicates polymerization (broadening) or hydrolysis (loss of signal).[1]
      
Protocol 3: Trace Volatile Analysis via Headspace GC-MS

Target: Hydrolysis byproducts (Acetaldehyde, Pyrrolidone) and residual solvents.

Direct injection of N-vinyl compounds into a hot GC inlet can induce thermal polymerization, fouling the liner and giving false low purity. Headspace sampling avoids this matrix effect.

  • Sample Prep : Dissolve 50 mg sample in 1 mL high-boiling solvent (e.g., DMAc or DMI) in a crimped headspace vial.

  • Incubation : 80°C for 15 mins (Mild heat prevents thermal degradation of the N-vinyl product).

  • GC Parameters :

    • Column: DB-624 (designed for volatiles).[1]

    • Split Ratio: 20:1.

    • Temp Program: 40°C (hold 5 min)

      
       240°C.
      
  • MS Detection : SIM mode monitoring m/z 44 (Acetaldehyde) and m/z 85 (Pyrrolidone).[1]

  • Self-Validation Check :

    • Linearity: Spike the sample with known acetaldehyde concentrations. Recovery must be 90-110%. If recovery is >110%, the method itself is degrading the sample (generating acetaldehyde in situ).

References
  • Mondal, K., et al. (2023).[1] "CuF2/DMAP-Catalyzed N-Vinylation: Scope and Mechanistic Study." Organic Letters. Available at: [Link]

  • Taillefer, M., et al. (2006). "Mild copper-catalyzed vinylation reactions of azoles and phenols with vinyl bromides." Chemistry - A European Journal. Available at: [Link]

  • Santi, M., et al. (2023). "Vinylation of N-Heteroarenes through Addition/Elimination Reactions of Vinyl Selenones." Molecules. Available at: [Link][1]

  • Emery Pharma. (2024).[1] "A Guide to Quantitative NMR (qNMR)." Available at: [Link]

  • Trout, G., et al. (2011). "Pyrolysis-gas chromatography-mass spectrometry for studying N-vinyl-2-pyrrolidone-co-vinyl acetate copolymers." Journal of Analytical and Applied Pyrolysis. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(3,3-Dimethylbut-1-en-1-yl)aziridine: Proper Disposal &amp; Deactivation Procedures

Topic: 1-(3,3-Dimethylbut-1-en-1-yl)aziridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide Executive Summary & Core Directive 1-(3,3...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1-(3,3-Dimethylbut-1-en-1-yl)aziridine Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals Format: Operational Technical Guide

Executive Summary & Core Directive

1-(3,3-Dimethylbut-1-en-1-yl)aziridine is a high-energy, reactive alkylating agent containing a strained aziridine ring and a vinyl functionality. Its structural features present dual hazards: cytotoxicity/mutagenicity (via DNA alkylation) and exothermic polymerization (via the vinyl group).

Primary Disposal Directive: The only acceptable method for bulk disposal is high-temperature incineration via a licensed hazardous waste contractor. Chemical deactivation is reserved strictly for trace residues, glassware cleaning, and emergency spill control .

Immediate Hazard Classification:

  • Health: Acute Toxin (Inhalation/Dermal), Carcinogen/Mutagen (Suspected), Corrosive (Eye/Skin).

  • Physical: Flammable Liquid, Polymerization Hazard.

Technical Safety Profile & Mechanism of Toxicity

To handle this compound safely, one must understand why it is dangerous. The aziridine ring is highly strained (~27 kcal/mol), making it a potent electrophile.

Mechanism of Action[1][2][3]
  • DNA Alkylation: The aziridine nitrogen can be protonated in physiological pH, facilitating nucleophilic attack by DNA bases (e.g., Guanine N7) on the ring carbons. This leads to cross-linking and apoptosis.

  • Vinyl Reactivity: The 3,3-dimethylbut-1-en-1-yl group adds conjugation. While the tert-butyl group provides steric protection, the vinyl system can undergo radical polymerization or Michael-type additions, releasing significant heat.

Quantitative Hazard Data
PropertyValue/ClassificationCritical Note
Flash Point < 23°C (Est.)Handle as Flammable Class IB/IC.
Boiling Point ~50-60°C (Est. at reduced pressure)High volatility; inhalation risk is severe.
Reactivity HighViolent reaction with acids and oxidizers.
Toxicity LD50 < 50 mg/kg (Oral, Rat - Analogous)Treat as "Fatal if Swallowed."

Personal Protective Equipment (PPE) Matrix

Trustworthiness Check: Standard nitrile gloves are insufficient for prolonged contact with aziridines due to permeation.

  • Respiratory: NIOSH-certified full-face respirator with organic vapor cartridges (OV) or powered air-purifying respirator (PAPR). All work must occur in a Class II Biological Safety Cabinet or Chemical Fume Hood.

  • Dermal (Hands): Double-gloving is mandatory.

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer:Laminate film (Silver Shield/4H) or Butyl Rubber.

  • Body: Tyvek® lab coat or chemical-resistant apron.

  • Eyes: Chemical splash goggles (if not wearing a full-face respirator).

Chemical Deactivation Protocol (Quenching)

Scope: This protocol is for glassware rinsing, trace residue destruction, and spill neutralization . Do NOT use this for bulk waste (>10 mL) without external cooling and rigorous temperature monitoring.

The Principle: Acid-catalyzed ring opening. The strained aziridine ring is opened by a nucleophile (chloride or water) in the presence of acid, converting the toxic aziridine into a stable, non-alkylating


-amino alcohol or chloride.
Reagents Required[2][4][5][6][7][8][9]
  • Quenching Solution: 1 M Hydrochloric Acid (HCl) or 10% Acetic Acid.

  • Neutralizer: Sodium Bicarbonate (

    
    ) or Sodium Hydroxide (NaOH).
    
  • Solvent: Methanol or Ethanol (to solubilize the organic aziridine).

Step-by-Step Procedure
  • Preparation: Place the contaminated glassware or vessel in a fume hood.

  • Dilution: If the residue is concentrated, dilute with Methanol (ratio 1:10).

  • Acidification (The Kill Step):

    • Slowly add 1 M HCl to the residue.

    • Stoichiometry: Ensure at least 10 equivalents of acid per equivalent of aziridine.

    • Observation: The reaction is exothermic. If the solution boils, stop addition and cool in an ice bath.

    • Mechanism:[1][2] The acid protonates the nitrogen, triggering ring opening by

      
       or 
      
      
      
      .
  • Reaction Time: Allow the mixture to stir or stand for 24 hours . This ensures complete destruction of the ring and polymerization of the vinyl group if it occurs.

  • Verification (Optional but Recommended): Check pH to ensure it remains acidic (pH < 2).

  • Neutralization: Once the reaction time is complete, slowly neutralize the solution with Sodium Bicarbonate until pH is 6–8.

  • Final Disposal: The resulting solution (containing ammonium salts and hydrolyzed byproducts) should be labeled as "Deactivated Aziridine Waste" and disposed of via chemical waste streams.

Emergency Spill Management

Scenario: A 50 mL bottle drops and shatters in the fume hood.

  • Evacuate & Alert: Clear the immediate area. Alert safety officers.

  • Isolate: Close the fume hood sash. If outside a hood, evacuate the lab immediately due to inhalation toxicity.

  • Entry: Re-enter only with Full-Face Respirator and Silver Shield gloves.

  • Containment: Dike the spill with absorbent pads or vermiculite.

  • Deactivation (In-situ):

    • Gently pour 1 M Sulfuric Acid or 1 M HCl over the absorbent material.

    • Alternative: A solution of Sodium Thiosulfate (10% aq) is also effective for alkylating agents, acting as a soft nucleophile to open the ring.

  • Cleanup: Scoop the wet absorbent into a wide-mouth hazardous waste jar. Label "Hazardous Debris: Aziridine (Acid Treated)."

  • Decontamination: Scrub the surface with soap and water, then rinse with a dilute bicarbonate solution.

Visualizations

Figure 1: Aziridine Deactivation Mechanism

This diagram illustrates the chemical logic behind the acid quench, showing the transition from a toxic strained ring to a linear, safer salt.

AziridineDeactivation Aziridine 1-(3,3-Dimethylbut-1-en-1-yl)aziridine (Toxic/Reactive) Protonation Protonation (+ H+) Aziridine->Protonation Add 1M HCl Intermediate Aziridinium Ion (Activated Electrophile) Protonation->Intermediate Nucleophile Nucleophilic Attack (Cl- or H2O) Intermediate->Nucleophile Product Ring-Opened Salt (Deactivated/Stable) Nucleophile->Product Irreversible Ring Opening

Caption: Acid-catalyzed ring opening mechanism converting the reactive aziridine into a stable ammonium salt.

Figure 2: Waste Disposal Decision Matrix

A logical workflow for determining the correct disposal path based on waste type.

DisposalWorkflow Start Waste Generation TypeCheck Determine Waste Type Start->TypeCheck Bulk Bulk Liquid (>10 mL) TypeCheck->Bulk Trace Trace/Glassware (<10 mL) TypeCheck->Trace Spill Spill Material TypeCheck->Spill ActionBulk Segregate into Flammable/Toxic Waste Stream Bulk->ActionBulk ActionTrace Chemical Deactivation (Acid Hydrolysis Protocol) Trace->ActionTrace ActionSpill Absorb -> Acid Treat -> Double Bag Spill->ActionSpill Final Professional Incineration ActionBulk->Final ActionTrace->Final After Neutralization ActionSpill->Final

Caption: Operational workflow for segregating and treating aziridine waste streams.

References

  • Organic Syntheses. (1968).[3] cis-2-Benzyl-3-Phenylaziridine: Safety and Waste Disposal Information, Org.[3] Synth. 1968, 48,[3] 20. Retrieved from [Link][3]

  • National Institutes of Health (NIH). (2014). Efficacy of sodium thiosulfate as a local antidote to mechlorethamine skin toxicity. Retrieved from [Link]

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Handling

A Senior Application Scientist's Guide to Handling 1-(3,3-Dimethylbut-1-en-1-yl)aziridine: An Essential Protocol for Laboratory Safety and Operational Integrity

This document provides a comprehensive, experience-driven guide to the safe handling of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine. As researchers and drug development professionals, our primary responsibility is to ensure a...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, experience-driven guide to the safe handling of 1-(3,3-Dimethylbut-1-en-1-yl)aziridine. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment, which begins with a profound understanding of the materials we handle. This guide moves beyond a simple checklist to explain the causality behind each procedural step, ensuring that every protocol is a self-validating system for safety and experimental integrity.

The aziridine functional group, a strained three-membered heterocycle, is the core determinant of this compound's reactivity and hazardous nature.[1] Aziridines as a class are known alkylating agents, a property that makes them valuable in synthesis but also renders them highly toxic, mutagenic, and potentially carcinogenic.[2][3] The vinyl substituent on the aziridine ring in 1-(3,3-Dimethylbut-1-en-1-yl)aziridine introduces additional potential for reactivity, including polymerization.[4] Therefore, the following protocols are designed with the highest degree of caution.

Hazard Assessment: Understanding the Adversary

Before any handling, a thorough understanding of the risks is paramount. While a specific Safety Data Sheet (SDS) for 1-(3,3-Dimethylbut-1-en-1-yl)aziridine is not widely available, its hazardous properties can be inferred from the well-documented risks of the aziridine moiety.

  • Acute Toxicity: Aziridine and its derivatives are highly toxic via inhalation, dermal contact, and ingestion.[3][5] The vapors can cause severe respiratory tract irritation, and skin contact can lead to irritation or burns.[1]

  • Carcinogenicity and Mutagenicity: Aziridine is classified as a Category 1B carcinogen and mutagen, indicating a significant risk of causing cancer and genetic mutations.[2] It is imperative to treat any derivative, including the topic compound, with the same level of concern.

  • Reactivity: The strained ring of aziridines makes them highly reactive towards nucleophiles and susceptible to uncontrolled, often violent, polymerization, especially when exposed to acids, heat, or certain metals.[1][6]

  • Eye Damage: Contact with aziridines can cause severe and irreversible eye damage.[5][7]

Core Directive: Personal Protective Equipment (PPE)

The selection of PPE is not merely a suggestion but a critical barrier between the researcher and a potent chemical hazard. The following multi-layered approach is mandatory for all personnel handling 1-(3,3-Dimethylbut-1-en-1-yl)aziridine.

PPE ComponentSpecificationRationale and Causality
Hand Protection Double Gloving: - Inner Glove: Nitrile - Outer Glove: Chemical-resistant (e.g., Butyl rubber, Viton®, or thick Neoprene)The high dermal toxicity and reactivity of aziridines necessitate a robust barrier.[8] A single nitrile glove offers insufficient protection against direct contact and potential permeation. Double gloving provides redundancy and allows for the safe removal of the outer glove if contamination is suspected.
Eye & Face Protection - Chemical Splash Goggles (ANSI Z87.1 compliant) - Full-Face Shield Goggles provide a seal around the eyes to protect against splashes and vapors.[9] A full-face shield is worn over the goggles to protect the entire face from splashes during transfers or in the event of an energetic reaction.[10][11]
Body Protection - Flame-Resistant (FR) Laboratory Coat (NFPA 2112 compliant) - Chemical-resistant Apron An FR lab coat is essential due to the flammability of many organic solvents used in conjunction with the compound.[9][12] A chemical-resistant apron provides an additional barrier against spills and splashes. Standard cotton or polyester lab coats are not acceptable.
Respiratory Protection Work exclusively within a certified Chemical Fume Hood. All handling of aziridine compounds must be conducted within a chemical fume hood to prevent inhalation of toxic vapors.[8] The high toxicity of aziridines makes respiratory exposure a primary risk.[13] A respirator may be required for emergency situations like large spills, but should not be part of routine handling protocols.
Footwear Closed-toe, closed-heel, chemical-resistant shoes. This protects the feet from spills and dropped equipment. The shoes should be made of a non-porous material.[10]

Operational Plan: A Step-by-Step Workflow

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination. The following procedure must be followed for every operation involving 1-(3,3-Dimethylbut-1-en-1-yl)aziridine.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A Verify Fume Hood Certification & Airflow B Assemble All Glassware & Reagents A->B C Designate Waste Containers (Halogenated, Non-Halogenated, Solid) B->C D Don Full PPE (as per Table) C->D E Weigh/Transfer Aziridine Using Non-Metallic Tools D->E F Perform Reaction/ Workup E->F G Quench/Neutralize Residual Reagent in Reaction Vessel F->G H Segregate & Seal Waste Containers G->H I Decontaminate Work Surface (See Section 5) H->I J Doff PPE (Outer Gloves First) in Designated Area I->J K Wash Hands Thoroughly J->K G cluster_spill Spill cluster_exposure Personal Exposure Start Emergency Event Spill_Type Spill Size? Start->Spill_Type Exposure_Type Exposure Route? Start->Exposure_Type Small_Spill Contain with Absorbent Decontaminate Area Collect Waste Spill_Type->Small_Spill <100mL In Hood Large_Spill EVACUATE AREA Alert Others CALL EHS Spill_Type->Large_Spill >100mL Outside Hood Skin Flush with Water (15 min) Remove Clothing Seek Medical Attention Exposure_Type->Skin Skin/Clothing Eye Flush with Eyewash (15 min) Seek Medical Attention Exposure_Type->Eye Eye Inhalation Move to Fresh Air Seek Medical Attention Exposure_Type->Inhalation Inhalation

Caption: Decision tree for spill and exposure emergency responses.

Decontamination and Disposal Plan

Proper disposal is a critical component of the handling lifecycle, ensuring the safety of all personnel, including support and waste management staff.

  • Work Surface Decontamination: All surfaces where the aziridine compound was handled must be decontaminated. This involves a multi-step process:

    • A preliminary wipe with an appropriate solvent (e.g., isopropanol) to remove gross contamination.

    • Application of a decontamination solution. A common method for aziridines involves ring-opening with a dilute acid solution (e.g., dilute acetic or citric acid), followed by neutralization. [8]Always consult your institution's EHS for approved procedures.

    • A final rinse with water and/or an appropriate solvent. [14]* Contaminated Solid Waste: All contaminated PPE (gloves, bench paper, absorbent pads) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. [8]Do not mix this waste with general laboratory trash.

  • Liquid Waste: Unused or residual 1-(3,3-Dimethylbut-1-en-1-yl)aziridine and reaction mixtures containing it must be collected as hazardous waste. Acidic quenching of the aziridine in the reaction vessel prior to transfer to a waste container is a recommended practice to reduce its reactivity, but this must be done with extreme caution and under inert atmosphere if reagents are air-sensitive. [8]The final waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazard symbols. [8] By integrating these detailed protocols into your standard operating procedures, you create a robust safety framework that protects personnel, ensures regulatory compliance, and upholds the integrity of your research.

References

  • BenchChem Technical Support Team. (2025). Essential Guide to the Safe Disposal of Aziridine and 2-(Chloromethyl)oxirane. Benchchem.
  • National Industrial Chemicals Notification and Assessment Scheme. (2014, November 27). Aziridines: Human health tier II assessment.
  • Health Council of the Netherlands. (1997). Aziridine (ethylene imine).
  • Foresight®. (2024, August 28). New Regulatory Measures Proposed for Aziridine Compounds.
  • MSN Chemical. (2025, September 8). Tips for Safe Handling And Storage of Aziridine Crosslinkers.
  • CAMEO Chemicals. Report.
  • National Center for Biotechnology Inform
  • Sigma-Aldrich. (2025, May 6).
  • RSC Publishing. (2019, May 13).
  • Clarkson University. Chemical Spill Procedures.
  • Thermo Fisher Scientific.
  • Wikipedia. Aziridine.
  • The Ohio State University, Department of Chemistry and Biochemistry. Flame Resistant PPE.
  • New Jersey Department of Health. (2011, February). Hazardous Substance Fact Sheet: Aziridine.
  • University of California, Santa Cruz. Chemical Safety: Personal Protective Equipment.
  • Benjamin Moore. (2018, August 21).
  • 3M.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • University of Pittsburgh. (2013, February 1). Safety Manual EH&S Guideline Number: 04-028.
  • Distrelec. (2023, September 21). The Importance of PPE in the Electronics Industry. KnowHow Hub.
  • Covestro Solution Center. (2012, August 22).
  • SafetyCulture Marketplace AU. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals.
  • TCI Chemicals. (2024, October 19).
  • National Center for Biotechnology Information. (n.d.).

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